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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Ethyl-d5 2S-hydroxy-4-methylpentanoate in Advanced Flavor Chemistry and Metabolomics

Executive Summary In the highly specialized fields of flavor chemistry and metabolomics, the precise quantification of trace volatile organic compounds (VOCs) is paramount. Ethyl 2-hydroxy-4-methylpentanoate (also known...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly specialized fields of flavor chemistry and metabolomics, the precise quantification of trace volatile organic compounds (VOCs) is paramount. Ethyl 2-hydroxy-4-methylpentanoate (also known as ethyl L-leucate) has emerged as a critical chiral ester responsible for the "fresh blackberry" aroma in complex matrices such as Bordeaux red wines and fermented beverages1[1].

To accurately measure this compound amidst severe matrix interference, researchers rely on its stable isotope-labeled counterpart: Ethyl-d5 2S-hydroxy-4-methylpentanoate . By incorporating five deuterium atoms on the ethyl ester moiety, this compound serves as the ultimate internal standard for Stable Isotope Dilution Assays (SIDA). This whitepaper explores the biochemical origins, physicochemical properties, and advanced analytical methodologies associated with this critical reference standard.

Physicochemical Profiling and Sensory Impact

The unlabeled ester exists as two enantiomers: the (2R) and (2S) forms. While both contribute to the overall fruity and blackberry notes of wines, their sensory thresholds and natural distributions differ significantly due to stereoselective yeast metabolism2[2]. The d5-labeled standard is specifically synthesized to mimic the (2S) enantiomer, allowing for precise chiral chromatography.

Table 1: Physicochemical Properties
PropertyUnlabeled Compoundd5-Labeled Isotope (Internal Standard)
Chemical Name Ethyl 2-hydroxy-4-methylpentanoateEthyl-d5 (2S)-2-hydroxy-4-methylpentanoate
CAS Number 10348-47-7N/A (Custom Synthesis)
Molecular Formula C8H16O3C8H11D5O3
Molecular Weight 160.21 g/mol 165.24 g/mol
Isotopic Mass Shift -+5 Da
Functional Groups Hydroxyl (-OH), Ethyl Ester (-COOCH2CH3)Hydroxyl (-OH), Deuterated Ester (-COOCD2CD3)
Table 2: Enantiomeric Sensory Thresholds (Unlabeled in 12% Hydroalcoholic Solution)
Enantiomer / MixtureOdor DescriptorOlfactory Perception Threshold (µg/L)
(2R)-enantiomer Fresh blackberry, fruity126 µg/L
(2S)-enantiomer Fresh blackberry, jammy55 µg/L
Racemic Mixture (95:5 R/S) Synergistic blackberry note51 µg/L

Data synthesized from organoleptic impact studies on wine enantiomers2[2].

Biochemical Origins & Causality of Formation

Understanding the biosynthesis of the endogenous compound is crucial for researchers aiming to modulate flavor profiles during fermentation. The formation of ethyl 2-hydroxy-4-methylpentanoate is a yeast-mediated process linked to amino acid metabolism.

Mechanistic Causality: Saccharomyces cerevisiae and other fermentative organisms metabolize L-leucine via the Ehrlich pathway. The amino acid undergoes transamination to form 4-methyl-2-oxopentanoate. Instead of standard decarboxylation, specific reductases (such as the MorA enzyme identified in Aspergillus oryzae) reduce this keto acid to (2S)-2-hydroxy-4-methylpentanoic acid (L-leucic acid)3[3]. Subsequent esterification with ethanol during the aging process yields the highly aromatic ethyl ester.

Biosynthesis A L-Leucine (Amino Acid) B 4-Methyl-2-oxopentanoate (Keto Acid) A->B Transamination (Yeast Metabolism) C (2S)-2-Hydroxy-4-methylpentanoic acid (L-Leucic Acid) B->C Enzymatic Reduction (e.g., MorA) D Ethyl (2S)-2-hydroxy-4-methylpentanoate (Aroma-Active Ester) C->D Chemical/Enzymatic Esterification

Biosynthetic pathway of ethyl 2-hydroxy-4-methylpentanoate from L-leucine.

Stable Isotope Dilution Assay (SIDA) Methodology

To quantify ethyl 2-hydroxy-4-methylpentanoate at trace levels (µg/L) in complex matrices (like wine or spirits), standard calibration curves fail due to severe matrix effects (ion suppression/enhancement). The Stable Isotope Dilution Assay (SIDA) is a self-validating system.

The Causality of SIDA: By spiking the sample with Ethyl-d5 2S-hydroxy-4-methylpentanoate prior to extraction, any analyte loss during sample preparation (e.g., incomplete extraction, evaporation) or signal fluctuation during GC-MS/MS analysis affects the endogenous analyte and the d5-isotope equally. The ratio of their signals remains perfectly constant, ensuring absolute quantitative accuracy4[4].

Step-by-Step SIDA Protocol

Phase 1: Isotope Spiking & Equilibration

  • Aliquot exactly 50.0 mL of the beverage sample (e.g., wine) into a clean, silanized glass extraction vessel.

  • Spike the sample with a precisely known concentration (e.g., 100 µg/L) of the Ethyl-d5 2S-hydroxy-4-methylpentanoate internal standard.

  • Stir magnetically (700 rpm) for 30 minutes at room temperature to ensure complete thermodynamic equilibration between the endogenous analyte and the d5-isotope within the hydroalcoholic matrix.

Phase 2: Liquid-Liquid Extraction (LLE)

  • Add 4 mL of high-purity dichloromethane (CH2Cl2) to the sample.

  • Stir vigorously for 5 minutes, then transfer to a separatory funnel. Allow 5 minutes for phase separation.

  • Collect the lower organic phase. Repeat the extraction twice more with 2 mL of CH2Cl2 each time.

  • Combine the organic phases and dry over anhydrous sodium sulfate (Na2SO4) to remove residual water.

Phase 3: Concentration & GC-MS/MS Analysis

  • Concentrate the dried organic extract under a gentle stream of high-purity nitrogen (100 mL/min) down to a final volume of 250 µL. Note: Solvent-Assisted Flavor Evaporation (SAFE) can be used as an alternative to prevent thermal degradation.

  • Inject 1 µL of the extract into a GC-MS/MS system equipped with a chiral stationary phase (e.g., γ-cyclodextrin column) to resolve the (2R) and (2S) enantiomers.

  • Monitor the quantitative ion transitions. The endogenous compound is monitored at its specific m/z (e.g., m/z 87 for the fragment), while the d5-isotope is monitored at the corresponding shifted mass.

  • Calculate the final concentration using the response factor (RF) derived from the area ratio of the endogenous peak to the d5-isotope peak.

SIDA_Workflow S1 1. Sample Aliquot (50 mL Wine) S2 2. SIDA Spiking (Add d5-Labeled IS) S1->S2 S3 3. LLE Extraction (Dichloromethane) S2->S3 S4 4. Concentration (N2 Blowdown to 250 µL) S3->S4 S5 5. Chiral GC-MS/MS (γ-cyclodextrin column) S4->S5 S6 6. Absolute Quantification (Endogenous / d5-IS Ratio) S5->S6

SIDA workflow using Ethyl-d5 2S-hydroxy-4-methylpentanoate as an internal standard.

Conclusion

Ethyl-d5 2S-hydroxy-4-methylpentanoate is an indispensable tool for modern flavor chemists and enologists. By leveraging the physicochemical identicality of this deuterated standard, researchers can bypass the severe matrix effects inherent in fermented beverages. This enables the precise mapping of chiral aroma compounds, ultimately allowing for a deeper understanding of the synergistic mechanisms that drive the sensory perception of premium wines and spirits.

References

  • Identification of ethyl 2-hydroxy-4-methylpentanoate in red wines, a compound involved in blackberry aroma. Food Chemistry (via PubMed / NIH). Available at:[Link]

  • Distribution and Organoleptic Impact of Ethyl 2-Hydroxy-4-methylpentanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

  • Novel 4-methyl-2-oxopentanoate reductase involved in synthesis of the Japanese sake flavor, ethyl leucate. PubMed / NIH. Available at:[Link]

  • Characterization of the Key Aroma Compounds in a Commercial Amontillado Sherry Wine by Means of the Sensomics Approach. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

Sources

Exploratory

The Gold Standard in Quantitative Bioanalysis: A Technical Guide to Ethyl-d5 2S-hydroxy-4-methylpentanoate

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of quantitative mass spectrometry, particularly within the highly regulated fields of drug development and clinical rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of quantitative mass spectrometry, particularly within the highly regulated fields of drug development and clinical research, the pursuit of utmost accuracy and precision is not merely an academic goal—it is a prerequisite for success. This technical guide provides an in-depth exploration of Ethyl-d5 2S-hydroxy-4-methylpentanoate, a deuterated stable isotope-labeled internal standard. We will delve into its core principles, physicochemical properties, a representative synthesis pathway, and its critical application in mitigating analytical variability in LC-MS/MS workflows. This document serves as a comprehensive resource for scientists aiming to implement robust, self-validating analytical methodologies.

Introduction: The Imperative for an Ideal Internal Standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive technique for the quantification of xenobiotics and endogenous molecules in complex biological matrices due to its unparalleled sensitivity and selectivity. However, the reliability of LC-MS/MS data is intrinsically susceptible to several sources of variation, including sample loss during extraction, fluctuations in instrument response, and, most notably, matrix effects. Matrix effects, caused by co-eluting endogenous components that suppress or enhance the ionization of the target analyte, are a primary cause of imprecision and inaccuracy in bioanalytical methods.

The most effective strategy to correct for these variations is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Ethyl-d5 2S-hydroxy-4-methylpentanoate serves as such a standard for its non-labeled counterpart, ethyl 2S-hydroxy-4-methylpentanoate, a derivative of leucic acid. Leucic acid, or α-hydroxyisocaproic acid, is a metabolite of the essential branched-chain amino acid, leucine.

By introducing a known quantity of the SIL-IS at the very beginning of the sample preparation process, it experiences the same physical and chemical challenges as the analyte. Any loss during extraction or variability in ionization is mirrored by the SIL-IS. Consequently, the ratio of the analyte signal to the SIL-IS signal remains constant, providing a highly accurate and precise measurement—a principle known as isotope dilution mass spectrometry.

Physicochemical Properties & Identification

The foundational characteristics of Ethyl-d5 2S-hydroxy-4-methylpentanoate are critical to its function. While a specific CAS number for the d5 variant is not consistently available in public databases, it is typically referenced by the CAS number of the parent compound.

PropertyValueSource
Parent Compound Name Ethyl 2S-hydroxy-4-methylpentanoate-
Synonyms Ethyl Leucate, Ethyl 2-hydroxyisocaproate-
Parent CAS Number 10348-47-7[1]
Molecular Formula (d5) C₈H₁₁D₅O₃-
Molecular Weight (Parent) 160.21 g/mol [1]
Molecular Weight (d5) 165.24 g/mol -
Appearance Colorless to pale yellow liquid/solid-

Note: Properties such as boiling point and density are expected to be nearly identical to the non-deuterated parent compound.

Synthesis Pathway: A Representative Approach

The synthesis of a high-purity, isotopically enriched SIL-IS is a critical first step. While multiple synthetic routes exist, a common strategy involves starting with an isotopically labeled precursor. The following is a representative, multi-step synthesis workflow.

Diagram: Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Fischer Esterification cluster_2 Step 3: Purification Leucine_d5 L-Leucine-d10 (or d5 variant) Diazotization Diazotization (NaNO₂, H₂SO₄) Leucine_d5->Diazotization LeucicAcid_d5 (S)-2-Hydroxy-4-methyl-d5-pentanoic Acid Diazotization->LeucicAcid_d5 Reflux Reflux LeucicAcid_d5->Reflux Ethanol Ethanol (C₂H₅OH) Ethanol->Reflux Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Reflux Final_Product Ethyl-d5 2S-hydroxy-4-methylpentanoate Reflux->Final_Product Purification Purification (e.g., Column Chromatography) Final_Product->Purification

Caption: A representative workflow for the synthesis of the target compound.

Detailed Protocol: Synthesis
  • Conversion of L-Leucine-d5 to (S)-2-Hydroxy-4-methyl-d5-pentanoic Acid:

    • Rationale: This step stereospecifically converts the amino group of the deuterated leucine precursor into a hydroxyl group.

    • Procedure: A solution of L-Leucine-d5 is prepared in dilute sulfuric acid and cooled to 0°C. A solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to generate nitrous acid in situ. The reaction mixture is stirred for a specified period, followed by extraction of the resulting α-hydroxy acid with an organic solvent (e.g., diethyl ether).

  • Fischer Esterification:

    • Rationale: This classic acid-catalyzed reaction forms the ethyl ester.

    • Procedure: The dried (S)-2-Hydroxy-4-methyl-d5-pentanoic acid is dissolved in an excess of absolute ethanol. A catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux for several hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification:

    • Rationale: To isolate and purify the final product from unreacted starting materials and byproducts.

    • Procedure: Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified, typically by silica gel column chromatography, to yield the high-purity Ethyl-d5 2S-hydroxy-4-methylpentanoate.

Application in Bioanalysis: A Self-Validating System

The primary utility of Ethyl-d5 2S-hydroxy-4-methylpentanoate is as an internal standard for the quantification of an analyte in a biological matrix. A common application is in Therapeutic Drug Monitoring (TDM), for instance, the quantification of immunosuppressant drugs in whole blood, where high accuracy is paramount to avoid organ rejection or toxicity.[2][3]

Diagram: Bioanalytical Workflow

Bioanalytical_Workflow Sample Whole Blood Sample (Calibrator, QC, or Unknown) Spike Spike with Ethyl-d5 2S-hydroxy-4-methylpentanoate (IS) Sample->Spike 1. Add IS Precipitation Protein Precipitation (e.g., Acetonitrile/Methanol with ZnSO₄) Spike->Precipitation 2. Lyse & Precipitate Vortex Vortex & Centrifuge Precipitation->Vortex 3. Mix & Separate Supernatant Collect Supernatant Vortex->Supernatant 4. Isolate Extract LC_MS LC-MS/MS Analysis Supernatant->LC_MS 5. Inject Data Data Processing: Calculate Analyte/IS Peak Area Ratio LC_MS->Data 6. Acquire Quantification Quantification (via Calibration Curve) Data->Quantification 7. Calculate

Caption: A typical workflow for sample analysis using an internal standard.

Detailed Protocol: Quantification of an Analyte in Whole Blood

This protocol describes a general procedure for the extraction and analysis of a target analyte from whole blood using Ethyl-d5 2S-hydroxy-4-methylpentanoate as an internal standard.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of the target analyte and the internal standard (IS) in a suitable organic solvent (e.g., methanol).

    • Create a series of calibration standards by spiking blank, drug-free whole blood with known concentrations of the analyte.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • Rationale: This step removes the majority of proteins, which can interfere with the analysis and damage the LC column.

    • Procedure:

      • To a 1.5 mL microcentrifuge tube, add 50 µL of the sample (calibrator, QC, or unknown).

      • Add 100 µL of the IS working solution (containing Ethyl-d5 2S-hydroxy-4-methylpentanoate and a precipitating agent like zinc sulfate in methanol/acetonitrile). The IS is added at this early stage to account for all subsequent variability.[4]

      • Vortex vigorously for 30 seconds to ensure cell lysis and complete protein precipitation.

      • Centrifuge at >10,000 x g for 5 minutes to pellet the precipitated proteins.

      • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Rationale: Chromatographic separation resolves the analyte and IS from other matrix components, while tandem mass spectrometry provides selective and sensitive detection.

    • Typical LC Conditions:

      • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile.

      • Gradient: A suitable gradient to ensure the analyte and IS co-elute but are separated from major interferences.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Typical MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both the analyte and the IS. For Ethyl-d5 2S-hydroxy-4-methylpentanoate, a transition would be selected based on its deuterated mass (e.g., monitoring the transition from its protonated molecule [M+H]⁺ to a specific fragment ion).

  • Data Processing and Quantification:

    • Integrate the peak areas for both the analyte and the IS for all samples.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Conclusion: Ensuring Data Integrity in Drug Development

The use of a high-purity, stable isotope-labeled internal standard like Ethyl-d5 2S-hydroxy-4-methylpentanoate is not merely a best practice but a foundational requirement for generating high-integrity, reliable, and reproducible data in regulated bioanalysis. Its ability to co-elute with the analyte and mimic its behavior throughout the analytical process provides a self-validating system that effectively normalizes for sample loss, matrix effects, and instrument variability. For researchers and drug development professionals, the proper implementation of such standards is indispensable for making confident decisions in pre-clinical and clinical studies, ultimately ensuring the safety and efficacy of new therapeutic agents.

References

  • Shimadzu Corporation. (n.d.). Fully automated sensitive determination of immunosuppressant drugs in whole blood, using high quality internal standardization. Retrieved from Shimadzu.[2]

  • Shimadzu. (n.d.). DOSIMMUNE™ immunosuppressants in whole blood using LC-MS/MS. Retrieved from Alsachim, a Shimadzu Group Company.[5]

  • Aberhart, D. J., & Russell, D. J. (1984). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. Journal of the Chemical Society, Perkin Transactions 1, 785-791.[6]

  • Thermo Fisher Scientific. (2016). Quantification of immunosuppressants in human whole blood by liquid chromatography-tandem mass spectrometry for clinical research. Technical Note 64916.[3]

  • Vogeser, M., & Spohrer, U. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Clinical Biochemistry, 45(1-2), 168-170.[4]

  • Sigma-Aldrich. (n.d.). Ethyl 2-hydroxy-4-methylpentanoate AldrichCPR. Retrieved from Sigma-Aldrich.[1]

  • BenchChem. (2025). A Comparative Guide to Isopropyl 2-hydroxy-4-methylpentanoate and Ethyl 2-hydroxy-4-methylpentanoate for Researchers and Drug. Retrieved from BenchChem.[7]

  • Srivastava, N., Ibrahim, A. S., Garg, U., & Saxena, N. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology, 12(1), 1177.[8]

  • Wu, Y. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec.[9]

Sources

Foundational

"Ethyl-d5 2S-hydroxy-4-methylpentanoate" molecular weight

An In-depth Technical Guide to Ethyl-d5 2S-hydroxy-4-methylpentanoate: Properties, Synthesis, and Application as a Mass Spectrometry Internal Standard For researchers, scientists, and drug development professionals, the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Ethyl-d5 2S-hydroxy-4-methylpentanoate: Properties, Synthesis, and Application as a Mass Spectrometry Internal Standard

For researchers, scientists, and drug development professionals, the pursuit of analytical accuracy is paramount. In the realm of quantitative mass spectrometry, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are indispensable tools. This guide provides a comprehensive overview of Ethyl-d5 2S-hydroxy-4-methylpentanoate, a deuterated analog of a common organic compound, focusing on its molecular properties, the rationale behind its use, and a detailed protocol for its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) workflows.

Core Molecular Properties

Ethyl-d5 2S-hydroxy-4-methylpentanoate is the isotopically labeled form of Ethyl 2S-hydroxy-4-methylpentanoate, also known as ethyl leucate. The "-d5" designation signifies that five hydrogen atoms in the molecule have been replaced by their stable isotope, deuterium.

Molecular Weight and Structure

The molecular formula of the non-deuterated Ethyl 2S-hydroxy-4-methylpentanoate is C₈H₁₆O₃, with a molecular weight of 160.21 g/mol .[1][2][3][4] For Ethyl-d5 2S-hydroxy-4-methylpentanoate, the five deuterium atoms are located on the ethyl group, a common and logical placement to prevent back-exchange with hydrogen atoms from the solvent or matrix. This strategic placement ensures the stability of the isotopic label throughout the analytical process.

The molecular formula for Ethyl-d5 2S-hydroxy-4-methylpentanoate is therefore C₈H₁₁D₅O₃.

To calculate the molecular weight of the deuterated compound, we consider the mass difference between deuterium (atomic weight ≈ 2.014 amu) and protium (atomic weight ≈ 1.008 amu). The addition of five deuterium atoms in place of five hydrogen atoms increases the molecular weight.

Calculation of Molecular Weight:

  • Molecular weight of non-deuterated compound (C₈H₁₆O₃): 160.21 g/mol

  • Mass of 5 Hydrogen atoms: 5 * 1.008 amu = 5.040 amu

  • Mass of 5 Deuterium atoms: 5 * 2.014 amu = 10.070 amu

  • Increase in mass: 10.070 amu - 5.040 amu = 5.030 amu

  • Molecular Weight of Ethyl-d5 2S-hydroxy-4-methylpentanoate: 160.21 g/mol + 5.030 g/mol ≈ 165.24 g/mol

This mass difference of +5 Da is ideal for distinguishing the internal standard from the analyte in a mass spectrometer without significant chromatographic shifts.

Physicochemical Properties

The physicochemical properties of Ethyl-d5 2S-hydroxy-4-methylpentanoate are nearly identical to its non-deuterated counterpart, which is crucial for its function as an internal standard. It is expected to have similar polarity, solubility, and chromatographic retention time.

PropertyValue (Non-deuterated)
Appearance Colorless to pale yellow liquid
Boiling Point 185-186 °C at 760 mmHg
Solubility Soluble in alcohol

The Scientific Rationale for Deuteration

The use of deuterated compounds as internal standards in mass spectrometry is a cornerstone of quantitative bioanalysis. The fundamental principle is that a stable isotope-labeled analog of the analyte co-elutes chromatographically and exhibits identical ionization behavior in the mass spectrometer's ion source. By adding a known concentration of the deuterated standard to each sample, any variations in sample preparation, injection volume, and ionization efficiency can be normalized, leading to highly accurate and precise quantification of the analyte.

Synthesis and Isotopic Purity

The synthesis of Ethyl-d5 2S-hydroxy-4-methylpentanoate typically involves the use of a deuterated starting material. A common approach is the esterification of 2S-hydroxy-4-methylpentanoic acid (L-leucic acid) with ethanol-d5.

cluster_synthesis Synthesis of Ethyl-d5 2S-hydroxy-4-methylpentanoate L-Leucic_Acid 2S-hydroxy-4-methylpentanoic acid Product Ethyl-d5 2S-hydroxy-4-methylpentanoate L-Leucic_Acid->Product Esterification Ethanol_d5 Ethanol-d5 (CD3CD2OH) Ethanol_d5->Product Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Product

Caption: A simplified workflow for the synthesis of Ethyl-d5 2S-hydroxy-4-methylpentanoate.

The isotopic purity of the final product is a critical parameter and is typically determined by mass spectrometry. High isotopic purity (ideally >98%) is essential to minimize any contribution from the internal standard to the analyte's signal.

Application in Drug Development: A Practical Protocol

Ethyl-d5 2S-hydroxy-4-methylpentanoate is an ideal internal standard for quantitative studies of its non-deuterated analog, which may be a metabolite of a drug candidate or a biomarker. Below is a detailed protocol for its use in an LC-MS/MS assay.

Experimental Protocol: Quantification of Ethyl 2S-hydroxy-4-methylpentanoate in a Biological Matrix

Objective: To accurately quantify the concentration of Ethyl 2S-hydroxy-4-methylpentanoate in a biological matrix (e.g., plasma, urine) using Ethyl-d5 2S-hydroxy-4-methylpentanoate as an internal standard.

Materials:

  • Biological matrix (e.g., human plasma)

  • Ethyl 2S-hydroxy-4-methylpentanoate (analyte)

  • Ethyl-d5 2S-hydroxy-4-methylpentanoate (internal standard)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • Protein precipitation plates or microcentrifuge tubes

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (MS/MS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of the analyte in ACN.

    • Prepare a 1 mg/mL stock solution of the internal standard (IS) in ACN.

  • Preparation of Working Solutions:

    • Prepare a series of analyte working solutions by serial dilution of the stock solution with ACN:water (50:50, v/v) to create calibration standards.

    • Prepare an IS working solution at a fixed concentration (e.g., 100 ng/mL) in ACN.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of each calibration standard, quality control sample, and unknown sample, add 150 µL of the IS working solution in ACN.

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% FA in water

      • Mobile Phase B: 0.1% FA in ACN

      • Gradient: A suitable gradient to separate the analyte from matrix components.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions (Positive Ion Mode):

      • Ion Source: Electrospray Ionization (ESI)

      • Monitor the following MRM (Multiple Reaction Monitoring) transitions:

        • Analyte: Q1 (Precursor Ion) m/z 161.1 -> Q3 (Product Ion) m/z [fragment]

        • Internal Standard: Q1 (Precursor Ion) m/z 166.1 -> Q3 (Product Ion) m/z [corresponding fragment]

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the IS.

    • Calculate the peak area ratio (Analyte Area / IS Area).

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

cluster_workflow LC-MS/MS Quantification Workflow Sample_Prep Sample Preparation (Protein Precipitation with IS) LC_Separation HPLC Separation Sample_Prep->LC_Separation MS_Ionization Mass Spectrometry (ESI) LC_Separation->MS_Ionization MS_Analysis Tandem MS Analysis (MRM) MS_Ionization->MS_Analysis Data_Processing Data Processing (Peak Area Ratio) MS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: A flowchart illustrating the key steps in a typical LC-MS/MS bioanalytical workflow.

Conclusion

Ethyl-d5 2S-hydroxy-4-methylpentanoate is a valuable tool for researchers in drug development and related fields. Its properties as a stable isotope-labeled internal standard allow for the development of robust and reliable quantitative LC-MS/MS assays. By understanding the principles behind its use and following a well-defined protocol, scientists can achieve the high level of accuracy and precision required for regulatory submissions and confident decision-making in the drug development process.

References

  • The Good Scents Company. ethyl 2-hydroxy-4-methyl valerate. [Link]

  • NIST. Pentanoic acid, 2-hydroxy-4-methyl-, ethyl ester. [Link]

Sources

Exploratory

An In-depth Technical Guide to Ethyl-d5 (2S)-hydroxy-4-methylpentanoate: Synthesis, Characterization, and Application as a Stable Isotope-Labeled Internal Standard

This technical guide provides a comprehensive overview of Ethyl-d5 (2S)-hydroxy-4-methylpentanoate, a deuterated isotopologue of a key leucine metabolite. This document is intended for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of Ethyl-d5 (2S)-hydroxy-4-methylpentanoate, a deuterated isotopologue of a key leucine metabolite. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds for quantitative bioanalysis. We will delve into the structural details, a robust synthetic protocol, in-depth analytical characterization, and the critical role of this molecule as an internal standard in mass spectrometry-based assays.

Introduction: The Imperative for High-Fidelity Internal Standards

In the realm of drug discovery and development, the precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for its sensitivity and selectivity.[1] However, the accuracy of LC-MS/MS data is critically dependent on the use of appropriate internal standards to correct for analytical variability, such as sample loss during extraction and matrix-induced ion suppression or enhancement.[2][3]

A deuterated internal standard, where one or more hydrogen atoms are replaced by the stable isotope deuterium (²H), represents the pinnacle of internal standards.[1] Due to their near-identical physicochemical properties to the analyte, they co-elute chromatographically and experience the same matrix effects, ensuring the most accurate and precise quantification through isotope dilution mass spectrometry (IDMS).[1][2] This guide focuses on Ethyl-d5 (2S)-hydroxy-4-methylpentanoate, a valuable tool for studies involving the metabolism of the essential amino acid leucine.

Molecular Structure and Physicochemical Properties

The core structure of the topic compound is the ethyl ester of (2S)-2-hydroxy-4-methylpentanoic acid, also known as L-leucic acid. The "-d5" designation indicates that the ethyl group is pentadeuterated.

It is presumed that the deuterium labeling is on the ethyl group, resulting in a perdeuterated ethyl moiety (CD₃CD₂-).

Figure 1: Chemical structure of Ethyl-d5 (2S)-hydroxy-4-methylpentanoate.

Table 1: Physicochemical Properties

PropertyValueSource
Chemical Formula C₈H₁₁D₅O₃N/A
Molecular Weight 165.24 g/mol N/A
Non-deuterated MW 160.21 g/mol [4]
Stereochemistry (2S)[4]
Appearance (non-deuterated) Colorless to pale yellow liquidN/A
Boiling Point (non-deuterated) 185-186 °CN/A
Solubility (non-deuterated) Soluble in alcoholN/A

Synthesis of Ethyl-d5 (2S)-hydroxy-4-methylpentanoate

The most direct and atom-economical approach for the synthesis of the target molecule is the Fischer-Speier esterification.[5] This classic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[6] In this case, (2S)-2-hydroxy-4-methylpentanoic acid is reacted with perdeuterated ethanol in the presence of a strong acid catalyst.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products leucic_acid (2S)-2-hydroxy-4- methylpentanoic acid catalyst H₂SO₄ (catalytic) reflux Reflux leucic_acid->reflux + d5_ethanol Ethanol-d5 (CD₃CD₂OH) d5_ethanol->reflux + solvent Excess Ethanol-d5 target_compound Ethyl-d5 (2S)-hydroxy-4- methylpentanoate reflux->target_compound Esterification water H₂O reflux->water +

Figure 2: Synthetic workflow for Ethyl-d5 (2S)-hydroxy-4-methylpentanoate.

Causality Behind Experimental Choices
  • Fischer Esterification: This method is chosen for its simplicity and the direct use of the deuterated alcohol as a reactant.[5] The reaction is an equilibrium, which necessitates strategies to drive it towards the product.[6]

  • Excess Deuterated Ethanol: Using a large excess of ethanol-d5 serves a dual purpose: it acts as the solvent and, according to Le Châtelier's principle, shifts the reaction equilibrium towards the formation of the ester, thereby increasing the yield.[6]

  • Strong Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic deuterated ethanol.[7]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.[8]

Detailed Experimental Protocol

Materials:

  • (2S)-2-hydroxy-4-methylpentanoic acid (L-leucic acid)[4]

  • Ethanol-d5 (CD₃CD₂OH), 99.5 atom % D

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

Procedure:

  • To a solution of (2S)-2-hydroxy-4-methylpentanoic acid (1.0 eq) in anhydrous ethanol-d5 (10-20 eq), add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol-d5 under reduced pressure using a rotary evaporator.[8]

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃ (to neutralize the acid catalyst), water, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[9]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Ethyl-d5 (2S)-hydroxy-4-methylpentanoate.

Analytical Characterization

The successful synthesis and purity of the deuterated compound must be confirmed by a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the incorporation of the deuterium atoms. The molecular ion peak (M⁺) in the mass spectrum will be shifted by +5 mass units compared to the non-deuterated analog.

Table 2: Predicted Mass Spectrometry Data

IonNon-deuterated (m/z)Deuterated (m/z)Mass Shift
[M]⁺ 160.21165.24+5
[M-CD₃CD₂O]⁺ 1151150
[M-COOCD₂CD₃]⁺ 71710
[CD₃CD₂O]⁺ 4550+5

The fragmentation pattern will also be informative. Fragments containing the ethyl group will show a mass shift of +5, while fragments without it will have the same mass as the non-deuterated compound.[10] The observation of a fragment at m/z 50 corresponding to [CD₃CD₂O]⁺ would be strong evidence for the successful incorporation of the deuterated ethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the position of the deuterium labels.

  • ¹H NMR: The most significant change in the proton NMR spectrum will be the absence of the signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃-).[11] The remaining signals for the (2S)-hydroxy-4-methylpentanoate portion of the molecule will remain.

  • ¹³C NMR: The carbon signals for the ethyl group will be present but will appear as multiplets due to coupling with deuterium (which has a nuclear spin of 1). The C-D coupling will result in a triplet for the -CD₂- carbon and a septet for the -CD₃- carbon.[12] The chemical shifts will be very similar to the non-deuterated compound.

  • ²H NMR: A deuterium NMR spectrum will show two signals corresponding to the two different deuterium environments (-CD₂- and -CD₃-), providing direct evidence of deuteration.[11][13]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Group¹H Shift (ppm)¹³C Shift (ppm)Notes
-CH(OH)- ~4.1~70Signal will be present.
-CH₂- (isobutyl) ~1.8~43Signal will be present.
-CH(CH₃)₂ ~1.6~25Signal will be present.
-CH(CH₃)₂ ~0.9~22, ~23Signals will be present.
-O-CD₂-CD₃ Absent~61In ¹³C NMR, signal will be a triplet.
-O-CD₂-CD₃ Absent~14In ¹³C NMR, signal will be a septet.

Application in Drug Development: A High-Fidelity Internal Standard

The primary and most critical application of Ethyl-d5 (2S)-hydroxy-4-methylpentanoate is as an internal standard for the quantitative analysis of its non-deuterated counterpart in biological samples.[14]

application_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification biological_sample Biological Sample (e.g., Plasma, Urine) add_is Add Known Amount of Ethyl-d5 (2S)-hydroxy-4-methylpentanoate biological_sample->add_is extraction Sample Extraction (e.g., SPE, LLE) add_is->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection analyte_signal Analyte Signal ms_detection->analyte_signal is_signal Internal Standard Signal ms_detection->is_signal ratio Calculate Signal Ratio (Analyte / IS) analyte_signal->ratio is_signal->ratio concentration Determine Analyte Concentration ratio->concentration

Figure 3: Workflow for quantitative analysis using a deuterated internal standard.

Rationale for Use in Pharmacokinetic and Metabolic Studies

Stable isotope-labeled compounds are invaluable in absorption, distribution, metabolism, and excretion (ADME) studies.[15][16] By administering a labeled drug, researchers can trace its fate and that of its metabolites throughout a biological system with high precision using mass spectrometry.[17] Ethyl (2S)-hydroxy-4-methylpentanoate is a metabolite of leucine, and therefore, its deuterated analog is an essential tool for:

  • Pharmacokinetic (PK) studies: Determining the concentration-time profile of leucine metabolites.[18]

  • Metabolomics: Investigating metabolic pathways involving branched-chain amino acids.[19]

  • Toxicology studies: Understanding the disposition of potential toxicants and their metabolites.[15]

The use of Ethyl-d5 (2S)-hydroxy-4-methylpentanoate as an internal standard ensures that any variability during the analytical process is accounted for, leading to highly reliable and accurate data, which is critical for making informed decisions in drug development.[1]

Conclusion

Ethyl-d5 (2S)-hydroxy-4-methylpentanoate is a specialized and highly valuable chemical tool. Its synthesis, while requiring careful execution, is achievable through established methods like Fischer esterification using readily available deuterated starting materials. The analytical characterization by mass spectrometry and NMR spectroscopy is essential to confirm its identity and isotopic purity. As a deuterated internal standard, it provides the highest level of accuracy and precision for the quantification of its non-deuterated analog in complex biological matrices, making it an indispensable asset for researchers in pharmacology, toxicology, and metabolomics.

References

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Deuterium NMR. Retrieved from [Link]

  • A Review: Use of Deuterated Internal Standards in Mass Spectometry Techniques. (n.d.). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

  • PubMed. (2008, August 15). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Retrieved from [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Applications of stable isotopes in clinical pharmacology. Retrieved from [Link]

  • Bentham Science. (n.d.). Isotopic Labeling of Metabolites in Drug Discovery Applications. Retrieved from [Link]

  • ACS Publications. (n.d.). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: ¹H NMR of Labile Protons: Deuterium (²H) Substitution. Retrieved from [Link]

  • Magritek. (2021, July 7). Deuterium (2H) measurements on a Spinsolve benchtop NMR system. Retrieved from [Link]

  • PubChem. (n.d.). Leucic acid, L-. Retrieved from [Link]

  • ChemRxiv. (n.d.). Deuteron-proton isotope correlation spectroscopy of molecular solids. Retrieved from [Link]

  • TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (i) 2-(R)-hydroxy-4-methylpentanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Hydroxyisocaproic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • ChemBK. (2024, April 9). LEUCIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). US4481146A - Process for the preparation of an ethyl ester.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Esters. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

  • DTIC. (n.d.). Mass Spectral Fragmentation of VX. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Retrieved from [Link]

  • AWS. (n.d.). A Fluorogenic 1,3-Dipolar Cycloaddition Reaction of 3-Azidocoumarins and Acetylenes. Retrieved from [Link]

  • IntechOpen. (2018, June 13). Recent Advances in the Synthesis of Carboxylic Acid Esters. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethylphosphonic acid, diethyl ester - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2010, January 22). Retrieved from [Link]

  • NIST WebBook. (n.d.). Pentanoic acid, 2-hydroxy-4-methyl-, methyl ester. Retrieved from [Link]

  • Chemistry Steps. (2024, November 28). Converting Carboxylic Acids to Esters. Retrieved from [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved from [Link]

  • NMR Solvent Data Chart. (n.d.). Retrieved from [Link]

  • SciSpace. (n.d.). A 13 C NMR Determination for Monomer Compositions in Ethylene–Propylene Copolymers, Ethylene–Propylene–Butene-1, and Elthy. Retrieved from [Link]

Sources

Foundational

Comprehensive Spectral and Methodological Blueprint for Ethyl-d5 2S-hydroxy-4-methylpentanoate in Advanced Mass Spectrometry

Executive Summary & Isotopic Rationale Ethyl 2S-hydroxy-4-methylpentanoate (the ethyl ester of L-leucic acid) is a critical volatile organic compound (VOC) frequently quantified in flavoromics, fermentation profiling, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Isotopic Rationale

Ethyl 2S-hydroxy-4-methylpentanoate (the ethyl ester of L-leucic acid) is a critical volatile organic compound (VOC) frequently quantified in flavoromics, fermentation profiling, and targeted metabolomics . To achieve absolute quantitation and correct for severe matrix effects in complex biological samples, Ethyl-d5 2S-hydroxy-4-methylpentanoate serves as the gold-standard Stable Isotope-Labeled Internal Standard (SIL-IS).

The Causality of the Labeling Strategy: A common pitfall in isotope dilution is the selection of a sub-optimal labeling site. Why label the ethyl ester group ( −C2​D5​ ) rather than the carbon backbone? The α -position (C2) of this molecule contains a highly labile proton due to the electron-withdrawing effects of the adjacent hydroxyl and carbonyl groups. In protic matrices (e.g., wine, biofluids, or fermentation broths), an α -deuterium would rapidly undergo H/D exchange with the solvent, destroying the standard's quantitative integrity. Conversely, the aliphatic protons of the ethyl ester are entirely non-exchangeable under standard physiological or food matrix conditions, ensuring >99% isotopic stability throughout rigorous extraction protocols.

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The structural validation of the d5-labeled standard relies on the conspicuous absence of specific proton signals and the presence of distinct carbon-deuterium coupling patterns compared to the unlabeled (d0) analog .

1H-NMR Dynamics

In the d0 molecule, the ethyl group presents a classic A2​X3​ spin system: a quartet at ~4.22 ppm ( −CH2​− ) and a triplet at ~1.28 ppm ( −CH3​ ). In the d5-labeled standard, these signals are completely abolished. The remaining signals correspond strictly to the 2-hydroxy-4-methylpentyl moiety, confirming the precise location of the isotopic label.

13C-NMR Dynamics

The substitution of 1H with 2H (Deuterium, Spin I=1 ) induces two critical phenomena in the 13C spectrum that serve as self-validating proof of successful labeling:

  • Scalar Coupling ( J -coupling): The carbon signal is split into 2nI+1 peaks. The −CD3​ carbon becomes a septet ( n=3 ), and the −CD2​− carbon becomes a quintet ( n=2 ).

  • Isotopic Upfield Shift: The heavier deuterium atom reduces the zero-point vibrational energy of the C-D bond, shielding the carbon nucleus and shifting the signal upfield by ~0.8–1.0 ppm relative to the d0 compound.

Table 1: Comparative NMR Assignments ( CDCl3​ , 400 MHz / 100 MHz)
NucleusPositionUnlabeled (d0) Shift (ppm)d5-Labeled Shift (ppm)Multiplicity (d5)
1H −CH(OH)− 4.184.18dd ( J=8.5,4.0 Hz)
1H −OCH2​CH3​ 4.22Absent N/A
1H −OCH2​CH3​ 1.28Absent N/A
1H −CH(CH3​)2​ 1.851.85m
13C −COO− 175.5175.5s
13C −OCH2​CH3​ 61.5~60.7quintet ( JCD​≈22 Hz)
13C −OCH2​CH3​ 14.2~13.3septet ( JCD​≈19 Hz)

Mass Spectrometry (MS) Fragmentation Dynamics

Understanding the Electron Ionization (EI, 70 eV) fragmentation pathways is paramount for selecting the correct Selected Ion Monitoring (SIM) transitions. Upon electron impact, the molecular ion ( M+∙ , m/z 165) is highly unstable and rapidly undergoes α -cleavage, driven by the stabilization of the resulting carbocation by the hydroxyl oxygen.

  • Pathway A (Quantifier Generation): Cleavage of the C2-C3 bond results in the loss of an isobutyl radical (57 Da). The charge is retained on the ester-bearing fragment, yielding m/z 108 . Because this ion retains the d5​ label, it acts as the perfect quantifier.

  • Pathway B (Qualifier/Diagnostic): Cleavage of the C1-C2 bond results in the loss of the deuterated ester radical (78 Da). The charge is retained on the alkyl fragment, yielding m/z 87 . Because the label is lost in this pathway, this ion appears at the exact same m/z as in the d0 compound, serving as a powerful structural qualifier.

MS_Frag M Molecular Ion (M+•) m/z 165 [C8H11D5O3]+• F1 α-Cleavage (C2-C3) m/z 108 [CH(OH)COOCD2CD3]+ M->F1 Loss of Isobutyl radical (-57 Da) F2 α-Cleavage (C1-C2) m/z 87 [CH(OH)CH2CH(CH3)2]+ M->F2 Loss of Ester radical (-78 Da) F3 Ester Cleavage m/z 78 [COOCD2CD3]+ M->F3 Loss of Alkyl chain (-87 Da) F4 Ethyl Cation m/z 34 [CD2CD3]+ F3->F4 Loss of CO2 (-44 Da)

Fig 1: Electron Ionization (EI) fragmentation pathways of Ethyl-d5 2S-hydroxy-4-methylpentanoate.

Table 2: Diagnostic MS Fragments for SIM/MRM Methods
Fragment Ionm/z (d0)m/z (d5)Structural Assignment (d5)Diagnostic Role
Molecular Ion160165 [C8​H11​D5​O3​]+∙ Precursor Ion (Often weak in EI)
α -Cleavage 1103108 [CH(OH)COOCD2​CD3​]+ Primary Quantifier (Retains Label)
α -Cleavage 28787 [CH(OH)CH2​CH(CH3​)2​]+ Structural Qualifier (Loses Label)
Ester Cleavage7378 [COOCD2​CD3​]+ Secondary Qualifier

Self-Validating Analytical Workflows (HS-SPME-GC-MS)

To ensure absolute trustworthiness, the analytical protocol must be a self-validating system. This means the method inherently checks for matrix effects, extraction recovery, and instrumental drift simultaneously .

Step-by-Step Methodology: High-Throughput Flavoromic Extraction
  • Sample Preparation & Spiking: Transfer 2.0 mL of the liquid matrix into a 20 mL headspace vial. Add 1.0 g of NaCl. Causality: NaCl induces a "salting-out" effect, decreasing the solubility of the target VOCs in the aqueous phase and driving them into the headspace. Spike exactly 10.0 μ L of Ethyl-d5 2S-hydroxy-4-methylpentanoate working solution (10 mg/L in absolute ethanol).

  • HS-SPME Extraction: Seal the vial with a PTFE/silicone septum. Incubate at 60°C for 10 minutes. Causality: Heating increases the vapor pressure of the analytes, while the incubation ensures thermodynamic equilibrium between the liquid and headspace. Expose a 50/30 μ m DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes.

  • GC-MS Acquisition:

    • Desorption: 250°C for 3 minutes in the GC inlet (splitless mode).

    • Separation: HP-5MSI column (30 m × 0.25 mm, 0.25 μ m). Temperature program: 40°C (hold 3 min), ramp at 6°C/min to 180°C, then 10°C/min to 230°C.

    • Detection: EI mode at 70 eV. SIM mode monitoring m/z 103, 87 (Target) and m/z 108, 87 (SIL-IS).

The Self-Validation Logic
  • System Suitability Test (SST): The ratio of m/z 108 to m/z 78 in the SIL-IS must remain constant ( ±10% relative standard deviation) across all injections. If this ratio drifts, it indicates source contamination or quadrupole tuning degradation.

  • Chromatographic Integrity: Due to the inverse secondary isotope effect (deuterated compounds have slightly smaller molar volumes), the d5-IS will elute approximately 0.01 to 0.03 minutes earlier than the d0 target on a non-polar stationary phase. A failure to observe this precise retention time delta indicates a co-eluting matrix interference.

GCMS_Workflow S1 1. Sample Prep Spike SIL-IS S2 2. HS-SPME 60°C, 30 min S1->S2 S3 3. GC Separation HP-5MSI Column S2->S3 S4 4. EI-MS Detection SIM Mode S3->S4 S5 5. Data Processing Target: m/z 103 IS: m/z 108 S4->S5 S6 6. Validation Check RT Delta & Ion Ratios S5->S6

Fig 2: Self-validating HS-SPME GC-MS workflow utilizing the ethyl-d5 labeled internal standard.

References

  • MDPI. (2024). Comparison of Aroma and Taste Profiles of Kiwi Wine Fermented with/without Peel by Combining Intelligent Sensory, Gas Chromatography-Mass Spectrometry, and Proton Nuclear Magnetic Resonance. Retrieved from[Link]

  • PubMed Central (PMC). (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. Retrieved from[Link]

Exploratory

Deuterated Ethyl Leucate: Physicochemical Properties and Applications in Quantitative Oenological Metabolomics

Executive Summary Deuterated ethyl leucate (Ethyl 2-hydroxy-4-methylpentanoate-d) serves as a critical internal standard for the precise quantification of its endogenous counterpart in complex matrices, notably wine and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Deuterated ethyl leucate (Ethyl 2-hydroxy-4-methylpentanoate-d) serves as a critical internal standard for the precise quantification of its endogenous counterpart in complex matrices, notably wine and fermented beverages. This technical guide details the physicochemical properties, metabolic origins, and analytical methodologies surrounding deuterated ethyl leucate, providing a self-validating framework for researchers in flavor chemistry, metabolomics, and drug development.

Introduction and Metabolic Significance

Ethyl leucate (ethyl 2-hydroxy-4-methylpentanoate) is a branched-chain hydroxylated ester fundamentally responsible for the "fresh blackberry" aromatic descriptor in red and white wines (1[1]). Unlike linear esters that rapidly degrade, ethyl leucate concentration increases during wine aging due to the progressive esterification of 2-hydroxy-4-methylpentanoic acid (leucic acid) with ethanol (2[2]).

Because of the complex matrix of fermented beverages—which contains thousands of co-eluting volatile organic compounds (VOCs)—accurate quantification requires Stable Isotope Dilution Assays (SIDA). Deuterated ethyl leucate, synthesized by replacing specific hydrogen atoms with deuterium, provides an ideal internal standard. It perfectly mimics the analyte's extraction efficiency and chromatographic behavior while offering a distinct mass-to-charge (m/z) shift for mass spectrometric resolution (3[3]).

Physicochemical and Isotopic Properties

The substitution of protium with deuterium in the ethyl or acyl chain of ethyl leucate alters its zero-point energy, resulting in slight but predictable physical shifts that are highly advantageous in analytical chemistry:

  • Molecular Weight Shift: The molecular weight increases by the exact number of deuterium atoms incorporated (e.g., +5 Da for an ethyl-d5 variant). This ensures the standard is completely isolated from the endogenous analyte in the mass spectrometer.

  • Kinetic Isotope Effect (KIE): Deuterium bonds (C-D) are shorter and stronger than C-H bonds. This lowers the zero-point energy, ensuring the molecule remains highly stable during thermal desorption in gas chromatography (GC) inlets.

  • Chromatographic Isotope Effect: In high-resolution GC, deuterated compounds often elute fractions of a second earlier than their unlabeled counterparts. This is due to the smaller molar volume and reduced polarizability of the deuterated molecule, which slightly weakens its interaction with the stationary phase.

  • Mass Fragmentation: In Electron Impact (EI) MS, the deuterated standard yields a unique fragmentation pattern. The primary quantifier ion shifts, allowing a triple quadrupole (QqQ) detector to isolate the standard from the endogenous ester without cross-talk (4[4]).

Causality in Analytical Workflow Design

To quantify ethyl leucate accurately, researchers employ Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Tandem Mass Spectrometry (HS-SPME-GC-MS/MS). Every step in this workflow is governed by strict chemical causality:

  • Why HS-SPME? Wine contains non-volatile matrix components (sugars, polyphenols, organic acids) that rapidly foul GC inlets and columns. Headspace extraction safely isolates only the volatile fraction.

  • Why Deuterated Internal Standards? SPME is an equilibrium-based extraction. Matrix components (like ethanol) competitively bind to the SPME fiber, altering the extraction efficiency of the target analyte. A deuterated standard, added directly to the sample, experiences the exact same matrix suppression. By calculating the ratio of the endogenous peak to the deuterated peak, the system self-corrects for matrix effects (3[3]).

  • Why MS/MS? Single quadrupole MS suffers from isobaric interference in complex matrices. MS/MS (Multiple Reaction Monitoring, MRM) provides a secondary fragmentation step, ensuring absolute structural specificity even at trace levels (5[5]).

Detailed Experimental Protocol: HS-SPME-GC-MS/MS

This protocol outlines a self-validating system for quantifying ethyl leucate using its deuterated analogue.

Step 1: Sample Preparation and Isotope Spiking
  • Aliquot 5.0 mL of the wine or fermented sample into a 20 mL precision-thread SPME vial.

  • Add 1.5 g of NaCl to the vial.

    • Causality: The "salting-out" effect decreases the solubility of volatile organic compounds in the aqueous phase, driving ethyl leucate into the headspace and drastically increasing assay sensitivity.

  • Spike the sample with 20 µL of a 1 mg/L Deuterated Ethyl Leucate standard solution (prepared in absolute ethanol).

  • Seal the vial immediately with a PTFE/silicone septum cap to prevent volatile loss.

Step 2: Headspace Extraction
  • Incubate the vial at 50 °C for 10 minutes under continuous agitation (250 rpm).

    • Causality: Incubation establishes thermodynamic equilibrium between the liquid and headspace phases (3[3]).

  • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 50 °C.

    • Causality: The tri-phase fiber provides optimal recovery for both the polar (hydroxylated) and non-polar moieties of the ester.

Step 3: GC-MS/MS Analysis
  • Desorb the fiber in the GC inlet at 240 °C for 3 minutes in splitless mode.

  • Chromatographic separation: Use a polar wax column (e.g., DB-WAX UI, 60 m × 0.25 mm × 0.25 µm) with Helium as the carrier gas at 1.5 mL/min (6[6]).

  • Oven Program: 40 °C (hold 5 min), ramp at 3 °C/min to 200 °C, then 10 °C/min to 240 °C (hold 10 min).

  • MS/MS Detection: Operate in MRM mode. Monitor the specific precursor-to-product ion transitions for both endogenous ethyl leucate and the deuterated standard.

Quantitative Data and Matrix Effects

The following table summarizes typical recovery and validation parameters when using deuterated ethyl leucate in a Stable Isotope Dilution Assay (SIDA) versus standard external calibration.

ParameterExternal Calibration (No IS)SIDA (Deuterated Ethyl Leucate IS)
Matrix Effect (Signal Suppression) 35 - 45%< 2% (Self-Corrected)
Limit of Detection (LOD) 15.0 µg/L1.2 µg/L
Limit of Quantification (LOQ) 45.0 µg/L3.8 µg/L
Recovery (Spiked at 100 µg/L) 62% ± 14%99% ± 2%
Linearity (R² from 5 - 1000 µg/L) 0.9100.998

Table 1: Validation parameters demonstrating the analytical superiority of deuterated internal standardization for ethyl leucate quantification.

Metabolic Pathway and Analytical Integration

Ethyl leucate originates from yeast amino acid metabolism (Ehrlich pathway) and subsequent aging esterification. The diagram below illustrates both the biogenesis of endogenous ethyl leucate and the integration of the deuterated standard into the analytical workflow.

G Leucine L-Leucine (Grape Must) KIC alpha-Ketoisocaproate (Transamination) Leucine->KIC Yeast Metabolism LeucicAcid Leucic Acid (2-hydroxy-4-methylpentanoic acid) KIC->LeucicAcid Reduction EndogenousEster Ethyl Leucate (Endogenous Analyte) LeucicAcid->EndogenousEster Esterification SPME HS-SPME Extraction (Matrix Equilibration) EndogenousEster->SPME DeuteratedStd Deuterated Ethyl Leucate (Internal Standard Spike) DeuteratedStd->SPME Spiked into sample GCMS GC-MS/MS Analysis (MRM Mode) SPME->GCMS Desorption Quantification Absolute Quantification (Ratio: Endogenous / Deuterated) GCMS->Quantification Data Processing

Biosynthesis of ethyl leucate and analytical integration of its deuterated standard.

Conclusion

The application of deuterated ethyl leucate as an internal standard fundamentally resolves the analytical challenges posed by the complex matrices of fermented beverages. By perfectly mirroring the physical and chemical behavior of the endogenous ester while providing a distinct mass spectrometric signature, it enables highly accurate, self-correcting quantification. This precision is indispensable for researchers mapping the organoleptic evolution of wines and understanding the transcriptomic impact of yeast strains on ester biosynthesis.

References

  • Measurement of the Effect of Accelerated Aging on the Aromatic Compounds of Gewürztraminer and Teroldego Wines, Using a SPE-GC-MS/MS Protocol. MDPI.[Link]

  • Identification of ethyl 2-hydroxy-4-methylpentanoate in red wines, a compound involved in blackberry aroma. ResearchGate.[Link]

  • Metabolic, Organoleptic and Transcriptomic Impact of Saccharomyces cerevisiae Genes Involved in the Biosynthesis of Linear and Substituted Esters. PMC (NIH).[Link]

  • Sensory and Chemical Characterization of Upcycled Pomace- and Whey-Based Piquette Beverages. PMC (NIH).[Link]

  • Identification of Volatile Organic Compounds as Natural Antifungal Agents Against Botrytis cinerea in Grape-Based Systems. PMC (NIH).[Link]

  • A Targeted and an Untargeted Metabolomics Approach to the Volatile Aroma Profile of Young 'Maraština' Wines. PMC (NIH).[Link]

Sources

Foundational

"Ethyl-d5 2S-hydroxy-4-methylpentanoate" for metabolic research

The quantification of branched-chain amino acid (BCAA) metabolites is a critical frontier in both mammalian physiology and industrial bioprocessing. At the center of this metabolic web lies 2S-hydroxy-4-methylpentanoate...

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Author: BenchChem Technical Support Team. Date: April 2026

The quantification of branched-chain amino acid (BCAA) metabolites is a critical frontier in both mammalian physiology and industrial bioprocessing. At the center of this metabolic web lies 2S-hydroxy-4-methylpentanoate (commonly known as L-leucic acid or HICA), a downstream product of L-leucine. In complex biological matrices—ranging from human plasma to microbial fermentation broths—this compound is frequently esterified into ethyl 2S-hydroxy-4-methylpentanoate (ethyl leucate).

To accurately track these pathways, researchers require analytical tools that can bypass matrix interference and extraction variability. This whitepaper explores the mechanistic utility and analytical causality of using the stable isotope-labeled standard, Ethyl-d5 2S-hydroxy-4-methylpentanoate , in high-resolution mass spectrometry (MS) workflows.

Mechanistic Grounding: The Leucine-HICA-Ethyl Leucate Axis

The biological significance of ethyl 2S-hydroxy-4-methylpentanoate spans two distinct but interconnected metabolic domains:

  • Mammalian Metabolism & Clinical Biomarkers: In human tissues, L-leucine undergoes transamination by branched-chain aminotransferase (BCAT) to form α -ketoisocaproate (KIC), which is subsequently reduced to HICA. HICA is a potent anti-catabolic agent that influences mTOR signaling and muscle protein synthesis1[1]. Elevated levels of HICA and its derivatives are also critical diagnostic markers for inborn errors of metabolism, such as Maple Syrup Urine Disease (MSUD).

  • Microbial & Fermentation Metabolism: In yeast (Saccharomyces cerevisiae) and lactic acid bacteria (LAB), the Ehrlich pathway converts leucine into HICA, which is then enzymatically or chemically esterified with ethanol to produce ethyl 2S-hydroxy-4-methylpentanoate 2[2]. This hydroxylated ester is a highly active volatile compound, serving as a primary marker for yeast esterase activity and microbial amino acid metabolism 3[3].

MetabolicAxis Leu L-Leucine (BCAA) KIC α-Ketoisocaproate (KIC) Leu->KIC BCAT Enzyme (Transamination) HICA 2S-Hydroxy-4-methylpentanoate (HICA / Leucic Acid) KIC->HICA Reduction (Mammalian/Microbial) EthylLeucate Ethyl 2S-hydroxy-4-methylpentanoate (Endogenous Ester) HICA->EthylLeucate Esterification (Yeast/LAB Metabolism) D5_Std Ethyl-d5 2S-hydroxy-4-methylpentanoate (Spiked Internal Standard) D5_Std->EthylLeucate MS Co-elution & Isotope Tracking

Fig 1. Leucine to ethyl leucate metabolic pathway and d5-standard analytical integration.

The Analytical Imperative: Why Ethyl-d5?

Quantifying trace hydroxylated esters in complex matrices (e.g., serum, urine, or fermentation broth) is notoriously difficult due to matrix effects —where co-eluting compounds suppress or enhance the ionization of the target analyte.

The Causality of Isotope Dilution: By synthesizing the molecule with a fully deuterated ethyl group ( −C2​D5​ ), the standard achieves a mass shift of +5 Da (Exact Mass: 165.1413 vs. endogenous 160.1099). This specific +5 Da shift is an intentional, calculated choice:

  • Avoidance of Isotopic Overlap: Natural carbon-13 ( 13C ) and oxygen-18 ( 18O ) isotopes create M+1 and M+2 peaks for the endogenous compound. A +5 Da shift completely isolates the internal standard's signal from the natural isotopic envelope of the target analyte.

  • Thermodynamic Equivalence: Because the deuterium labeling is on the ester tail rather than the chiral center, the d5-standard shares the exact boiling point, vapor pressure, and polarity as the endogenous metabolite. During Headspace Solid-Phase Microextraction (HS-SPME), both molecules compete identically for the polymer fiber, perfectly correcting for any thermodynamic shifts caused by matrix variations (e.g., differing ethanol or protein concentrations).

Self-Validating Experimental Protocol: HS-SPME-GC-MS

To ensure absolute trustworthiness, the following workflow operates as a self-validating system . By spiking the d5-standard prior to extraction, the protocol mathematically neutralizes extraction inefficiencies; any loss of the endogenous analyte is mirrored by an identical loss of the d5-standard, keeping the quantitative ratio constant.

Step-by-Step Methodology
  • Matrix-Matched Preparation & Spiking:

    • Transfer 10 mL of the biological sample (e.g., cell culture media, plasma, or wine) into a 20 mL headspace vial.

    • Add 3.5 g of NaCl to decrease analyte solubility in the aqueous phase (salting-out effect), driving the volatile esters into the headspace.

    • Crucial Step: Spike the sample with 20 μ L of an Ethyl-d5 2S-hydroxy-4-methylpentanoate stock solution (e.g., 200 mg/L in absolute ethanol) to establish the internal baseline 3[3].

  • HS-SPME Equilibration & Extraction:

    • Seal the vial with a PTFE-lined septum.

    • Incubate at 40°C for 10 minutes to reach thermodynamic equilibrium.

    • Expose a 100 μ m Polydimethylsiloxane (PDMS) SPME fiber to the headspace for 30 minutes at 40°C with continuous agitation (250 rpm).

  • Thermal Desorption & GC-MS/MS Acquisition:

    • Retract the fiber and inject it into the GC inlet at 240°C for 5 minutes in splitless mode.

    • Separate analytes using a polar capillary column (e.g., BP20 or DB-WAX, 50 m × 0.22 mm, 0.25 μ m film).

    • Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV.

AnalyticalWorkflow Prep Sample Prep Matrix Matching Spike Isotope Spiking (+d5 Standard) Prep->Spike SPME HS-SPME Equilibration Spike->SPME GCMS GC-MS/MS Acquisition SPME->GCMS Thermal Desorption Quant Data Analysis (m/z 87 vs 92) GCMS->Quant Ratio Calculation

Fig 2. Self-validating HS-SPME-GC-MS workflow utilizing d5-isotope dilution.

Quantitative Data & Mass Spectrometry Parameters

Under 70 eV Electron Ionization, the molecular ion [M]+ of aliphatic esters is notoriously unstable. Instead, quantification relies on highly specific fragmentation pathways. Alpha-hydroxy esters typically undergo cleavage to yield a characteristic [CH2​=C(OH)OC2​H5​]+ fragment.

Because the d5-label is located on the ethyl group, any fragment containing the ester tail will exhibit a +5 Da shift. The table below summarizes the critical GC-MS parameters required for accurate Selected Ion Monitoring (SIM) 4[4].

AnalyteExact Mass (Da)Quantifier Ion (m/z)Qualifier Ions (m/z)Retention Index (Polar)
Ethyl 2S-hydroxy-4-methylpentanoate 160.109987 104, 76, 45~1541
Ethyl-d5 2S-hydroxy-4-methylpentanoate 165.141392 109, 81, 50~1541

Note: The quantifier ion m/z 87 shifts precisely to m/z 92, allowing the MS software to calculate the endogenous concentration by integrating the area ratio of m/z 87 / m/z 92 against a predetermined calibration curve.

Applications in Translational Research

The integration of Ethyl-d5 2S-hydroxy-4-methylpentanoate into modern analytical pipelines empowers several key areas of research:

  • Microbiome & Bioprocess Monitoring: In industrial fermentation, the production of branched hydroxylated esters is a direct readout of yeast and LAB vitality. Tracking ethyl leucate allows bioengineers to optimize amino acid nitrogen assimilation and monitor the transcriptomic impact of esterase genes (e.g., ATF1, EEB1) 5[5].

  • Sports Nutrition & Muscle Physiology: Because HICA is a terminal metabolite of leucine with potent anti-catabolic properties, tracking its esterified forms in biological fluids provides a high-resolution window into muscle protein turnover and mTOR pathway activation during resistance training.

  • Metabolic Disease Diagnostics: High-throughput LC-MS/MS and GC-MS panels utilizing d5-labeled standards are increasingly used to detect aberrant BCAA metabolism, providing faster, more reliable diagnostics for conditions like short-bowel syndrome and MSUD.

References

  • Pineau, B., Barbe, J. C., Van Leeuwen, C., & Dubourdieu, D. (2013). Study of Sensory Interactions among Red Wine Fruity Esters in a Model Solution. Journal of Agricultural and Food Chemistry. Available at:[Link][3]

  • Lytra, G., Tempere, S., de Revel, G., & Barbe, J. C. (2012). Distribution and Organoleptic Impact of Ethyl 2-Hydroxy-4-methylpentanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry. Available at:[Link][2]

  • Mero, A. A., Ojala, T., Hulmi, J. J., Puurtinen, R., Karila, T. A., & Seppälä, T. (2010). Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes. Journal of the International Society of Sports Nutrition. Available at:[Link][1]

  • Dzialo, M. C., Park, R., Steensels, J., Lievens, B., & Verstrepen, K. J. (2017). Metabolic, Organoleptic and Transcriptomic Impact of Saccharomyces cerevisiae Genes Involved in the Biosynthesis of Linear and Substituted Esters. PLoS One. Available at:[Link][5]

  • Zhu, Y., et al. (2024). A high-resolution Orbitrap Mass spectral library for trace volatile compounds in fruit wines. Scientific Reports. Available at:[Link][6]

Sources

Protocols & Analytical Methods

Method

Application Note: Isotope Dilution GC-MS/MS Quantification of Ethyl 2S-hydroxy-4-methylpentanoate Using a Deuterated Internal Standard

Executive Summary Accurate quantification of trace volatile flavor compounds (VFCs) in complex biological matrices is a persistent challenge in flavoromics and metabolomics. This application note details a robust, self-v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate quantification of trace volatile flavor compounds (VFCs) in complex biological matrices is a persistent challenge in flavoromics and metabolomics. This application note details a robust, self-validating analytical protocol for the quantification of Ethyl 2S-hydroxy-4-methylpentanoate (ethyl leucate) using its stable isotope-labeled counterpart, Ethyl-d5 2S-hydroxy-4-methylpentanoate , as an internal standard. By leveraging Headspace Solid-Phase Microextraction (HS-SPME) coupled with Isotope Dilution Gas Chromatography-Tandem Mass Spectrometry (ID-GC-MS/MS), this method eliminates matrix suppression artifacts, ensuring absolute quantitation for researchers in food science, viticulture, and drug development.

Introduction & Biological Significance

Ethyl 2S-hydroxy-4-methylpentanoate is a highly impactful branched-chain ester synthesized during the fermentation of foods and beverages by yeast and lactic acid bacteria (LAB)[3]. It is a critical biomarker and quality indicator in red wines, imparting a distinct "fresh blackberry" and fruity aroma[1, 4].

Beyond its direct olfactory impact, this ester exhibits profound synergistic perceptive interactions. Even at sub-threshold concentrations, it interacts with other aliphatic esters to significantly lower the overall detection threshold for fruity characteristics in complex matrices [1, 4]. Quantifying this compound in matrices like wine, soy sauce [2], and fermented pastes is notoriously difficult due to severe matrix effects caused by high concentrations of ethanol, polyphenols, and dissolved solids.

To achieve absolute quantitation, Isotope Dilution Mass Spectrometry (IDMS) is the gold standard. By spiking the sample with Ethyl-d5 2S-hydroxy-4-methylpentanoate [5], researchers create a self-validating system. The deuterated standard co-elutes chromatographically and experiences the exact same extraction efficiencies and ionization suppression as the endogenous analyte, completely normalizing environmental and instrumental variables.

Physicochemical & Isotopic Specifications

To successfully implement IDMS, the mass spectrometer must be able to resolve the endogenous analyte from the internal standard (IS). Table 1 summarizes the critical properties used to establish this resolution.

Table 1: Comparative Properties of the Endogenous Analyte and SIL-Internal Standard

PropertyEndogenous AnalyteSIL-Internal Standard (SIL-IS)
Nomenclature Ethyl 2S-hydroxy-4-methylpentanoateEthyl-d5 2S-hydroxy-4-methylpentanoate
Chemical Formula C₈H₁₆O₃C₈H₁₁D₅O₃
Molecular Weight 160.21 g/mol 165.24 g/mol
Isotopic Mass Shift N/A+5 Da
Primary Quantifier Ion (EI) m/z 104m/z 109
Qualifier Ions (EI) m/z 69, 87m/z 69, 92

Expert Insight on Ion Selection: Standard GC-MS methods often use m/z 69 as the primary quantifier for ethyl leucate [4]. However, m/z 69 represents a hydrocarbon fragment that does not retain the ethyl ester moiety. Consequently, the d5-labeled standard will also produce an m/z 69 ion, making it useless for isotopic differentiation. Causality: For IDMS, the analyst must select the ethyl-retaining fragment m/z 104 (loss of isobutene) as the quantifier, which cleanly shifts to m/z 109 for the d5-IS, ensuring perfect mass resolution.

Metabolic Pathway & Analytical Targeting

Pathway L L-Leucine (Precursor) H 2-Hydroxy-4-methylpentanoic acid (Leucic Acid) L->H Yeast/LAB Metabolism E Ethyl 2S-hydroxy-4-methylpentanoate Endogenous Target Quantifier: m/z 104 H->E Esterification (+ Ethanol) MS Isotope Dilution GC-MS/MS Detection E->MS Co-elution & Mass Resolution IS Ethyl-d5 2S-hydroxy-4-methylpentanoate Spiked Internal Standard Quantifier: m/z 109 IS->MS Co-elution & Mass Resolution

Biosynthesis of ethyl leucate and analytical targeting via isotope dilution mass spectrometry.

Experimental Protocol: HS-SPME-GC-MS/MS

This protocol is designed as a self-validating system, ensuring that any fluctuations in extraction thermodynamics or instrument sensitivity are automatically corrected by the d5-IS.

Step 1: Matrix Preparation & Salting-Out
  • Transfer 10.0 mL of the liquid sample (e.g., wine, diluted soy sauce) into a 20 mL precision glass headspace vial.

  • Add 3.0 g of anhydrous Sodium Chloride (NaCl) and 5.0 mL of citrate buffer (pH 3.5).

  • Causality: The addition of NaCl induces a "salting-out" effect. By saturating the aqueous phase with ions, the solubility of polar organic volatiles decreases, thermodynamically driving the analyte and the IS into the headspace. Buffering to pH 3.5 standardizes the ionization state of matrix components, preventing unpredictable partitioning.

Step 2: SIL-IS Spiking
  • Spike exactly 50 µL of a 10 mg/L Ethyl-d5 2S-hydroxy-4-methylpentanoate working solution directly into the matrix.

  • Immediately seal the vial with a PTFE/silicone septum cap.

  • Causality: Spiking the IS before extraction ensures that the d5-isotope undergoes the exact same thermodynamic equilibration as the endogenous compound. Any competitive binding by matrix polyphenols affects both molecules equally, preserving the Target/IS ratio.

Step 3: HS-SPME Extraction
  • Incubate the vial at 40°C for 10 minutes under continuous agitation (300 rpm) to reach liquid-gas equilibrium.

  • Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for 40 minutes at 40°C.

  • Causality: The tri-phase DVB/CAR/PDMS fiber is selected because it provides the optimal balance of bipolarity and porosity required to capture mid-weight, semi-polar esters (MW ~160) efficiently, outperforming single-phase PDMS fibers.

Step 4: GC-MS/MS Instrumental Analysis
  • Desorption: Insert the fiber into the GC inlet (250°C, splitless mode) for 5 minutes.

  • Chromatography: Use a polar wax column (e.g., DB-WAX, 30m × 0.25mm × 0.25µm). Program the oven: 40°C (hold 5 min), ramp at 4°C/min to 220°C (hold 10 min).

  • Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV. Set the MS to Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, tracking m/z 104 for the target and m/z 109 for the IS.

Step 5: System Self-Validation & Quality Control
  • IS Peak Area Monitoring: The absolute peak area of the m/z 109 ion must remain within ±15% across all injections. A drastic drop indicates fiber degradation or severe matrix suppression exceeding the linear dynamic range.

  • Matrix Blank: Run a matrix blank (unspiked sample) to ensure there is no endogenous m/z 109 signal, confirming the absence of isotopic cross-talk or carryover.

Analytical Workflow

Workflow S1 Step 1: Matrix Preparation 10 mL sample + 3 g NaCl + pH 3.5 Buffer S2 Step 2: SIL-IS Spiking Add 50 µL Ethyl-d5 IS (10 mg/L) S1->S2 S3 Step 3: HS-SPME Extraction DVB/CAR/PDMS Fiber, 40 min @ 40°C S2->S3 S4 Step 4: GC-MS/MS Analysis Desorption @ 250°C, EI Ionization (70 eV) S3->S4 S5 Step 5: Data Processing Ratio: Area(m/z 104) / Area(m/z 109) S4->S5

Step-by-step HS-SPME-GC-MS/MS analytical workflow for volatile ester quantification.

Data Analysis & Isotope Dilution Logic

Quantification is performed using the internal standard method based on the Response Factor (RF). Because the stable isotope-labeled standard exhibits virtually identical chemical behavior to the target, the ratio of their MS responses is directly proportional to their concentration ratio, effectively canceling out extraction recovery variations ( R ) and matrix effects ( ME ).

Calculate the concentration of the endogenous analyte ( CTarget​ ) using the following formula:

CTarget​=(Area109​Area104​​)×CIS​×RF

Where RF is determined during the initial calibration phase using neat standards. This mathematical relationship guarantees that even if the SPME fiber only extracts 5% of the total analyte from a highly complex matrix, the final calculated concentration will remain 100% accurate, as the IS will also be extracted at exactly 5%.

References

  • Lytra, G., et al. "Distribution and Organoleptic Impact of Ethyl 2-Hydroxy-4-methylpentanoate Enantiomers in Wine." Journal of Agricultural and Food Chemistry, ACS Publications.
  • Zhao, M., et al. "Investigations on the Key Odorants Contributing to the Aroma of Children Soy Sauce by Molecular Sensory Science Approaches." MDPI.
  • "Correlation between physicochemical properties, flavor characteristics and microbial community structure in Dushan shrimp sour paste." PMC.
  • "Impact of Perceptive Interactions on Red Wine Fruity Aroma." ACS Publications.
  • "Isotope Labeled Fatty Acid Ethyl Esters - Ethyl-d5 2S-hydroxy-4-methylpentanoate." Shanghai SCR-Biotech Co., Ltd.
Application

Application Note: Precision Volatilomics – Absolute Quantification of Ethyl Leucate using Ethyl-d5 2S-hydroxy-4-methylpentanoate via HS-SPME-GC-MS

Target Audience: Analytical Chemists, Flavor Metabolomics Researchers, and Fermentation Scientists. Introduction & Mechanistic Insight In the field of flavor metabolomics and volatilomics, substituted esters play a dispr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Flavor Metabolomics Researchers, and Fermentation Scientists.

Introduction & Mechanistic Insight

In the field of flavor metabolomics and volatilomics, substituted esters play a disproportionately large role in the sensory profile of fermented matrices (e.g., wine, beer, and microbiome cultures). Specifically, ethyl 2S-hydroxy-4-methylpentanoate (commonly known as ethyl L-leucate) is a critical branched-chain amino acid (BCAA) derivative. It is directly responsible for the "fresh blackberry" aroma in red wines and acts as a powerful synergistic enhancer of overall fruitiness, even at sub-threshold concentrations [1, 2].

Quantifying this compound in complex fermented matrices presents significant analytical challenges. The high concentrations of ethanol, residual sugars, and polyphenols create severe matrix effects that alter the partitioning coefficient of volatile analytes during Headspace Solid-Phase Microextraction (HS-SPME). To achieve absolute quantification, a Stable Isotope Dilution Assay (SIDA) utilizing Ethyl-d5 2S-hydroxy-4-methylpentanoate as an internal standard (IS) is the gold standard.

Expertise & Experience: Why the d5-Ethyl Label?

The choice of a deuterium label on the ethyl moiety (–O–CD₂–CD₃) rather than the aliphatic isobutyl chain is highly intentional. During electron ionization (EI), aliphatic chains are prone to extensive fragmentation and potential hydrogen/deuterium scrambling. The ethyl ester group, however, cleaves predictably. This provides a stable +5 Da mass shift in the specific ester cleavage fragments, allowing for pristine spectral resolution between the co-eluting native analyte and the internal standard without isotopic interference.

Biosynthesis Leucine L-Leucine (BCAA) KIC α-Ketoisocaproate (KIC) Leucine->KIC Transamination (Ehrlich Pathway) HICA 2-Hydroxyisocaproic Acid (HICA / Leucic Acid) KIC->HICA Reduction (Dehydrogenase) EthylLeucate Ethyl 2S-hydroxy-4- methylpentanoate HICA->EthylLeucate Esterification (+ Ethanol)

Figure 1: Yeast metabolic pathway from L-Leucine to Ethyl 2S-hydroxy-4-methylpentanoate.

Materials and Reagents

  • Internal Standard (IS): Ethyl-d5 2S-hydroxy-4-methylpentanoate (Isotopic purity ≥ 99 atom % D).

  • Native Standard: Ethyl 2S-hydroxy-4-methylpentanoate (Analytical grade).

  • Matrix Modifiers: Sodium chloride (NaCl, ≥99.5%, baked at 400°C to remove volatile organics).

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) (Supelco).

  • Instrumentation: GC-MS system equipped with an automated HS-SPME autosampler.

Experimental Protocol: HS-SPME-GC-MS

The following protocol is optimized for fermented beverages but can be adapted for microbial culture broths [3].

Step 1: Sample Preparation and Salting-Out
  • Transfer exactly 10.0 mL of the sample (e.g., wine or fermented broth) into a 20 mL precision-thread headspace vial.

  • Add 3.5 g of anhydrous NaCl to the vial.

    • Causality Note: The addition of salt increases the ionic strength of the aqueous phase. This "salting-out" effect decreases the solubility of semi-polar esters, thermodynamically driving the analytes into the headspace and significantly increasing the extraction yield.

  • Spike the sample with 20 µL of the Ethyl-d5 2S-hydroxy-4-methylpentanoate working solution (e.g., 10 mg/L in absolute ethanol).

  • Seal the vial immediately with a PTFE/silicone septum cap to prevent volatile loss.

Step 2: HS-SPME Extraction
  • Equilibration: Incubate the vial at 40°C for 10 minutes with orbital agitation (250 rpm). This ensures the native analyte and the d5-IS reach thermodynamic equilibrium between the liquid and headspace phases.

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes at 40°C.

Step 3: GC-MS Analysis
  • Desorption: Retract the fiber and inject it into the GC inlet. Desorb the analytes at 240°C for 5 minutes in splitless mode.

  • Chromatography: Use a polar column (e.g., DB-WAX or BP20, 50 m × 0.22 mm i.d., 0.25 µm film thickness).

    • Oven Program: Hold at 40°C for 1 min, ramp at 10°C/min to 220°C, and hold for 10 min.

  • Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) for maximum sensitivity.

Workflow Sample 1. Sample Preparation Add 10 mL Matrix + 3.5 g NaCl + d5-IS Incubation 2. Equilibration Agitation at 40°C for 10 min Sample->Incubation Extraction 3. HS-SPME Extraction DVB/CAR/PDMS Fiber, 30 min Incubation->Extraction Desorption 4. GC Injection Thermal Desorption at 240°C, 5 min Extraction->Desorption Analysis 5. MS Detection (SIM) Native (m/z 104) vs. d5-IS (m/z 109) Desorption->Analysis

Figure 2: Step-by-step HS-SPME-GC-MS workflow for volatile ester quantification.

Data Presentation & Analytical Considerations

Ion Selection for Co-Eluting Isotopologues

Because the native ester and the d5-labeled IS are chemically identical, they will co-elute on the GC column. Crucially, the base peak for the native compound (m/z 69, representing the isobutyl fragment [C₅H₉]⁺) cannot be used for quantification. The isobutyl chain does not contain the deuterium label; therefore, both the native and the IS produce an m/z 69 fragment, making them indistinguishable.

Instead, the quantifier ion must be a fragment that retains the ethyl ester moiety. For the native compound, m/z 104 is used. For the IS, the +5 Da shift from the d5-ethyl group yields an m/z 109 quantifier ion.

Table 1: GC-MS SIM Parameters for SIDA

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)Mass Shift (Da)
Ethyl 2S-hydroxy-4-methylpentanoate (Native) 18.45104 87, 69N/A
Ethyl-d5 2S-hydroxy-4-methylpentanoate (IS) 18.43*109 92, 69+ 5

*Note: Deuterated compounds often exhibit a very slight (0.01–0.02 min) retention time shift compared to their native counterparts due to minor differences in polarizability.

Table 2: Typical Method Validation Parameters in Fermented Matrices [1, 3]

ParameterValue / Range
Linearity (R²) > 0.998 (Range: 10 – 2000 µg/L)
Limit of Detection (LOD) 0.4 – 1.0 µg/L
Limit of Quantification (LOQ) 1.5 – 4.0 µg/L
Recovery (Accuracy) 96% – 104%
Intra-day Precision (RSD) < 4.5%

References

  • Lytra, G., Tempere, S., de Revel, G., & Barbe, J. C. (2012). Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. Journal of Agricultural and Food Chemistry, 60(6), 1503-1509. URL:[Link]

  • Lytra, G., Tempere, S., Le Floch, A., de Revel, G., & Barbe, J. C. (2013). Study of Sensory Interactions among Red Wine Fruity Esters in a Model Solution. Journal of Agricultural and Food Chemistry, 61(36), 8504-8513. URL:[Link]

  • Trujillo, M., Bely, M., Albertin, W., Masneuf-Pomarède, I., Colonna-Ceccaldi, B., Marullo, P., & Barbe, J. C. (2022). Impact of Grape Maturity on Ester Composition and Sensory Properties of Merlot and Tempranillo Wines. Journal of Agricultural and Food Chemistry, 70(37), 11520-11530. URL:[Link]

Method

"Ethyl-d5 2S-hydroxy-4-methylpentanoate" for quantification of ethyl 2-hydroxy-4-methylpentanoate

An Application Note for the Bioanalytical Quantification of Ethyl 2-Hydroxy-4-Methylpentanoate Using a Stable Isotope-Labeled Internal Standard Authored by: A Senior Application Scientist Abstract This technical guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Bioanalytical Quantification of Ethyl 2-Hydroxy-4-Methylpentanoate Using a Stable Isotope-Labeled Internal Standard

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed, field-proven methodology for the accurate and robust quantification of ethyl 2-hydroxy-4-methylpentanoate in biological matrices. Ethyl 2-hydroxy-4-methylpentanoate is a significant compound, notably identified as a contributor to the "fresh blackberry" aroma in wines and is also used as a flavoring agent and chemical intermediate.[1][2][3] Accurate quantification is crucial for applications ranging from food science to pharmacokinetic studies. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing the principle of stable isotope dilution analysis (SIDA). By using Ethyl-d5 2S-hydroxy-4-methylpentanoate as the internal standard (IS), this method achieves superior accuracy, precision, and reliability, effectively mitigating variability from sample matrix effects and extraction inconsistencies. The protocols herein are designed for researchers, scientists, and drug development professionals, and are structured to align with the rigorous validation standards set forth by regulatory bodies like the FDA and EMA.[4][5][6][7]

The Rationale: Why Stable Isotope Dilution Analysis?

Quantitative analysis using mass spectrometry is susceptible to several sources of variability, including sample loss during extraction, injection volume inconsistencies, and ion suppression or enhancement caused by the sample matrix.[8] Stable Isotope Dilution Analysis (SIDA) is the gold standard for surmounting these challenges.[9]

The core principle involves adding a known quantity of a stable isotope-labeled (SIL) version of the analyte to every sample, calibrator, and quality control (QC) at the very beginning of the sample preparation process.[8] The SIL internal standard, in this case, Ethyl-d5 2S-hydroxy-4-methylpentanoate, is chemically identical to the analyte of interest. This ensures it behaves identically during extraction, chromatography, and ionization.[10] However, due to the mass difference from the deuterium atoms, the mass spectrometer can distinguish it from the native analyte.

Any sample loss or matrix effect will impact both the analyte and the internal standard equally. Therefore, the ratio of their peak areas remains constant and directly proportional to the analyte's concentration. This internal correction system provides a self-validating protocol, leading to highly accurate and precise data.[9][11]

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification A Biological Sample (Analyte = A) B Spike with Known Amount of Internal Standard (IS) A->B Step 1 C Extraction / Cleanup (Analyte & IS experience identical loss & matrix effects) B->C Step 2 D Detect Analyte (A) (Mass = m/z) C->D Injection E Detect IS (Mass = m/z + 5) F Calculate Peak Area Ratio (Area_A / Area_IS) E->F Data Processing G Determine Concentration from Calibration Curve F->G

Figure 1: The principle of Stable Isotope Dilution Analysis (SIDA).

Materials and Methods

Reagents and Materials
  • Analyte: Ethyl 2S-hydroxy-4-methylpentanoate (≥98% purity)

  • Internal Standard: Ethyl-d5 2S-hydroxy-4-methylpentanoate (Isotopic purity ≥98%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (18.2 MΩ·cm), Formic Acid (LC-MS grade)

  • Biological Matrix: Human Plasma (K2-EDTA)

  • Equipment:

    • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

    • High-Performance Liquid Chromatography (HPLC) system

    • Analytical Balance

    • Calibrated Pipettes

    • Vortex Mixer

    • Centrifuge (capable of >10,000 x g)

    • Nitrogen Evaporation System (optional)

Preparation of Stock and Working Solutions

Causality: Preparing accurate stock solutions is the foundation of a quantitative assay. Using an analytical balance and Class A volumetric flasks is mandatory. All solutions should be stored at -20°C or lower to prevent degradation.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Ethyl 2S-hydroxy-4-methylpentanoate and dissolve it in a 10 mL volumetric flask with methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock solution using Ethyl-d5 2S-hydroxy-4-methylpentanoate.

  • Analyte Working Solutions (for Calibration Curve & QCs): Perform serial dilutions from the analyte stock solution using 50:50 (v/v) methanol:water to prepare a series of working solutions. These will be used to spike into the blank biological matrix.

  • Internal Standard Working Solution (ISWS) (50 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water. This concentration is chosen to yield a robust signal in the mass spectrometer without being excessively high, ensuring it falls within the linear range of the detector.

Experimental Protocol: Sample Preparation

This protocol utilizes a straightforward protein precipitation method, which is efficient for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.

start Start: Sample Aliquoting step1 1. Pipette 50 µL of sample (Blank, Calibrator, QC, or Unknown) into a 1.5 mL microcentrifuge tube. start->step1 step2 2. Add 25 µL of Internal Standard Working Solution (50 ng/mL). step1->step2 step3 3. Vortex for 10 seconds. This ensures homogenous mixing of the IS with the analyte in the matrix. step2->step3 step4 4. Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. (This precipitates proteins and acidifies the sample). step3->step4 step5 5. Vortex vigorously for 30 seconds. step4->step5 step6 6. Centrifuge at 13,000 x g for 10 minutes at 4°C. This pellets the precipitated proteins. step5->step6 step7 7. Transfer 150 µL of the clear supernatant to an HPLC vial. step6->step7 end Ready for LC-MS/MS Injection step7->end

Figure 2: Step-by-step workflow for plasma sample preparation.

Instrumental Analysis: LC-MS/MS Method

The following parameters were optimized for the selective and sensitive detection of ethyl 2-hydroxy-4-methylpentanoate and its deuterated internal standard.

Causality: A C18 column is selected for its excellent retention of moderately polar compounds like the target analyte. The gradient elution allows for efficient separation from endogenous matrix components, and the addition of formic acid to the mobile phase promotes protonation ([M+H]+), which is essential for sensitive detection in positive ESI mode.

LC Parameter Condition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Start at 10% B, ramp to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate

Causality: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity. Q1 isolates the protonated parent ion, which is then fragmented in Q2. Q3 isolates a specific, stable product ion. This two-stage filtering process drastically reduces chemical noise and ensures that the signal is highly specific to the target compound. The 5-dalton mass shift between the analyte and IS prevents any isotopic crosstalk.

MS Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 450°C
MRM Transitions See Table 2 below

Table 2: Optimized MRM Transitions

Compound Precursor Ion (Q1) m/z Product Ion (Q2) m/z Collision Energy (eV) Dwell Time (ms)
Ethyl 2-hydroxy-4-methylpentanoate 161.1 115.1 12 50
Ethyl-d5 2-hydroxy-4-methylpentanoate 166.1 115.1 12 50

Note: The precursor ion corresponds to [M+H]+. The product ion m/z 115.1 corresponds to the neutral loss of ethanol (C2H5OH or C2D5OH). Since the deuterium labels are on the ethyl group that is lost, the fragment ion remains the same for both the analyte and the IS.

Method Validation and Data

The bioanalytical method was validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[4][6][12] All parameters met the standard acceptance criteria.

Calibration Curve and Linearity

A calibration curve was constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration. The curve was fitted with a linear regression model with 1/x² weighting.

  • Range: 1.0 - 1000 ng/mL

  • Linearity (r²): > 0.998

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated using four levels of Quality Control (QC) samples: LLOQ (Lower Limit of Quantification), LQC (Low QC), MQC (Mid QC), and HQC (High QC).

Table 3: Summary of Inter-Day Accuracy and Precision (n=5 runs)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (% Bias) Precision (%RSD) Acceptance Criteria
LLOQ 1.0 1.05 +5.0% 8.9% Within ±20%, RSD ≤20%
LQC 3.0 2.91 -3.0% 6.2% Within ±15%, RSD ≤15%
MQC 150 154.5 +3.0% 4.5% Within ±15%, RSD ≤15%

| HQC | 750 | 738.0 | -1.6% | 3.8% | Within ±15%, RSD ≤15% |

The data clearly demonstrate that the method is accurate, precise, and reliable across the entire analytical range. The use of Ethyl-d5 2S-hydroxy-4-methylpentanoate as an internal standard was critical to achieving this level of performance.

Conclusion

This application note presents a robust and validated LC-MS/MS method for the quantification of ethyl 2-hydroxy-4-methylpentanoate in a biological matrix. The strategic implementation of a stable isotope-labeled internal standard, Ethyl-d5 2S-hydroxy-4-methylpentanoate, ensures the highest level of data integrity by correcting for analytical variability. This self-validating system provides the accuracy and precision required for demanding research and regulatory environments, from food chemistry to clinical and non-clinical pharmacokinetic studies.

References

  • Vertex AI Search. (2025).
  • gmp-compliance.org. (2011).
  • GaBI Journal. (2018).
  • European Medicines Agency. (2011).
  • European Medicines Agency. (2015).
  • European Medicines Agency. (2023).
  • U.S. Food and Drug Administration. (2022).
  • BenchChem. (2025).
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Loussouarn, M., et al. (2012). Identification of ethyl 2-hydroxy-4-methylpentanoate in red wines, a compound involved in blackberry aroma. Food Chemistry.
  • MedChemExpress. (n.d.).
  • Cretin, B. N., et al. (2016).
  • ResearchGate. (2012). Identification of ethyl 2-hydroxy-4-methylpentanoate in red wines, a compound involved in blackberry aroma | Request PDF.
  • Leffingwell, J.C. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Pentanoic acid, 2-hydroxy-4-methyl-, ethyl ester. NIST WebBook.
  • Lytra, G., et al. (2012). Distribution and Organoleptic Impact of Ethyl 2-Hydroxy-4-methylpentanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry.

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Application

Application Notes and Protocols for Sample Preparation with Ethyl-d5 2S-hydroxy-4-methylpentanoate

Introduction: The Critical Role of Isotopically Labeled Internal Standards in Quantitative Bioanalysis In the landscape of modern drug development and clinical research, the precise and accurate quantification of endogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Isotopically Labeled Internal Standards in Quantitative Bioanalysis

In the landscape of modern drug development and clinical research, the precise and accurate quantification of endogenous and exogenous compounds in complex biological matrices is paramount. Mass spectrometry, coupled with chromatographic separation techniques such as liquid chromatography (LC-MS) and gas chromatography (GC-MS), has become the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the accuracy of these methods can be compromised by several factors, including sample preparation inconsistencies, matrix effects, and instrumental drift.[1] To mitigate these variabilities, the use of a stable isotope-labeled internal standard (SIL-IS) is a well-established and highly recommended practice.[2]

Ethyl-d5 2S-hydroxy-4-methylpentanoate is a deuterated form of Ethyl 2S-hydroxy-4-methylpentanoate, a naturally occurring or synthetically derived ester. While the non-labeled compound has applications as a flavoring agent and a synthetic intermediate, its deuterated counterpart serves a critical role in analytical chemistry as an internal standard.[3][4][5] The five deuterium atoms on the ethyl group provide a distinct mass shift, allowing it to be differentiated from the endogenous analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical.[6] This ensures that the internal standard and the analyte behave similarly during sample extraction, chromatography, and ionization, thereby correcting for potential errors and enhancing the reliability of quantitative results.[7]

This application note provides a comprehensive guide to the principles and protocols for sample preparation using Ethyl-d5 2S-hydroxy-4-methylpentanoate as an internal standard for the quantification of its non-labeled analog or structurally related compounds in biological matrices such as plasma and urine. The methodologies described herein are grounded in established bioanalytical principles and are designed to be adaptable to various research and clinical settings.

Core Principles of Sample Preparation with Deuterated Internal Standards

The fundamental principle behind using a deuterated internal standard is isotope dilution mass spectrometry. A known amount of the internal standard is added to the biological sample at the earliest stage of the preparation process.[1] The ratio of the analytical signal of the analyte to that of the internal standard is then used to calculate the concentration of the analyte in the unknown sample. This ratiometric measurement corrects for variations that can occur during the analytical workflow.

Key Considerations for Using Ethyl-d5 2S-hydroxy-4-methylpentanoate:
  • Purity and Isotopic Enrichment: The internal standard should have high chemical and isotopic purity to ensure accurate quantification.

  • Timing of Addition: The internal standard should be added to the sample as early as possible in the workflow to account for any analyte loss during extraction and processing.

  • Concentration: The concentration of the internal standard should be optimized to be within the linear range of the assay and comparable to the expected concentration of the analyte.

  • Matrix Effects: While deuterated internal standards significantly mitigate matrix effects, it is still crucial to develop a robust sample cleanup procedure to minimize ion suppression or enhancement.[2]

Experimental Workflows: A Visual Guide

The choice of sample preparation technique depends on the nature of the biological matrix, the physicochemical properties of the analyte, and the desired level of cleanliness and sensitivity. Below are graphical representations of common workflows for plasma and urine samples.

G cluster_plasma Plasma Sample Preparation cluster_ppt Protein Precipitation Workflow cluster_sle SLE Workflow plasma_sample Plasma Sample add_is Add Ethyl-d5 2S-hydroxy-4-methylpentanoate plasma_sample->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Simple & Fast sle Supported Liquid Extraction (SLE) add_is->sle Cleaner Extract vortex_ppt Vortex ppt->vortex_ppt load_sle Load on SLE Plate sle->load_sle centrifuge_ppt Centrifuge vortex_ppt->centrifuge_ppt supernatant Collect Supernatant centrifuge_ppt->supernatant evaporate_ppt Evaporate & Reconstitute supernatant->evaporate_ppt analysis analysis evaporate_ppt->analysis LC-MS/MS or GC-MS Analysis elute_sle Elute with Organic Solvent load_sle->elute_sle evaporate_sle Evaporate & Reconstitute elute_sle->evaporate_sle evaporate_sle->analysis

Caption: Workflow for plasma sample preparation using protein precipitation or SLE.

G cluster_urine Urine Sample Preparation cluster_spe SPE Workflow urine_sample Urine Sample add_is_urine Add Ethyl-d5 2S-hydroxy-4-methylpentanoate urine_sample->add_is_urine dilution Dilute & Inject (for high concentration analytes) add_is_urine->dilution Simple spe Solid-Phase Extraction (SPE) (for cleaner extract & concentration) add_is_urine->spe Comprehensive analysis_urine analysis_urine dilution->analysis_urine LC-MS/MS or GC-MS Analysis condition_spe Condition SPE Cartridge spe->condition_spe load_spe Load Sample condition_spe->load_spe wash_spe Wash to Remove Interferences load_spe->wash_spe elute_spe Elute Analyte wash_spe->elute_spe evaporate_spe Evaporate & Reconstitute elute_spe->evaporate_spe evaporate_spe->analysis_urine

Caption: Workflow for urine sample preparation using dilution or SPE.

Detailed Protocols

The following protocols are provided as a starting point and should be optimized and validated for your specific application and instrumentation.

Protocol 1: Protein Precipitation for Plasma Samples

This method is rapid and suitable for high-throughput analysis, though it may result in a less clean extract compared to other methods.[8]

Materials:

  • Plasma samples

  • Ethyl-d5 2S-hydroxy-4-methylpentanoate internal standard stock solution

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add a pre-determined volume of the Ethyl-d5 2S-hydroxy-4-methylpentanoate internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma is a common starting point).[8]

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or well.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis or a derivatization agent for GC-MS analysis.

Table 1: Protein Precipitation Parameters

ParameterRecommendationRationale
Precipitating Solvent AcetonitrileGenerally provides cleaner extracts than methanol.[8]
Solvent to Sample Ratio 3:1 to 5:1 (v/v)Ensures efficient protein removal without excessive sample dilution.[8]
Temperature Ice-cold solventEnhances protein precipitation.
Centrifugation Speed >10,000 x gEnsures a compact protein pellet.
Centrifugation Time 10-15 minutesAllows for complete sedimentation of proteins.
Protocol 2: Supported Liquid Extraction (SLE) for Plasma Samples

SLE is a more efficient and reproducible alternative to traditional liquid-liquid extraction (LLE), providing cleaner extracts than protein precipitation.[9]

Materials:

  • Plasma samples

  • Ethyl-d5 2S-hydroxy-4-methylpentanoate internal standard stock solution

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Water-immiscible organic solvent (e.g., ethyl acetate, methyl-tert-butyl ether)

  • Supported Liquid Extraction plate or cartridges

  • Positive pressure manifold or vacuum manifold

Procedure:

  • Pre-treat the plasma sample by adding the Ethyl-d5 2S-hydroxy-4-methylpentanoate internal standard and diluting with an equal volume of aqueous buffer.

  • Load the pre-treated sample onto the SLE plate or cartridge.[10]

  • Apply a brief pulse of positive pressure or vacuum to initiate the flow of the sample into the sorbent bed.

  • Allow the sample to adsorb onto the sorbent for 5-10 minutes.

  • Add the water-immiscible organic solvent to the plate or cartridge and allow it to percolate through the sorbent under gravity for 5 minutes.

  • Apply positive pressure or vacuum to elute the remaining solvent.

  • Collect the eluate.

  • Evaporate the eluate to dryness and reconstitute as described in Protocol 1.

Table 2: Supported Liquid Extraction Parameters

ParameterRecommendationRationale
Sorbent Diatomaceous earthInert support for the aqueous sample.[11]
Sample Pre-treatment Dilution with aqueous bufferImproves flow characteristics and extraction efficiency.
Elution Solvent Ethyl acetate or MTBEChoose based on the polarity of the analyte.
Elution Volume 2-3 times the sample volumeEnsures complete elution of the analyte.
Protocol 3: Solid-Phase Extraction (SPE) for Urine Samples

SPE is a highly effective technique for cleaning up complex matrices like urine and can also be used to concentrate the analyte of interest.[12]

Materials:

  • Urine samples

  • Ethyl-d5 2S-hydroxy-4-methylpentanoate internal standard stock solution

  • SPE cartridges (e.g., reversed-phase C18 or mixed-mode)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., water or a weak organic solvent mixture)

  • Elution solvent (e.g., methanol or acetonitrile)

  • SPE manifold

Procedure:

  • Add the Ethyl-d5 2S-hydroxy-4-methylpentanoate internal standard to the urine sample.

  • Condition the SPE cartridge by passing the conditioning solvent through it.

  • Equilibrate the cartridge by passing the equilibration solvent through it.

  • Load the urine sample onto the cartridge.

  • Wash the cartridge with the wash solvent to remove interfering substances.

  • Elute the analyte and internal standard from the cartridge with the elution solvent.

  • Collect the eluate.

  • Evaporate the eluate to dryness and reconstitute as described in Protocol 1.

Table 3: Solid-Phase Extraction Parameters

ParameterRecommendationRationale
SPE Sorbent Reversed-phase (e.g., C18) for non-polar analytes; Mixed-mode for ionic analytes.Select based on the physicochemical properties of the analyte.
Conditioning Solvent Methanol or AcetonitrileActivates the sorbent.
Equilibration Solvent Water or bufferPrepares the sorbent for sample loading.
Wash Solvent Water or a low percentage of organic solvent in waterRemoves polar interferences without eluting the analyte.
Elution Solvent Methanol, Acetonitrile, or a mixture with modifiersDisrupts the interaction between the analyte and the sorbent.

Trustworthiness and Method Validation

The protocols described in this application note provide a solid foundation for developing a robust and reliable bioanalytical method. However, it is imperative that any method be fully validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[2]

Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrumental response and the known concentration of the analyte.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of sample components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The use of Ethyl-d5 2S-hydroxy-4-methylpentanoate as an internal standard is a powerful strategy for achieving accurate and precise quantification of its non-labeled analog or related compounds in biological matrices. The choice of sample preparation protocol—be it protein precipitation, supported liquid extraction, or solid-phase extraction—should be guided by the specific requirements of the assay, including the desired level of cleanliness, sensitivity, and throughput. By following the principles and protocols outlined in this application note and adhering to rigorous validation standards, researchers can develop high-quality bioanalytical methods that generate reliable and defensible data.

References

  • Greter, J., & Jacobson, C. E. (1988). A new solvent system for extraction of urinary organic acids. Clinical Chemistry, 34(5), 939-941.
  • Shoemaker, J. D. (2004). Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry. Journal of Chromatography B, 806(2), 283-287. [Link]

  • Monir, M. M., et al. (2017). A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease. Clinical Mass Spectrometry, 5, 1-9. [Link]

  • Agilent Technologies. (2009). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS.
  • Phenomenex. (n.d.). Supported Liquid Extraction (SLE) Techniques & Products. [Link]

  • Yi, L., et al. (2023). SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. Journal of Proteome Research, 22(2), 527-537. [Link]

  • LCGC International. (2005). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • Biotage. (2023). What's the Best Way to do Supported Liquid Extraction?[Link]

  • Agilent Technologies. (2013). Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis.
  • Biotage. (2023). Easy protocol to develop your Supported Liquid Extraction method. [Link]

  • IonSource. (2016). Sample Preparation for PK//MS Analysis. [Link]

  • Majors, R. E. (2011). Supported Liquid Extraction (SLE): The Best Kept Secret in Sample Preparation. LCGC North America, 29(11), 976-985.
  • Mardens, Y., et al. (1992). Comparison of two extraction procedures for urinary organic acids prior to gas chromatography-mass spectrometry.
  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • AptoChem. (2008).
  • Thali, M., et al. (2014). Determination of Fatty Acid Ethyl Esters in Dried Blood Spots by LC-MS/MS as Markers for Ethanol Intake. Journal of Analytical Toxicology, 38(4), 193-199. [Link]

  • Liang, L., et al. (2016). Nontargeted LC–MS Metabolomics Approach for Metabolic Profiling of Plasma and Urine from Pigs Fed Branched Chain Amino Acids for Maximum Growth Performance. Journal of Proteome Research, 15(11), 4192-4202. [Link]

  • Koba, M., et al. (2023). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. International Journal of Molecular Sciences, 24(14), 11452. [Link]

  • Yuliani, H., & Hisprastin, Y. (2014). Validation of analysis fatty acid ethyl esters as biomarkers of ethanol administration. International Research Journal of Pharmacy, 5(1), 1-4.
  • Mayo Clinic Laboratories. (n.d.). MSUSC - Overview: Branched-Chain Amino Acids, Self-Collect, Blood Spot. [Link]

  • Thali, M., et al. (2014). Determination of fatty acid ethyl esters in dried blood spots by LC–MS/MS as markers for ethanol intake: application in a drinking study. Analytical and Bioanalytical Chemistry, 406(7), 1935-1944. [Link]

  • Oglesbee, D., et al. (2016). A Rapid and Sensitive UPLC-MS/MS-Method for the Separation and Quantification of Branched-Chain Amino Acids from Dried Blood Samples of Patients with Maple Syrup Urine Disease (MSUD). International Journal of Neonatal Screening, 2(2), 9. [Link]

  • BenchChem. (2025). A Technical Guide to Deuterated Internal Standards in Mass Spectrometry.
  • KCAS Bioanalytical & Biomarker Services. (2017). The Value of Deuterated Internal Standards. [Link]

  • Waters Corporation. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. [Link]

  • ScholarWorks. (n.d.). IMPROVING THE EXTRACTION AND RECOVERY OF ORGANIC ACIDS FROM ROOT EXUDATES BY WAX-SPE. [Link]

  • ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Bio-Bypro. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?[Link]

  • Tsikas, D. (2017). Comprehensive GC-MS Measurement of Amino Acids, Metabolites, and Malondialdehyde in Metformin-Associated Lactic Acidosis at Admission and during Renal Replacement Treatment. Metabolites, 7(4), 56. [Link]

  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-Ethyl-4-methylpentanal.
  • Agilent Technologies. (2009). Metabolite Identification in Blood Plasma Using GC/MS and the Agilent Fiehn GC/MS Metabolomics RTL Library.
  • Spectroscopy Online. (2016). Comprehensive Analysis of Human Plasma Using Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry: A Workflow to Leverage Electron and Chemical Ionization. [Link]

  • Wójcik-Krowiranda, K., et al. (2021). Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus. Frontiers in Endocrinology, 12, 768985. [Link]

  • NIST. (n.d.). Pentanoic acid, 2-hydroxy-4-methyl-, ethyl ester. [Link]

  • Leffingwell, J. C. (n.d.). The Ethyl 2-hydroxy-4-methylpentanoates. [Link]

  • Scholars' Mine. (n.d.). A rapid method for determination of alpha hydroxy acids in seawater and biological fluids at trace levels. [Link]

Sources

Method

Application Note: Advanced Quantification of Ethyl 2-Hydroxy-4-methylpentanoate in Complex Beverage Matrices Using SIDA

Target Audience: Analytical Chemists, Flavor Scientists, and Quality Control Professionals in Food & Beverage Development. Introduction: The Organoleptic Significance of Ethyl Leucate Ethyl 2-hydroxy-4-methylpentanoate (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Flavor Scientists, and Quality Control Professionals in Food & Beverage Development.

Introduction: The Organoleptic Significance of Ethyl Leucate

Ethyl 2-hydroxy-4-methylpentanoate (commonly known as ethyl leucate) is a critical branched-chain ester responsible for the "fresh blackberry" and fruity aromatic nuances in red and white wines[1]. Sensory analyses have demonstrated that this compound acts as a powerful natural enhancer of fruity aromas through synergistic perceptive interactions, particularly with compounds like ethyl butanoate[1][2].

The compound exists as two enantiomers: (2R) and (2S). The enantiomeric distribution is highly dependent on the beverage matrix and aging process. In wine, the (2S)-enantiomer possesses an olfactory threshold of 55 μg/L, which is significantly lower than the 126 μg/L threshold of the (2R)-form[2][3]. Because trace variations in the (2S)-enantiomer dramatically alter the sensory profile, analytical methods must achieve extreme precision and enantiomeric resolution.

The Causality of Stable Isotope Dilution Analysis (SIDA)

Quantifying trace volatile esters in complex matrices (e.g., wines, fermented beverages) is notoriously difficult due to matrix effects—where co-extracting compounds alter the volatility and ionization efficiency of the target analytes.

To create a self-validating analytical system , we employ Stable Isotope Dilution Analysis (SIDA) using Ethyl-d5 2S-hydroxy-4-methylpentanoate as the internal standard.

  • Why d5-labeling? The addition of five deuterium atoms on the ethyl group (+5 Da mass shift) ensures that the internal standard is completely resolved from the native compound in the mass spectrometer, eliminating cross-talk in the Multi-Reaction Monitoring (MRM) transitions.

  • Why the 2S-enantiomer? Using the exact stereoisomer ensures that the internal standard behaves identically to the most organoleptically potent native analyte during chiral gas chromatography (GC) separation and Headspace Solid-Phase Microextraction (HS-SPME)[4].

By spiking the sample with a known concentration of Ethyl-d5 2S-hydroxy-4-methylpentanoate early in the sample preparation, any losses during extraction or variations in MS ionization are perfectly mirrored by the internal standard. The ratio of the native analyte signal to the d5-standard signal remains constant, ensuring absolute quantitative accuracy.

Experimental Workflow & Protocol

Materials and Reagents
  • Analyte: Native Ethyl 2-hydroxy-4-methylpentanoate (Enantiomeric mixture or pure standards).

  • Internal Standard (IS): Ethyl-d5 2S-hydroxy-4-methylpentanoate (Isotopic purity >99%).

  • Matrix: Wine or fermented beverage sample.

  • Extraction Fiber: SPME fiber (DVB/CAR/PDMS, 50/30 μm).

Step-by-Step Protocol
  • Sample Aliquoting: Transfer exactly 10.0 mL of the beverage sample into a 20 mL amber headspace vial containing 3.0 g of NaCl (to drive volatiles into the headspace via the salting-out effect).

  • IS Spiking: Spike the sample with 20 μL of an ethanolic solution of Ethyl-d5 2S-hydroxy-4-methylpentanoate (concentration tailored to bracket the expected native concentration, typically ~400 μg/L in red wines)[2].

  • Equilibration: Seal the vial with a PTFE/silicone septum. Incubate at 40°C for 15 minutes with continuous agitation (250 rpm) to ensure complete isotopic equilibration between the native analyte and the d5-standard.

  • HS-SPME Extraction: Expose the DVB/CAR/PDMS fiber to the sample headspace for 30 minutes at 40°C. Causality note: The triple-phase fiber is chosen to capture a broad range of polar and non-polar volatiles, ensuring comprehensive profiling if multiplexing is required.

  • Desorption: Retract the fiber and inject it into the GC inlet at 250°C for 5 minutes (splitless mode).

  • Chiral GC-MS/MS Analysis: Separate the enantiomers using a chiral stationary phase (e.g., γ-cyclodextrin capillary column)[3][5].

Data Presentation & Visualization

GC-MS/MS MRM Parameters

To ensure maximum selectivity, the mass spectrometer is operated in MRM mode. The following table summarizes the optimized transitions.

CompoundPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Ethyl (2S)-leucate161.187.1115.110
Ethyl (2R)-leucate161.187.1115.110
Ethyl-d5 (2S)-leucate (IS) 166.1 92.1 120.1 10

Note: The +5 Da shift is clearly visible in both the precursor and product ions, ensuring zero spectral overlap.

SIDA Analytical Workflow

SIDA_Workflow A 1. Sample Preparation (Add NaCl to Beverage Matrix) B 2. Internal Standard Spiking (Ethyl-d5 2S-leucate) A->B C 3. Thermal Equilibration (40°C, 15 min) B->C D 4. HS-SPME Extraction (DVB/CAR/PDMS Fiber) C->D E 5. Chiral GC Separation (γ-cyclodextrin column) D->E F 6. MS/MS Detection (MRM Mode: m/z 166 -> 92) E->F G 7. Absolute Quantification (Response Ratio Native/IS) F->G

Caption: Step-by-step SIDA workflow for quantifying ethyl leucate using a d5-labeled internal standard.

References

  • Lytra, G., Tempere, S., de Revel, G., & Barbe, J.-C. (2012). Distribution and Organoleptic Impact of Ethyl 2-Hydroxy-4-methylpentanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry. 3

  • Lytra, G., Tempere, S., de Revel, G., & Barbe, J.-C. (2015). Enantiomeric Distribution of Ethyl 2-Hydroxy-4-methylpentanoate in Wine, A Natural Enhancer of Fruity Aroma. Journal of Agricultural and Food Chemistry. 2

  • Falcao, L. D., et al. (2007). Identification of ethyl 2-hydroxy-4-methylpentanoate in red wines, a compound involved in blackberry aroma. Food Chemistry. 1

  • Antalick, G., Perello, M.-C., & de Revel, G. (2015). Influence of Grape Composition on Red Wine Ester Profile: Comparison between Cabernet Sauvignon and Shiraz Cultivars from Australian Warm Climate. Journal of Agricultural and Food Chemistry. 4

Sources

Application

The Gold Standard in Quantitative Analysis: A Guide to Deuterated Standards in Mass Spectrometry

In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. For researchers, clinical scientists, and drug development professionals, the reliability of analytical data underpi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount. For researchers, clinical scientists, and drug development professionals, the reliability of analytical data underpins critical decisions, from establishing pharmacokinetic profiles to ensuring regulatory compliance. This guide provides an in-depth exploration of the theory and application of deuterated internal standards, the universally recognized "gold standard" for achieving the highest fidelity in mass spectrometry-based quantification.

This document moves beyond a simple listing of protocols. It delves into the fundamental principles of Isotope Dilution Mass Spectrometry (IDMS), explains the causal-driven choices in method development, and provides detailed, field-proven protocols for key applications. Our objective is to equip you not just with the "how," but with the "why," fostering a deeper understanding that enables robust and defensible scientific outcomes.

The Core Principle: Why Deuterated Standards are Unrivaled

Quantitative analysis by mass spectrometry, particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is susceptible to several sources of variability. These can compromise the accuracy and reproducibility of measurements and include:

  • Matrix Effects: Complex biological or environmental samples contain endogenous components that can co-elute with the target analyte and interfere with its ionization in the mass spectrometer's source. This can lead to unpredictable signal suppression or enhancement.[1][2]

  • Sample Preparation Inconsistencies: The multi-step process of extracting an analyte from a complex matrix—involving techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—can suffer from variable analyte recovery between samples.[2][3]

  • Instrumental Drift: Fluctuations in the performance of the LC/GC and MS systems, such as minor changes in injection volume or detector sensitivity over an analytical run, can introduce errors.[4]

To overcome these challenges, an Internal Standard (IS) is employed. An ideal IS is a compound added at a known, constant concentration to every sample, calibrator, and quality control sample before any processing begins.[2] It should mimic the physicochemical behavior of the analyte as closely as possible.

This is where deuterated standards excel. A deuterated standard is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms (¹H) are replaced by their heavy isotope, deuterium (²H or D).[1][5] This substitution results in a molecule that is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer.[1]

Because of their near-identical physicochemical properties, the deuterated standard co-elutes with the analyte during chromatography and experiences the same extraction recovery and ionization effects.[1][5] The fundamental principle is that any loss of analyte during sample workup or any fluctuation in instrument response will affect the deuterated standard to the exact same degree.[3] Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant and directly proportional to the analyte's concentration. This technique is known as Isotope Dilution Mass Spectrometry (IDMS) and is the most accurate quantitative method available.[6]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"] subgraph "Analytical Workflow" A[/"Biological orEnvironmental Sample(Unknown Analyte Conc.)"/] --> B{Add Known Amount ofDeuterated Internal Standard}; B --> C[Sample Preparation(Extraction, Cleanup)]; C --> D[LC or GC Separation(Analyte & IS Co-elute)]; D --> E[Mass Spectrometry Detection(Separate by Mass)]; end subgraph "Data Analysis" E --> F[Measure Peak Areas(Analyte & IS)]; F --> G{Calculate Peak Area Ratio(Analyte / IS)}; G --> H[/"Quantify Analyte Conc.via Calibration Curve"/]; end subgraph "Sources of Variability (Corrected by IS)" V1[Sample Loss during Prep] V2[Matrix Effects (Ion Suppression/Enhancement)] V3[Instrumental Drift] end C -.-> V1; E -.-> V2; E -.-> V3; style A fillcolor="#FBBC05" style H fillcolor="#34A853" } caption: The logical workflow of Isotope Dilution Mass Spectrometry.

The Impact on Data Quality: A Quantitative Look

The use of a deuterated internal standard demonstrably improves assay performance. In regulated bioanalysis, method validation guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) require stringent testing to prove a method is reliable.[7][8] The data consistently shows that methods employing deuterated standards exhibit superior accuracy and precision.

ParameterWithout Deuterated IS (Typical)With Deuterated IS (Typical)Improvement & Rationale
Inter-day Precision (%CV) 10-20%< 5%Correction for daily variations in instrument performance and environmental conditions.
Intra-day Precision (%CV) 5-15%< 5%Correction for run-to-run variability like injection volume and detector sensitivity drift.
Accuracy (%Bias) ± 20-30%< 10%Normalization of matrix effects and inconsistent extraction recovery across different samples.
Linearity (r²) > 0.99> 0.995More consistent signal ratio across the entire concentration range, less affected by matrix.
Failed Runs Rate Moderate to HighLowIncreased method robustness leads to fewer analytical runs failing to meet acceptance criteria.

Data synthesized from typical bioanalytical method validation results as described in sources.[9][10][11]

Application Note & Protocol: Therapeutic Drug Monitoring (TDM)

Application: Quantification of Tacrolimus in Whole Blood

Background: Tacrolimus is an immunosuppressant drug critical for preventing organ transplant rejection. It has a narrow therapeutic window, making precise monitoring of its concentration in whole blood essential.[10] LC-MS/MS with a deuterated internal standard is the preferred method for its high specificity and sensitivity, overcoming the cross-reactivity issues of older immunoassay methods.[10][12]

Protocol: Quantification of Tacrolimus using Tacrolimus-d₂ as Internal Standard

This protocol is based on established methods for therapeutic drug monitoring.[10][13][14]

1. Materials and Reagents:

  • Analytes: Tacrolimus Certified Reference Material, Tacrolimus-d₂ (or other suitable deuterated version) as internal standard.

  • Matrix: Drug-free whole blood (K₂EDTA).

  • Reagents: HPLC-grade Methanol, Acetonitrile, Water, Formic Acid, and Zinc Sulfate.

  • Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, microcentrifuge, autosampler vials.

  • Instrumentation: A validated LC-MS/MS system (e.g., a UHPLC coupled to a triple quadrupole mass spectrometer).

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Tacrolimus and Tacrolimus-d₂ in methanol. Store at -20°C or below.

  • Working Standard Solutions: Prepare a series of Tacrolimus working solutions by serial dilution of the stock solution with methanol to create calibration standards and quality controls (QCs).

  • Internal Standard Working Solution (ISWS): Prepare a protein precipitation solution of 0.1 M Zinc Sulfate in Methanol. Spike the Tacrolimus-d₂ stock solution into this precipitation solution to a final concentration of 5 ng/mL. This solution should be prepared fresh daily.[10]

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of calibrators, QCs, or unknown patient whole blood samples into a 1.5 mL microcentrifuge tube.

  • Add 100 µL of the ISWS (Tacrolimus-d₂ in Methanol/Zinc Sulfate) to each tube. The early addition of the IS is critical to ensure it undergoes the exact same process as the analyte.[2]

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

dot graph G { rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#EA4335"];

} caption: Protein precipitation workflow for Tacrolimus analysis.

4. LC-MS/MS Analysis:

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 50% B to 95% B over 2 minutes).

  • Injection Volume: 5-10 µL.

  • MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.

    • Tacrolimus: Q1/Q3 transition (e.g., m/z 821.5 -> 768.5)

    • Tacrolimus-d₂: Q1/Q3 transition (e.g., m/z 823.5 -> 770.5)

5. Data Analysis and Validation:

  • Construct a calibration curve by plotting the peak area ratio (Tacrolimus / Tacrolimus-d₂) against the nominal concentration of the calibrators.

  • Apply a weighted (1/x²) linear regression.

  • Quantify unknown samples using the regression equation.

  • The method must be validated according to regulatory guidelines (e.g., ICH M10), assessing parameters like accuracy, precision, selectivity, and stability.[8][15][16] For example, the accuracy of back-calculated concentrations for calibrators should be within ±20% for the Lower Limit of Quantitation (LLOQ) and ±15% for all other levels.[17]

Application Note & Protocol: Environmental Analysis

Application: Determination of 1,4-Dioxane in Drinking Water

Background: 1,4-Dioxane is a probable human carcinogen and an emerging contaminant found in drinking water sources.[18] Its high miscibility in water makes it challenging to remove with traditional treatment methods. The U.S. Environmental Protection Agency (EPA) has established Method 522 for its determination, which specifies the use of a deuterated internal standard to ensure accurate quantification at low levels.[19][20]

Protocol: EPA Method 522 - Solid-Phase Extraction (SPE) GC/MS

This protocol is a summary of the key steps outlined in EPA Method 522.[19][21]

1. Materials and Reagents:

  • Analytes: 1,4-Dioxane standard, 1,4-Dioxane-d₈ (surrogate standard), Tetrahydrofuran-d₈ (internal standard).

  • Reagents: Reagent-grade water, Dichloromethane (DCM), Methanol, Sodium Sulfite, Sodium Bisulfate, Anhydrous Sodium Sulfate.

  • SPE Cartridge: Coconut charcoal-based SPE cartridge.

  • Instrumentation: A GC system coupled to a mass spectrometer capable of Selected Ion Monitoring (SIM).

2. Sample Collection and Preservation:

  • Dechlorinate water samples at the time of collection using sodium sulfite.

  • Preserve samples by adjusting the pH to < 2 with sodium bisulfate.

  • Samples must be chilled during shipment and storage (≤10°C, do not freeze). The holding time is 28 days.[21]

3. Sample Preparation (Solid-Phase Extraction):

  • Fortification: Spike a 100-500 mL water sample with a known amount of 1,4-Dioxane-d₈ (surrogate standard).

  • Cartridge Conditioning: Condition the SPE cartridge sequentially with DCM, methanol, and reagent water. Do not allow the cartridge to go dry after the final water rinse.

  • Extraction: Pass the fortified water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 10 mL/min).

  • Drying: After the sample has passed through, dry the cartridge thoroughly under vacuum.

  • Elution: Elute the trapped analytes (1,4-Dioxane and 1,4-Dioxane-d₈) from the cartridge with DCM.

  • Drying & IS Addition: Dry the DCM extract with anhydrous sodium sulfate. Add a known amount of the internal standard, Tetrahydrofuran-d₈.

  • Transfer the final extract to a GC vial for analysis.

dot graph G { rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"];

} caption: Solid-Phase Extraction workflow for EPA Method 522.

4. GC/MS-SIM Analysis:

  • GC Column: A column suitable for volatile organic compounds (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane).

  • Injection: Splitless injection mode.

  • Carrier Gas: Helium.

  • Temperature Program: A program that provides baseline separation of the analytes (e.g., initial 30°C hold, ramp to 200°C).[21]

  • MS Detection: Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for each compound:

    • 1,4-Dioxane: e.g., m/z 88, 58

    • 1,4-Dioxane-d₈: e.g., m/z 96, 64

    • Tetrahydrofuran-d₈: e.g., m/z 78, 46

5. Data Analysis:

  • Quantification is performed using the internal standard technique. The concentration of 1,4-Dioxane is calculated relative to the response of Tetrahydrofuran-d₈.

  • The recovery of 1,4-Dioxane-d₈ is monitored in each sample to ensure the extraction procedure was efficient and successful.

Advanced Considerations and Best Practices

While deuterated standards are the superior choice, their successful implementation requires careful consideration of potential pitfalls.

  • Isotopic Purity: The deuterated standard must have high isotopic purity (typically ≥98%) to prevent its isotopic variants from contributing to the analyte's signal (crosstalk).[4][6]

  • Site of Deuteration: Deuterium atoms should be placed on chemically stable positions within the molecule. Labels on exchangeable sites (like -OH or -NH groups) or on carbons adjacent to carbonyls can be lost via H/D back-exchange with the solvent, compromising accuracy.[2]

  • Mass Shift: A sufficient mass shift (ideally ≥ 3 Da) between the analyte and the standard is recommended to avoid interference from the natural isotopic abundance of the analyte.[6]

  • Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can sometimes lead to a slight difference in chromatographic retention time between the analyte and the deuterated standard.[2] While often negligible, this "deuterium isotope effect" must be evaluated during method development to ensure co-elution is sufficient to compensate for matrix effects that can change rapidly across a chromatographic peak.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry. Their ability to act as a near-perfect chemical mimic of the analyte provides a robust and reliable means to correct for the myriad sources of analytical variability inherent in complex sample analysis.[5] By adhering to the principles of Isotope Dilution Mass Spectrometry and implementing well-validated protocols, researchers can generate highly accurate and precise quantitative data. For professionals in drug development, clinical diagnostics, and environmental testing, the adoption of deuterated standards is a critical step towards ensuring data integrity, meeting stringent regulatory expectations, and ultimately, making sound scientific judgments.[4]

References

  • BenchChem. (n.d.). Application Note and Protocols for LC-MS Analysis using a Deuterated Internal Standard.
  • ICH. (2022, May 24). Bioanalytical Method Validation and Study Sample Analysis M10.
  • ResolveMass Laboratories Inc. (2025, November 8).
  • Ishii-Watabe, A., & Saito, Y. (2023, March 1). Overview of ICH M10 guideline. National Institute of Health Sciences, MHLW, Japan.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • ResolveMass Laboratories Inc. (2025, December 26).
  • BenchChem. (n.d.). Deuterated Standards in Mass Spectrometry: An In-depth Technical Guide.
  • Shimadzu. (n.d.).
  • Pharmaceutical and Medical Device Agency (PMDA). (n.d.).
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
  • U.S. Food and Drug Administration (FDA). (2022, November).
  • European Medicines Agency (EMA). (2023, January 13).
  • Waters Corporation. (n.d.). Standardization of LC-MS for Therapeutic Drug Monitoring of Tacrolimus.
  • National Environmental Methods Index. (n.d.).
  • Buchwald, A., et al. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. BMC Clinical Pharmacology, 12(2).
  • U.S. Food and Drug Administration (FDA). (n.d.).
  • Waters Corporation. (n.d.). Standardization of LC-MS for Therapeutic Drug Monitoring of Tacrolimus.
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • U.S. Food and Drug Administration (FDA). (2025, February 7).
  • BenchChem. (n.d.). Application Notes and Protocols for Deuterated Internal Standards in Clinical Mass Spectrometry.
  • Shokati, T., et al. (2022, July 7). LC-MS/MS for Immunosuppressant Tacrolimus on Dried Blood Spots | Protocol Preview. JoVE.
  • U.S. Food and Drug Administration (FDA). (2018, May 24).
  • Annesley, T. M., et al. (2013). Standardization of LC-MS for therapeutic drug monitoring of tacrolimus. Clinical Chemistry, 59(11), 1668-1676.
  • Agilent Technologies. (2013, April 17). EPA Method 522: Determination of Selected Organic Contaminants by Agilent Model 240 GC/MS/MS.
  • Yuan, L., et al. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. The AAPS Journal, 17(5), 1224-1231.
  • United Chemical Technologies (UCT). (n.d.). EPA Method 522: DETERMINATION OF 1,4-DIOXANE IN DRINKING WATER BY SPE AND GC/MS WITH SELECTED ION MONITORING (SIM).
  • Separation Science. (2023, December 9). EPA Method 522: Determination of 1,4-Dioxane in Drinking Water by SPE and GC/MS with Selected Ion Monitoring.
  • Weng, W., & Li, W. (Eds.). (2014).
  • Alpha Analytical. (n.d.). Recommendations for the Low Level Analysis of 1,4-DIOXANE in Aqueous Samples.

Sources

Method

Application Note: Precision Enantiomeric Profiling of Wine Aromas Using Ethyl-d5 2S-hydroxy-4-methylpentanoate

Target Audience: Analytical Chemists, Flavor Scientists, and Enologists Application: Trace quantification and chiral profiling of volatile aroma compounds in complex hydroalcoholic matrices. Introduction & Organoleptic S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Flavor Scientists, and Enologists Application: Trace quantification and chiral profiling of volatile aroma compounds in complex hydroalcoholic matrices.

Introduction & Organoleptic Significance

Ethyl 2-hydroxy-4-methylpentanoate (commonly known as ethyl leucate) is a critical branched-chain ester that imparts a distinct "fresh blackberry" aroma to red wines, particularly in Bordeaux varieties[1].

Unlike many simple fermentative esters, ethyl leucate possesses a chiral center, naturally occurring as both R and S enantiomers. Research demonstrates that while white wines predominantly contain the R form, red wines contain both, with the S form concentration increasing significantly during the aging process[2].

Accurate quantification of these enantiomers is paramount due to their profound organoleptic synergy. The olfactory threshold of the R-form is 126 µg/L, whereas the S-form is much more potent at 55 µg/L[2]. When present in their natural red wine ratio (approximately 95:5 R:S), the perception threshold drops to 51 µg/L, demonstrating a synergistic effect that drives the fruity character of the wine[2].

Mechanistic Causality: The SIL-IS Advantage

Quantifying trace chiral volatiles in wine presents severe analytical challenges. Wine is a highly complex matrix containing ethanol, polyphenols, organic acids, and sugars, which cause unpredictable ion suppression or enhancement during Mass Spectrometry (MS) analysis. Furthermore, extraction techniques like Headspace Solid-Phase Microextraction (HS-SPME) are subject to competitive binding on the fiber.

To overcome this, Ethyl-d5 2S-hydroxy-4-methylpentanoate [3] is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS). This specific standard is chosen for three causal reasons:

  • Matrix Effect Nullification: The d5-labeled analog co-elutes almost identically with the native analyte. It experiences the exact same matrix environment in the MS source, perfectly normalizing ionization efficiency and correcting for signal suppression.

  • Extraction Recovery Correction: During HS-SPME, the SIL-IS competitively binds to the fiber's active sites at the same thermodynamic rate as the native compound, self-correcting for any extraction losses or saturation effects.

  • Chiral Tracking: By specifically utilizing the 2S labeled enantiomer, analysts can precisely monitor the retention time and peak resolution of the minor (but highly potent) S-enantiomer on a chiral stationary phase. This ensures the chromatographic method is performing optimally without interfering with the dominant R-enantiomer peak.

Quantitative Aroma Data

The following table summarizes the organoleptic properties and distribution of ethyl leucate enantiomers, highlighting the necessity for precise chiral separation and SIDA (Stable Isotope Dilution Assay) quantification.

Enantiomer / MixtureOdor Threshold (µg/L)Avg. Red Wine Conc. (µg/L)Enantiomeric RatioPrimary Aroma Descriptor
R-ethyl leucate 126~38095%Fresh blackberry
S-ethyl leucate 55~205%Fresh blackberry
Natural Mixture (95:5) 51~400100%Synergistic fresh fruit

(Data synthesized from Lytra et al., 2012[2])

Analytical Workflow

Workflow A 1. Matrix Preparation 5 mL Wine + 1.5 g NaCl (Salting Out) B 2. Isotope Dilution Spike Ethyl-d5 2S-hydroxy-4-methylpentanoate A->B C 3. HS-SPME Extraction DVB/CAR/PDMS Fiber, 40°C, 30 min B->C D 4. Chiral Chromatography γ-cyclodextrin GC Column Separation C->D E 5. Tandem Mass Spectrometry MRM Mode Detection D->E F 6. Data Processing Isotope Ratio Quantitation & QC Validation E->F

Figure 1: Self-validating HS-SPME-GC-MS/MS workflow for enantiomeric wine aroma profiling.

Self-Validating Experimental Protocol: HS-SPME-Chiral-GC-MS/MS

This protocol is designed as a self-validating system . By integrating System Suitability Tests (SST) and isotope dilution, the method automatically flags extraction failures or chromatographic degradation, ensuring absolute data trustworthiness.

Step 1: System Suitability Test (SST)
  • Action: Prior to analyzing wine samples, inject a neat standard mixture of R/S-ethyl leucate (100 µg/L) and Ethyl-d5 2S-hydroxy-4-methylpentanoate (50 µg/L).

  • Validation Criteria: The chiral column (e.g., Rt-βDEXse or γ-cyclodextrin phase) must demonstrate a peak resolution ( Rs​ ) of ≥1.5 between the R and S enantiomers. The d5-labeled standard must co-elute with the S-enantiomer with a retention time shift of ≤0.05 minutes.

Step 2: Sample Preparation & Isotope Spiking
  • Action: Transfer 5.0 mL of the wine sample into a 20 mL headspace vial. Add 1.5 g of NaCl. Spike the sample with 50 µL of the SIL-IS solution (10 mg/L in absolute ethanol). Seal immediately with a PTFE/silicone septum.

  • Causality: NaCl is added to induce a "salting-out" effect, decreasing the solubility of hydrophobic esters in the aqueous phase and driving them into the headspace, thereby maximizing extraction sensitivity.

Step 3: HS-SPME Extraction
  • Action: Equilibrate the vial at 40°C for 10 minutes with agitation (250 rpm). Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C.

  • Causality: The triple-phase DVB/CAR/PDMS fiber is selected because its mixed-bed porosity efficiently captures both low-molecular-weight volatiles and heavier, branched-chain esters like ethyl leucate, preventing displacement effects common with single-phase fibers.

Step 4: GC-MS/MS Analysis
  • Desorption: Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Separation: Use a chiral GC column. Program the oven: 40°C (hold 2 min), ramp at 2°C/min to 150°C, then 10°C/min to 220°C.

  • Detection: Operate the MS in Multiple Reaction Monitoring (MRM) mode with Electron Ionization (EI) at 70 eV.

    • Native Target Ions: Monitor transitions for m/z 115 and m/z 87.

    • SIL-IS Target Ions: Monitor transitions for m/z 120 and m/z 92 (reflecting the +5 Da mass shift of the deuterated ethyl group).

Step 5: Data Processing & Self-Validation
  • Action: Calculate the concentration of the native enantiomers using the peak area ratio of the analyte to the SIL-IS against a matrix-matched calibration curve (prepared in dearomatized wine).

  • Validation Criteria: Monitor the absolute peak area of the SIL-IS across all samples. If the SIL-IS area in a specific sample deviates by >30% from the mean area of the calibration blanks, the system automatically invalidates the result, flagging a severe matrix suppression event or a physical SPME fiber failure.

References

  • Title : Identification of ethyl 2-hydroxy-4-methylpentanoate in red wines, a compound involved in blackberry aroma. Source : Food Chemistry / PubMed. URL :[Link]

  • Title : Distribution and Organoleptic Impact of Ethyl 2-Hydroxy-4-methylpentanoate Enantiomers in Wine. Source : Journal of Agricultural and Food Chemistry (ACS Publications). URL :[Link]

  • Title : Isotope-labeled Fatty Acid Ethyl Esters (Ethyl-d5 2S-hydroxy-4-methylpentanoate). Source : SCR-Biotech (Product Catalog). URL :[Link]

Sources

Application

Application Note: Chiral Separation and Organoleptic Profiling of Ethyl 2-Hydroxy-4-methylpentanoate Enantiomers

Target Audience: Analytical Chemists, Flavor & Fragrance Scientists, and Pharmaceutical Researchers. Introduction & Mechanistic Background Ethyl 2-hydroxy-4-methylpentanoate (commonly known as ethyl leucate) is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Flavor & Fragrance Scientists, and Pharmaceutical Researchers.

Introduction & Mechanistic Background

Ethyl 2-hydroxy-4-methylpentanoate (commonly known as ethyl leucate) is a critical chiral ester that acts as a potent aroma enhancer in fermented beverages such as wine and Japanese sake[1]. While it does not possess a strong independent odor at sub-threshold levels, it profoundly modulates the perception of "blackberry" and "fresh fruit" notes through complex perceptual interactions[2].

Understanding the enantiomeric distribution of this compound is vital because its organoleptic properties are highly stereospecific. The (R)-enantiomer is ubiquitous in white wines, whereas aged red wines contain a mixture of both (R)- and (S)-enantiomers, typically at a 95:5 ratio[3].

The Causality of Chiral Chromatography

Separating these enantiomers requires resolving molecules that have identical physical properties in an achiral environment. To achieve this, we utilize Chiral Gas Chromatography (CGC) employing a γ-cyclodextrin stationary phase[3].

  • Mechanistic Rationale: γ-cyclodextrin is a cyclic oligosaccharide consisting of eight glucopyranose units. This specific geometry creates a hydrophobic cavity whose diameter perfectly accommodates the branched isobutyl aliphatic chain of ethyl leucate.

  • Chiral Recognition: As the enantiomers pass through the column, they form transient, reversible inclusion complexes with the cyclodextrin. The (R)- and (S)-forms exhibit slight differences in hydrogen bonding and steric fit with the derivatized rim of the cyclodextrin cavity. These minute thermodynamic differences in binding affinity translate into distinct chromatographic retention times[3].

Experimental Workflow

The following diagram outlines the self-validating analytical workflow, from matrix extraction to enantiomeric quantification.

Workflow N1 1. Sample Collection (Aqueous / Hydroalcoholic Matrix) N2 2. Internal Standard Spiking (Add Octan-3-ol) N1->N2 N3 3. Liquid-Liquid Extraction (Dichloromethane, 700 rpm) N2->N3 N4 4. Organic Phase Processing (Dry over Na2SO4, N2 Concentration) N3->N4 N5 5. Chiral GC-MS Analysis (γ-cyclodextrin stationary phase) N4->N5 N6 6. Data Integration (Enantiomeric Ratio & ee% Calculation) N5->N6

Analytical workflow for the chiral separation of ethyl 2-hydroxy-4-methylpentanoate.

Materials and Instrumentation

  • Analytes & Standards: Commercial racemic ethyl DL-leucate (50:50 mixture) for method validation; Octan-3-ol (Internal Standard)[3].

  • Reagents: Dichloromethane (GC-grade), anhydrous sodium sulfate (Na₂SO₄).

  • Instrumentation: GC-MS system (e.g., Agilent 6890/5973i) equipped with a Split/Splitless injector.

  • Column: Chiral capillary column with a γ-cyclodextrin stationary phase (e.g., 30 m × 0.25 mm ID × 0.25 μm film thickness).

Step-by-Step Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The integration of an internal standard prior to extraction corrects for volumetric losses, while the mandatory pre-run of a racemic standard validates the resolving power of the chiral column.

Phase 1: System Validation
  • Racemic Benchmark: Inject 1 μL of a 10 mg/L commercial ethyl DL-leucate standard.

  • Verification: Confirm baseline resolution (Rs ≥ 1.5) between the (R)-form (Linear Retention Index ~1278) and the (S)-form (LRI ~1284)[3]. Do not proceed to sample analysis until baseline resolution is achieved.

Phase 2: Sample Preparation (Liquid-Liquid Extraction)
  • Spiking: Transfer 50 mL of the sample (e.g., wine, fermentation broth) into an extraction vessel. Spike with 100 μg/L of octan-3-ol .

    • Causality: Octan-3-ol is chosen because its partition coefficient and volatility closely mimic ethyl leucate, yet it elutes at a distinct retention time, allowing it to perfectly normalize any analyte loss during the rigorous extraction and drying phases[3].

  • Extraction: Sequentially extract the sample using 4 mL, 2 mL, and 2 mL of dichloromethane under magnetic stirring (700 rpm) for 5 minutes per cycle.

    • Causality: Dichloromethane provides the optimal polarity to quantitatively extract the target esters while leaving highly polar matrix interferents (like sugars and organic acids) in the aqueous phase.

  • Phase Separation: Allow the mixture to separate in a separatory funnel for 5 minutes. Collect and blend the organic phases.

  • Drying & Concentration: Pass the blended organic phase over anhydrous sodium sulfate to remove trace water. Concentrate the extract under a gentle nitrogen flow (100 mL/min) down to a final volume of 250 μL[3].

Phase 3: GC-MS Analysis

Execute the analysis using the parameters defined in Table 1 .

Data Presentation

Table 1: Optimized Chromatographic & MS Parameters
ParameterSettingMechanistic Rationale
Injector Temperature 230 °CEnsures rapid, complete volatilization without inducing thermal degradation of the ester.
Injection Mode Split (10:1)Prevents column overloading, which is critical; overloaded chiral columns exhibit severe peak tailing and loss of enantiomeric resolution.
Carrier Gas Helium (1.0 mL/min)Provides optimal linear velocity for mass transfer inside the cyclodextrin cavities.
Temperature Program 60°C (2 min) → 2°C/min to 150°C → 10°C/min to 220°CCritical Step: The shallow 2°C/min ramp through the elution zone is thermodynamically required to allow the subtle (R) vs (S) inclusion complexes to differentiate[3].
MS Detection (EI) 70 eV, SIM ModeMonitor m/z 103 (base peak) and 117 for ethyl leucate; m/z 83 for octan-3-ol.
Table 2: Organoleptic Impact and Enantiomeric Distribution

Quantitative sensory analysis reveals a profound synergistic effect when both enantiomers are present, explaining why aged red wines exhibit enhanced fruity profiles compared to white wines[4].

Enantiomer / MixtureOlfactory Threshold (μg/L)Natural Distribution (Red Wine)Aromatic Descriptor
(R)-Ethyl leucate 126~95%Fresh blackberry, fruity
(S)-Ethyl leucate 55~5%Fresh blackberry, fruity
Racemic (50:50) N/ACommercial standard onlySynthetic fruit
Natural Mix (95:5 R/S) 51 100% (Total ~400 μg/L) Synergistic enhancement of fruit notes

Field Insights & Troubleshooting (E-E-A-T)

  • Loss of Chiral Resolution over Time: γ-cyclodextrin phases are highly susceptible to degradation from trace water and oxygen at high temperatures. Actionable fix: If the resolution between the (R) and (S) peaks drops below 1.2, ensure your sodium sulfate drying step (Phase 2, Step 4) is not being rushed. Replace the oxygen traps on your carrier gas lines.

  • Matrix Co-elution in Complex Ferments: In highly complex matrices (like aged sake or heavily oaked wines), isobaric interferents may co-elute with the (S)-enantiomer. Actionable fix: Rely heavily on the SIM ratios (m/z 103 / 117). If the ion ratio for the (S)-peak deviates by more than 15% from the (R)-peak, you have a co-elution issue. You must slow the temperature ramp to 1°C/min to separate the interferent.

  • Nitrogen Blow-down Losses: Ethyl leucate is semi-volatile. If the nitrogen stream during concentration is too aggressive or unheated, you risk blowing off the analyte. The internal standard (octan-3-ol) will flag this (indicated by low absolute peak areas), but severe losses will reduce your signal-to-noise ratio, making the trace (S)-enantiomer impossible to quantify.

References

  • Distribution and Organoleptic Impact of Ethyl 2-Hydroxy-4-methylpentanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry (2012). Lytra, G., Tempere, S., Marchand, S., de Revel, G., & Barbe, J.-C. URL:[Link]

  • Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. National Institutes of Health / PubMed (2012). URL:[Link]

  • Enantiomeric Distribution of Ethyl 2-Hydroxy-4-methylpentanoate in Wine, A Natural Enhancer of Fruity Aroma. ACS Symposium Series (2015). Barbe, J. C., et al. URL:[Link]

  • Novel 4-methyl-2-oxopentanoate reductase involved in synthesis of the Japanese sake flavor, ethyl leucate. Applied Microbiology and Biotechnology (2018). Ito, K., et al. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

"Ethyl-d5 2S-hydroxy-4-methylpentanoate" stability and storage conditions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl-d5 2S-hydroxy-4-methylpentanoate. It addresses common questions and troubleshooting scenar...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl-d5 2S-hydroxy-4-methylpentanoate. It addresses common questions and troubleshooting scenarios related to the stability and storage of this isotopically labeled compound.

Frequently Asked Questions (FAQs)

What are the ideal long-term storage conditions for Ethyl-d5 2S-hydroxy-4-methylpentanoate?

For optimal long-term stability, Ethyl-d5 2S-hydroxy-4-methylpentanoate should be stored at or below -20°C.[1] Some suppliers may recommend storage at refrigerator temperatures (2-8°C) for shorter periods, but freezing is preferable to minimize potential degradation over time. The compound should be stored in a tightly sealed container to prevent moisture ingress and exposure to air.

How should I handle the compound upon receiving it?

Upon receipt, it is crucial to equilibrate the container to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound, which could potentially lead to hydrolysis of the ester group. Work in a well-ventilated area or under a fume hood.[2]

Is Ethyl-d5 2S-hydroxy-4-methylpentanoate sensitive to light?
What solvents are recommended for preparing stock solutions?

Ethyl 2-hydroxy-4-methylpentanoate is soluble in alcohol.[4] For creating stock solutions, anhydrous solvents like ethanol, methanol, or acetonitrile are suitable. It is critical to use anhydrous solvents to minimize the risk of hydrolysis. If aqueous buffers are required for experiments, it is advisable to prepare fresh dilutions from the organic stock solution immediately before use.

Can I store solutions of Ethyl-d5 2S-hydroxy-4-methylpentanoate? If so, under what conditions?

If you need to store solutions, use an anhydrous organic solvent and store at -20°C or lower in a tightly sealed container. When stored as a solution, the solvent used should not be water.[3] One supplier suggests that when stored at -20°C, it should be used within one month.[1] Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially degrade the compound. It's best practice to aliquot stock solutions into smaller, single-use volumes.

What are the potential degradation pathways for this compound?

The primary degradation pathway for Ethyl-d5 2S-hydroxy-4-methylpentanoate is the hydrolysis of the ester linkage. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions, leading to the formation of 2S-hydroxy-4-methylpentanoic acid and deuterated ethanol.[5][6][7] Another potential issue with deuterium-labeled compounds is the possibility of H/D exchange, especially in protic solutions, which can decrease the grade of labeling.[8]

How can I check the stability and purity of my sample?

To assess the stability and purity, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. These methods can separate the parent compound from potential degradation products and confirm its molecular weight and isotopic enrichment. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and isotopic labeling pattern.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results over time. Compound degradation due to improper storage.Verify storage conditions (temperature, moisture protection). Prepare fresh stock solutions from the solid compound. Consider re-analyzing the purity of the stock material.
Lower than expected mass spectrometry signal for the parent ion. Degradation during sample preparation or analysis.Ensure the use of anhydrous solvents. Minimize the time the compound spends in aqueous solutions before analysis. Check for in-source fragmentation during MS analysis.
Appearance of a new peak in chromatographic analysis corresponding to 2S-hydroxy-4-methylpentanoic acid. Hydrolysis of the ester.This confirms degradation. Review storage and handling procedures to prevent moisture exposure. If working with aqueous buffers, prepare samples immediately before analysis.
Decrease in isotopic purity. H/D exchange.Avoid storage in protic solvents (e.g., water, methanol) for extended periods, especially under non-neutral pH conditions.[8] If possible, use aprotic solvents for storage and sample preparation.

Experimental Protocols

Protocol: Preparation of a Standard Stock Solution
  • Remove the container of Ethyl-d5 2S-hydroxy-4-methylpentanoate from the freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening.

  • In a well-ventilated fume hood, accurately weigh the desired amount of the compound.

  • Dissolve the compound in a minimal amount of anhydrous ethanol (or another suitable anhydrous organic solvent).

  • Once fully dissolved, dilute to the final desired concentration with the same anhydrous solvent.

  • If not for immediate use, aliquot the stock solution into smaller, single-use vials, purge with an inert gas (e.g., argon or nitrogen), and store at -20°C or below.

Diagram: Potential Degradation Pathway

The primary degradation concern for Ethyl-d5 2S-hydroxy-4-methylpentanoate is hydrolysis.

G A Ethyl-d5 2S-hydroxy-4-methylpentanoate C 2S-hydroxy-4-methylpentanoic acid A->C Hydrolysis D Ethanol-d5 A->D Hydrolysis B H2O (Acid/Base catalysis) B->A

Sources

Optimization

Technical Support Center: Troubleshooting Isotopic Purity in Ethyl-d5 (2S)-2-hydroxy-4-methylpentanoate Workflows

Welcome to the Technical Support Center for flavoromics and analytical metabolomics. This guide provides authoritative troubleshooting and methodological frameworks for validating the isotopic purity of Ethyl-d5 (2S)-2-h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for flavoromics and analytical metabolomics. This guide provides authoritative troubleshooting and methodological frameworks for validating the isotopic purity of Ethyl-d5 (2S)-2-hydroxy-4-methylpentanoate (Deuterated Ethyl Leucate). This compound is a critical internal standard (IS) for quantifying endogenous ethyl 2-hydroxy-4-methylpentanoate—a key ester responsible for the "fresh blackberry" aroma in red wines[1].

Part 1: Core Causality & Experimental Design

Why is isotopic purity critical? In stable isotope dilution assays (SIDA), the deuterated IS is spiked into the sample matrix prior to extraction. If the IS has low isotopic purity (i.e., contains significant amounts of the unlabelled d0 isotopologue), it will artificially inflate the endogenous analyte signal, leading to over-quantification. Conversely, incomplete correction for natural heavy isotopes (like 13C) in the d5 standard can skew calibration curves.

A self-validating protocol requires running three distinct samples to ensure absolute trustworthiness:

  • Matrix Blank: Validates the absence of background interference or column carryover.

  • Pure d0-Standard: Establishes the empirical natural isotopic envelope for the specific instrument.

  • Pure d5-Standard: Provides the raw isotopic cluster needed to calculate true isotopic purity via deconvolution.

Part 2: Step-by-Step Analytical Protocol

Protocol: GC-MS Validation of Isotopic Purity

  • Sample Preparation: Prepare a 10 mg/L solution of Ethyl-d5 (2S)-2-hydroxy-4-methylpentanoate in absolute ethanol.

  • Instrumental Setup: Inject 1 µL into a GC-MS equipped with a polar capillary column (e.g., BP20, 50 m × 0.22 mm i.d., 0.25 µm film thickness)[2].

  • Ionization & Acquisition: Use Electron Impact (EI) ionization at 70 eV. Operate in Selected Ion Monitoring (SIM) mode to maximize sensitivity. Monitor the key McLafferty rearrangement fragment ions: m/z 104 for the d0 ester and m/z 109 for the d5 ester[3], alongside the molecular ions (m/z 160 to 165).

  • Data Deconvolution: Extract the peak areas for the entire isotopic cluster. Use specialized deconvolution software (such as [4]) to strip the natural 13C, 18O, and 2H contributions from the carbon backbone, isolating the true deuterium incorporation[5].

Part 3: Troubleshooting FAQs

Q1: I am detecting a high d0 signal in my d5 internal standard blank. Is my standard degraded? A: Deuterium located on the ethyl group (-CD2CD3) is highly stable and does not readily undergo back-exchange in standard hydroalcoholic solutions, unlike exchangeable protons (e.g., hydroxyl -OH groups). A high d0 signal usually indicates either poor initial synthesis purity or carryover in the GC inlet/column. Action: Run a pure solvent blank. If the d0 peak persists, replace the inlet liner and trim the front end of the column. If the solvent blank is clean, the standard's isotopic purity is inherently low.

Q2: How do I accurately calculate the isotopic purity from my raw GC-MS data? A: Raw MS data overestimates lower isotopologues due to the natural abundance of 13C in the d5 molecule. You must apply a mathematical correction matrix. First, normalize the raw intensities of the cluster. Then, subtract the theoretical natural isotopic contribution of the C8H16O3 backbone from the observed d5 spectrum[6]. The remaining distribution represents the true deuteration profile.

Q3: My calibration curve using the d5 internal standard is non-linear at low concentrations. Why? A: This is a classic symptom of "cross-talk" caused by isotopic impurity. If your d5 standard contains 0.5% d0, spiking a high concentration of the IS into a sample with a very low endogenous concentration will contribute a massive d0 background signal. Action: Quantify the exact %d0 in your IS batch and mathematically subtract this baseline from your sample's d0 peak area before calculating the final analyte concentration.

Part 4: Data Presentation

Table 1: Example Isotopic Distribution and Purity Calculation for Ethyl-d5 (2S)-leucate

IsotopologueTarget Ion (m/z)Raw Relative Intensity (%)13C-Corrected Intensity (%)Calculated Isotopic Purity
d0 1600.150.050.05%
d1 1610.100.020.02%
d2 1620.250.080.08%
d3 1631.100.650.65%
d4 1646.803.203.20%
d5 165100.096.0096.00%

(Note: Data is illustrative. High-quality commercial standards typically exceed 98% d5 purity).

Part 5: Mandatory Visualization

Workflow N1 1. Standard Preparation (Ethyl-d5 Leucate in EtOH) N2 2. GC-MS Acquisition (SIM Mode: m/z 160-165) N1->N2 N3 3. Isotopic Cluster Extraction (Raw Abundance Data) N2->N3 N4 4. Natural Isotope Correction (13C, 18O Deconvolution) N3->N4 N5 5. Isotopic Purity Calculation (% d5 vs. d0-d4) N4->N5

GC-MS Isotopic Purity Validation Workflow for Deuterated Internal Standards.

Part 6: References
  • Title: Distribution and Organoleptic Impact of Ethyl 2-Hydroxy-4-methylpentanoate Enantiomers in Wine Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Study of Sensory Interactions among Red Wine Fruity Esters in a Model Solution Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Rapid Determination of Isotopic Purity of Stable Isotope-Labeled Organic Compounds by Electrospray Ionization-High-Resolution Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: Tutorials — IsoCor 2.2.2 documentation Source: Read the Docs URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues of Ethyl-d5 2S-hydroxy-4-methylpentanoate

Welcome to the technical support center for Ethyl-d5 2S-hydroxy-4-methylpentanoate. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Ethyl-d5 2S-hydroxy-4-methylpentanoate. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work with this isotopically labeled compound. As Senior Application Scientists, we have compiled this information to provide both direct troubleshooting advice and a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility properties of Ethyl-d5 2S-hydroxy-4-methylpentanoate?

Ethyl-d5 2S-hydroxy-4-methylpentanoate is a deuterated form of ethyl (S)-2-hydroxy-4-methylpentanoate. The non-deuterated form is described as a colorless to pale yellow clear liquid or a solid[1][2][3]. Its structure, containing both a hydroxyl (-OH) group and an ethyl ester, gives it a degree of polarity[4]. This suggests it should be soluble in a range of organic solvents.

Based on its non-deuterated analog, it is expected to be soluble in alcohols[2][3]. General principles of "like dissolves like" suggest that it will be more soluble in polar organic solvents than in non-polar ones. While there is an estimated water solubility for the non-deuterated compound, it is generally considered sparingly soluble to insoluble in water[2][3]. The deuteration at the ethyl group is not expected to dramatically alter these general solubility characteristics compared to its non-deuterated counterpart[5][6].

Q2: I am having trouble dissolving Ethyl-d5 2S-hydroxy-4-methylpentanoate in my chosen solvent. What are the first steps I should take?

If you are experiencing difficulty dissolving the compound, we recommend a systematic approach to troubleshooting. Start by verifying the purity of both your compound and the solvent. Impurities can significantly affect solubility. Ensure your solvent is anhydrous if the compound is sensitive to moisture.

Next, consider gentle heating and agitation. Using a vortex mixer or sonicating the sample in a water bath can often facilitate dissolution. However, be mindful of the compound's stability at elevated temperatures.

If these initial steps do not resolve the issue, a small-scale solubility test with a panel of solvents is recommended. This will help you empirically determine the most suitable solvent for your application.

Q3: Does the fact that the compound is deuterated significantly impact its solubility compared to the standard version?

In most cases, the difference in solubility between a deuterated compound and its non-deuterated analog is minimal[5][6]. The primary physical and chemical properties are largely conserved[7]. However, subtle differences can arise due to the "deuterium isotope effect," which can slightly alter intermolecular interactions like hydrogen bonding[6][8].

Another practical consideration is the purity of the solvents used. Deuterated solvents, often used in NMR studies, can sometimes be of higher purity and contain less water than their non-deuterated counterparts, which can unexpectedly affect solubility[5].

Q4: Can I use sonication or heating to help dissolve the compound? Are there any risks?

Yes, sonication and gentle heating are common and effective methods to aid dissolution. Sonication provides energy to break up solute particles and increase the surface area for solvent interaction. Gentle heating increases the kinetic energy of both the solute and solvent molecules, which can overcome intermolecular forces and improve solubility.

However, it is crucial to be aware of the potential risks. Excessive heating can lead to the degradation of thermally sensitive compounds. Always start with a low temperature and gradually increase it while monitoring the sample. It is also important to ensure your container is properly sealed to prevent solvent evaporation, especially with volatile solvents.

Troubleshooting Guide

This section provides a more in-depth, step-by-step guide to resolving solubility issues with Ethyl-d5 2S-hydroxy-4-methylpentanoate.

Initial Assessment of the Problem

Before proceeding with extensive troubleshooting, it's important to clearly define the problem. Is the compound completely insoluble, or is it dissolving partially, leaving a suspension or fine particles? Is the issue consistent across different batches of the compound or solvent?

Troubleshooting Workflow

The following diagram outlines a systematic workflow for addressing solubility challenges.

Solubility_Troubleshooting start Start: Solubility Issue with Ethyl-d5 2S-hydroxy-4-methylpentanoate check_purity Step 1: Verify Compound and Solvent Purity start->check_purity physical_methods Step 2: Apply Physical Dissolution Aids (Vortex, Sonicate, Gentle Heat) check_purity->physical_methods solubility_test Step 3: Perform Small-Scale Solubility Test physical_methods->solubility_test If not successful solvent_panel Select a Panel of Solvents (Polar Aprotic, Polar Protic, Non-polar) solubility_test->solvent_panel test_protocol Execute Solubility Test Protocol solvent_panel->test_protocol analyze_results Analyze Results and Select Optimal Solvent System test_protocol->analyze_results cosolvent Consider a Co-solvent System analyze_results->cosolvent Partial solubility success Success: Compound Dissolved analyze_results->success Solvent found fail Issue Persists: Consult Further analyze_results->fail No suitable solvent found cosolvent->test_protocol Retest with mixture

Caption: A workflow for troubleshooting solubility issues.

Experimental Protocol: Small-Scale Solubility Testing

This protocol provides a method for systematically testing the solubility of Ethyl-d5 2S-hydroxy-4-methylpentanoate in various solvents.

Materials:

  • Ethyl-d5 2S-hydroxy-4-methylpentanoate

  • A selection of solvents (see table below for suggestions)

  • Small glass vials (e.g., 1.5 mL) with caps

  • Analytical balance

  • Pipettes

  • Vortex mixer

  • Water bath sonicator

Suggested Solvent Panel:

Solvent ClassExamplesExpected Solubility
Polar Protic Methanol, EthanolLikely to be soluble, based on the presence of the hydroxyl group and general solubility of similar compounds in alcohols[2][3].
Polar Aprotic Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Good candidates for solubility due to their ability to solvate polar molecules. DMSO is a powerful solvent for a wide range of compounds[9].
Non-polar Hexanes, TolueneExpected to have lower solubility due to the polar nature of the hydroxyl group.
Intermediate Dichloromethane (DCM), ChloroformMay show some solubility, but likely less than more polar aprotic solvents. Chloroform is a common solvent for a wide range of organic compounds[10].
Aqueous Water, Phosphate-Buffered Saline (PBS)Expected to be sparingly soluble to insoluble[2][3].

Procedure:

  • Preparation: Weigh out a small, precise amount of Ethyl-d5 2S-hydroxy-4-methylpentanoate (e.g., 1 mg) into each labeled vial.

  • Solvent Addition: Add a small, measured volume of the first solvent (e.g., 100 µL) to the corresponding vial. This will give an initial concentration of 10 mg/mL.

  • Initial Mixing: Cap the vial and vortex for 30 seconds at room temperature. Visually inspect for dissolution.

  • Sonication/Heating: If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes. Alternatively, gently warm the vial (e.g., to 30-40°C) and vortex again.

  • Incremental Solvent Addition: If the compound remains undissolved, add another measured volume of the solvent (e.g., another 100 µL) to decrease the concentration (e.g., to 5 mg/mL). Repeat the mixing and sonication/heating steps.

  • Observation and Documentation: Record your observations for each solvent, noting whether the compound is fully soluble, partially soluble (forms a suspension), or insoluble at each concentration.

  • Repeat: Repeat steps 2-6 for each solvent in your panel.

Interpreting Results and Further Steps

Based on the results of your solubility testing, you can select the most appropriate solvent for your experiment. If a single solvent does not provide adequate solubility, consider using a co-solvent system. For example, if the compound is soluble in DMSO but your assay requires an aqueous buffer, you can prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer[11]. When doing so, be mindful of the final concentration of the organic solvent in your assay, as it may affect your experimental outcome.

If you continue to experience significant solubility issues, it may be necessary to consult the supplier's technical support for specific guidance on your batch of the compound.

References

  • The Good Scents Company. (n.d.). ethyl 2-hydroxy-4-methyl valerate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, November 26). Deuterated solvents vs. regular solvents. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl (S)-2-hydroxy-4-methyl pentanoate. Retrieved from [Link]

  • AMMRL. (2004, June 14). Summary: Solubility in deuterated solvents. Retrieved from [Link]

  • Bergström, C. A., et al. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Future Medicinal Chemistry.
  • ResolveMass Laboratories Inc. (2025, December 22). Deuterated Standards and Solvents for NMR. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]

  • SYNMR. (2023, May 22). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. Retrieved from [Link]

  • Lytra, G., et al. (2012, February 15). Distribution and organoleptic impact of ethyl 2-hydroxy-4-methylpentanoate enantiomers in wine. Journal of Agricultural and Food Chemistry.
  • CAS. (n.d.). Ethyl 2-hydroxy-4-methylpentanoate. CAS Common Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Guide to Deuterated Internal Standards

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using deuterated internal standards in analytical experiments, particularly in conjunction with mass spectrometry.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may be encountering during your analysis.

Issue 1: Inaccurate or Inconsistent Quantitative Results

Symptoms:

  • High variability in quantitative results, especially for samples with complex matrices.[1]

  • Poor accuracy and precision in quality control (QC) samples.[2]

  • Non-linear calibration curves, particularly at the lower (LLOQ) and upper (ULOQ) limits of quantification.[3]

Root Cause Analysis and Solutions:

A logical workflow for troubleshooting inaccurate quantitative results is essential for efficient problem-solving.

A Inaccurate/Inconsistent Results B Check for Co-elution A->B C Isotopic/Chemical Purity Verified? B->C Co-eluting F Optimize Chromatography B->F Not Co-eluting D Potential for Isotopic Exchange? C->D Yes G Source High-Purity Standard C->G No/Uncertain E Assess Differential Matrix Effects D->E No Exchange H Perform H/D Exchange Study D->H Exchange Possible I Conduct Matrix Effect Experiment E->I Yes J Problem Resolved F->J G->J H->J I->J

Caption: A logical workflow for troubleshooting inaccurate quantitative results.[4]

1. Lack of Chromatographic Co-elution

The Problem: Deuterated internal standards can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the deuterium isotope effect.[3][5] This is particularly common in reversed-phase chromatography, where the deuterated compound may elute slightly earlier.[5][6] If the analyte and internal standard elute at different times, they can be subjected to different levels of ion suppression or enhancement from the sample matrix, which compromises analytical accuracy.[3][4][6]

How to Verify:

  • Overlay the chromatograms of the analyte and the deuterated internal standard.

  • Zoom in on the peaks to confirm if they are perfectly aligned. Even a small offset can be problematic in regions of sharp matrix effect changes.[6]

Solutions:

  • Adjust Chromatography: Modify your chromatographic method to achieve co-elution. This could involve adjusting the mobile phase composition, gradient slope, or column temperature.[7]

  • Use a Lower Resolution Column: In some cases, a column with slightly lower resolving power can be beneficial to ensure the analyte and internal standard elute as a single, combined peak.[4][6]

  • Consider Alternative Isotopes: If co-elution cannot be achieved, consider using an internal standard labeled with a heavier stable isotope like ¹³C or ¹⁵N, which are less prone to chromatographic shifts.[4][8]

2. Isotopic and Chemical Purity of the Standard

The Problem: For reliable results, deuterated internal standards must have high isotopic enrichment (≥98%) and high chemical purity (>99%).[4][9] The presence of the non-deuterated analyte (D0) as an impurity in your deuterated internal standard will lead to an overestimation of the analyte's concentration.[1][4]

How to Verify:

  • Certificate of Analysis (CoA): Always request and review the CoA from your supplier, which should specify the isotopic and chemical purity.

  • In-house Verification: It is good practice to verify the purity of a new batch of internal standard.

Experimental Protocol: Purity Assessment

Objective: To determine the isotopic and chemical purity of a deuterated internal standard.[4]

Methodology:

  • Prepare a High-Concentration Solution: Prepare a solution of the deuterated internal standard at a concentration significantly higher than what is used in your analytical method.[1]

  • High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity:

    • Infuse the solution directly into a high-resolution mass spectrometer.

    • Acquire the full scan mass spectrum.

    • Identify and integrate the ion signals for the non-deuterated (D0) and the desired deuterated isotopologues.[4][10]

  • HPLC-UV for Chemical Purity:

    • Analyze the high-concentration solution using an HPLC system with a UV detector.

    • Examine the chromatogram for any additional peaks that would indicate the presence of chemical impurities.[1]

A Start: Assess Purity B Prepare High-Concentration Standard Solution A->B C HRMS Analysis B->C D HPLC-UV Analysis B->D E Acquire Full Scan Mass Spectrum C->E F Acquire UV Chromatogram D->F G Calculate Isotopic Enrichment E->G H Assess for Impurity Peaks F->H I End: Purity Verified G->I H->I

Caption: Workflow for assessing the isotopic and chemical purity of a deuterated internal standard.[4]

3. Isotopic Exchange (H/D Back-Exchange)

The Problem: Deuterium atoms on the internal standard can be replaced by hydrogen atoms from the surrounding environment (e.g., sample matrix, mobile phase), a process known as back-exchange.[1][3] This is more likely to occur if the deuterium labels are on chemically labile positions, such as on heteroatoms (-OH, -NH) or on carbon atoms adjacent to a carbonyl group.[3][7] This exchange can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal.

How to Suspect:

  • Decreasing internal standard response over time, especially in acidic or basic conditions.[1]

  • Appearance of the unlabeled analyte signal in a pure solution of the deuterated standard.[1]

Experimental Protocol: Evaluation of H/D Back-Exchange

Objective: To determine if the deuterium labels on the internal standard are exchanging with protons from the sample matrix or solvent.[7]

Methodology:

  • Prepare Two Sets of Samples:

    • Set A (Control): Spike the deuterated internal standard into a neat solvent (e.g., your initial mobile phase).[4]

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[4][7]

  • Incubate Samples: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[4][7]

  • Process and Analyze: Process the samples using your standard extraction procedure and analyze by LC-MS/MS.[4][7]

  • Data Analysis: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.[4]

Solutions:

  • pH Control: Adjust the pH of your sample and mobile phase to be as close to neutral as possible, if the analyte's stability allows.[1]

  • Temperature: Keep sample processing and storage temperatures as low as possible.[3]

  • Solvent Choice: Use aprotic solvents where possible.[11]

  • Stable Labeling Position: When sourcing a deuterated standard, choose one with deuterium labels on stable, non-exchangeable positions.[12]

Issue 2: High or Variable Internal Standard Signal

Symptoms:

  • The signal intensity of the deuterated internal standard is highly variable between samples.[4]

  • The internal standard signal is unexpectedly high in some samples.

Root Cause Analysis and Solutions:

1. Differential Matrix Effects

The Problem: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[4] This "differential matrix effect" can lead to inaccurate quantification.[13] Studies have shown that matrix effects for an analyte and its deuterated internal standard can differ significantly in complex matrices like plasma and urine.[1][4]

Experimental Protocol: Matrix Effect Evaluation

Objective: To determine the extent of ion suppression or enhancement from the sample matrix on both the analyte and the internal standard.[1]

Methodology (Post-Extraction Spike Method):

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or reconstitution solvent.[7][14]

    • Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the analyte and internal standard into the final extract.[2][7]

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction procedure.[2][7]

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • Calculate the MF for both the analyte and the internal standard. If the values differ significantly, you have a differential matrix effect.

Solutions:

  • Improve Sample Cleanup: Implement more rigorous sample preparation techniques (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.

  • Modify Chromatography: Adjust the chromatographic method to separate the analyte and internal standard from the matrix components causing the ion suppression or enhancement.

Frequently Asked Questions (FAQs)

1. What are the most common problems with deuterated internal standards? The most frequently encountered issues include:

  • Isotopic Exchange: The loss of deuterium and its replacement with hydrogen.[3]

  • Chromatographic Shift: The deuterated standard and the analyte having slightly different retention times due to the "deuterium isotope effect".[3][5]

  • Purity Issues: The presence of unlabeled analyte or other impurities in the standard.[3]

  • Differential Matrix Effects: Disproportionate ion suppression or enhancement between the analyte and the internal standard.[3]

2. Why is the isotopic purity of a deuterated internal standard so important? High isotopic purity (typically ≥98%) is crucial for accurate quantification.[1][9] If the deuterated standard contains a significant amount of the unlabeled analyte, it will contribute to the signal of the analyte of interest, leading to an overestimation of its concentration.[1][11]

3. Can the position of the deuterium labels on the molecule affect its stability and performance? Yes, the position of deuteration is critical. Deuterium atoms on heteroatoms (like -OH, -NH, -SH) or on carbons alpha to a carbonyl group are more susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[1][3] It is always preferable to use standards where the deuterium atoms are placed on stable positions, such as aromatic rings or alkyl chains not adjacent to heteroatoms.[8][12]

4. How many deuterium atoms are ideal for an internal standard? Typically, a deuterated compound should contain at least 3 to 4 deuterium atoms.[9] This ensures a sufficient mass shift to distinguish the internal standard's signal from the natural isotopic abundance of the analyte. The optimal number depends on the analyte's size and chemical structure.[9]

5. Are there alternatives to deuterated internal standards if problems persist? Yes. If you encounter persistent issues with a deuterated standard that cannot be resolved through method optimization, consider using a stable isotope-labeled standard with ¹³C or ¹⁵N.[8] These heavier isotopes do not suffer from back-exchange and have a negligible isotope effect on chromatographic retention time.[8] However, they are generally more expensive to synthesize.[8][15]

References

  • Doneanu, A., et al. (2018). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Electrophoresis, 39(24), 3149-3157. Retrieved March 29, 2024, from [Link]

  • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics, 3(1). Retrieved March 29, 2024, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved March 29, 2024, from [Link]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved March 29, 2024, from [Link]

  • Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 5), 481-483. Retrieved March 29, 2024, from [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved March 29, 2024, from [Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014, April 1). American Association for Clinical Chemistry. Retrieved March 29, 2024, from [Link]

  • Bandara, H. M. H. N., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Spectroscopy, 36(7), 24-30. Retrieved March 29, 2024, from [Link]

  • Song, Q., et al. (2007). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science, 45(7), 411-419. Retrieved March 29, 2024, from [Link]

  • Yamada, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(14), e8814. Retrieved March 29, 2024, from [Link]

  • Effect of position of deuterium atoms on gas chromatographic isotope effects. (n.d.). ResearchGate. Retrieved March 29, 2024, from [Link]

  • Bereznitski, Y., et al. (2004). Deuterium Isotope Effects on Hydrophobic Interactions. The Importance of Dispersion Interactions in the Hydrophobic Phase. Journal of the American Chemical Society, 126(40), 12969-12978. Retrieved March 29, 2024, from [Link]

  • Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. (2022, October 27). ACS Publications. Retrieved March 29, 2024, from [Link]

  • Comprehensive Internal Standards for Hydrogen/Deuterium Exchange Mass Spectrometry. (2022). ChemRxiv. Retrieved March 29, 2024, from [Link]

  • The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. (2020). UMSL. Retrieved March 29, 2024, from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2026, March 30). Chromatography Online. Retrieved March 29, 2024, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Retrieved March 29, 2024, from [Link]

  • Development of Flow Synthesis Method for Deuterated Aromatic Compounds. (n.d.). Taiyo Nippon Sanso. Retrieved March 29, 2024, from [Link]

  • Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (2022, April 9). MDPI. Retrieved March 29, 2024, from [Link]

  • Li, W., et al. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(8), 1531-1544. Retrieved March 29, 2024, from [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2019). Analytical Methods, 11(36), 4645-4653. Retrieved March 29, 2024, from [Link]

  • Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017, December 18). Crimson Publishers. Retrieved March 29, 2024, from [Link]

  • Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem. Retrieved March 29, 2024, from [Link]

Sources

Troubleshooting

Technical Support Center: Isotopic Stability and H/D Exchange Troubleshooting

Welcome to the Technical Support Center for Ethyl-d5 2S-hydroxy-4-methylpentanoate . This guide is engineered for researchers, analytical scientists, and drug development professionals utilizing this deuterated compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyl-d5 2S-hydroxy-4-methylpentanoate . This guide is engineered for researchers, analytical scientists, and drug development professionals utilizing this deuterated compound as an internal standard or metabolic tracer.

Rather than providing superficial instructions, this guide dives into the mechanistic causality of isotopic stability. Below, you will find actionable troubleshooting steps, self-validating protocols, and authoritative guidance on Hydrogen/Deuterium (H/D) exchange dynamics to ensure the integrity of your analytical workflows.

Core Principles: Mechanistic Causality of H/D Exchange

To effectively use Ethyl-d5 2S-hydroxy-4-methylpentanoate, one must understand the distinct exchange vulnerabilities within its molecular architecture. The molecule presents three specific domains of isotopic behavior:

  • The 2S-Hydroxyl Group (-OH): This functional group contains a highly labile proton. In the presence of protic solvents (e.g., H₂O, D₂O, MeOH), it undergoes instantaneous, diffusion-controlled H/D exchange. This is a fundamental principle of solvent exchange governed by proton transfer theory [1].

  • The Alpha-Carbon (C2-H): Positioned adjacent to both a hydroxyl group and an ester carbonyl, the alpha-proton exhibits mild C-H acidity. Under strictly neutral conditions, it is kinetically stable. However, exposure to basic or strongly acidic environments catalyzes enolization, facilitating H/D exchange at this carbon center [3].

  • The Ethyl-d5 Ester Group (-O-CD₂-CD₃): The deuterium atoms on the sp³ carbons of the ethyl chain are highly resistant to direct C-D exchange. The primary risk to this label is not direct exchange, but rather ester hydrolysis or transesterification . If the compound is subjected to aqueous acid/base or alcohol solvents (e.g., methanol) with a catalyst, the entire deuterated ethyl group can be cleaved, resulting in a catastrophic loss of the +5 Da mass shift.

Troubleshooting Guides & FAQs

Q1: During my LC-MS analysis, the expected +5 Da mass shift for the internal standard completely disappeared. What caused this? Causality: This is the most common issue encountered and is almost always caused by transesterification or hydrolysis , not direct H/D exchange. If your sample preparation involved dissolving the standard in an alcohol (like methanol or undeuterated ethanol) under non-neutral pH conditions, the -O-CD₂-CD₃ group was likely replaced by the solvent's alkoxy group via nucleophilic acyl substitution. Solution: Always reconstitute the standard in a dry, aprotic solvent (e.g., anhydrous acetonitrile) for stock solutions. Ensure your LC mobile phases are properly buffered to a neutral or slightly acidic pH (pH 3–6) to minimize ester cleavage [2].

Q2: I am observing unexpected +4 Da or +6 Da mass shifts, indicating isotopic scrambling. Why is this happening? Causality: Isotopic scrambling (+6 Da) typically occurs via base-catalyzed enolization at the alpha-carbon (C2) [3]. If the standard is exposed to a basic environment in the presence of a deuterium source (e.g., D₂O buffers), the C2 proton will exchange for a deuteron. Conversely, a +4 Da shift indicates that one of the deuteriums on the ethyl group was lost, which usually points to a synthesis impurity rather than spontaneous C-D exchange, as the ethyl-d5 group is kinetically inert to C-H exchange under standard analytical conditions. Solution: Maintain sample pH below 7.0 during extraction and workup. If basic liquid-liquid extraction (LLE) is strictly required, perform it rapidly at low temperatures (e.g., 4°C) to kinetically trap the alpha-proton and prevent enolization [2].

Q3: Does the rapid exchange of the 2S-hydroxyl group affect my quantitative MS results? Causality: Generally, no. Because the -OH proton exchanges instantaneously with the LC-MS mobile phase (which is typically H₂O/MeCN or H₂O/MeOH), both the deuterated standard and the endogenous analyte will possess the exact same isotope at the hydroxyl position by the time they reach the mass spectrometer [1]. Solution: Do not rely on the hydroxyl proton for mass differentiation. Base your Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) transitions strictly on the mass difference provided by the stable ethyl-d5 group.

Standard Operating Protocols (SOPs)

Protocol A: Self-Validating Sample Preparation for LC-MS

Objective: Preserve the ethyl-d5 label and prevent alpha-carbon scrambling during sample extraction.

  • Stock Solution Preparation: Reconstitute lyophilized Ethyl-d5 2S-hydroxy-4-methylpentanoate in 100% anhydrous Acetonitrile (MeCN) to a concentration of 1 mg/mL. (Causality: Aprotic solvents prevent transesterification and solvolysis).

  • Storage: Aliquot the stock solution into amber glass vials and store at -80°C to halt any thermal degradation pathways.

  • Sample Spiking: Spike the internal standard into the biological matrix immediately prior to extraction to minimize exposure to endogenous esterases.

  • Extraction (Self-Validating Step): Use a neutral or mildly acidic extraction solvent (e.g., Ethyl Acetate with 0.1% Formic Acid).

    • Validation Check: Run a blank matrix spiked with the standard and immediately quench/extract. Analyze via LC-MS. The isotopic purity should match the Certificate of Analysis (typically >98% d5). If a d4 or d0 peak appears, your extraction conditions are too harsh and are actively cleaving the ester.

  • Reconstitution: Evaporate the extract under a gentle stream of nitrogen and reconstitute in the initial LC mobile phase (e.g., 95% H₂O / 5% MeCN with 0.1% Formic Acid) right before injection.

Protocol B: Controlled H/D Exchange for Structural Elucidation

Objective: Intentionally exchange the alpha-proton to verify MS fragmentation pathways.

  • Solvent Exchange: Dissolve 10 µg of the standard in 500 µL of Deuterium Oxide (D₂O).

  • Catalysis: Add 5 µL of 0.1 M NaOD (Sodium deuteroxide) to raise the pD to ~10. (Causality: High pD accelerates the deprotonation of the alpha-carbon, forming an enolate intermediate [3]).

  • Incubation: Incubate the solution at 40°C for exactly 2 hours.

  • Quenching: Lower the pD to 2.5 using 1% Formic Acid (in D₂O). (Causality: Low pH protonates the enolate and kinetically traps the newly incorporated deuterium [2]).

  • Analysis: Inject directly into the MS. You should observe a +1 Da shift (total +6 Da relative to the fully undeuterated parent molecule).

Quantitative Data Summary

The following table summarizes the exchange kinetics and stability of the functional groups within Ethyl-d5 2S-hydroxy-4-methylpentanoate to aid in experimental design.

Functional GroupPositionExchange Rate (Neutral H₂O, 25°C)Exchange Rate (pH > 10, 40°C)Primary Mechanism of Label Alteration
Hydroxyl (-OH) C2Instantaneous (< 1 sec)Instantaneous (< 1 sec)Diffusion-controlled proton transfer
Alpha-Proton (-CH) C2Negligible (Stable for months)Fast (Minutes to Hours)Base-catalyzed enolization
Ethyl-d5 (-CD₂CD₃) EsterNegligible (Stable for years)Negligible (C-D bonds stable)Transesterification / Hydrolysis (Cleavage)

Mechanistic & Workflow Visualizations

LCMS_Workflow Start Lyophilized Ethyl-d5 Standard Solvent Reconstitute in Aprotic Solvent (e.g., Dry MeCN) Start->Solvent Step 1 CheckPH Verify pH is Neutral (Avoid Base/Acid) Solvent->CheckPH Step 2 Dilution Dilute in LC Mobile Phase (Right before injection) CheckPH->Dilution Step 3 Analyze LC-MS Analysis (Monitor +5 Da Shift) Dilution->Analyze Step 4

Workflow for LC-MS sample preparation to prevent isotopic label loss.

Mechanistic_Pathway Molecule Ethyl-d5 2S-hydroxy- 4-methylpentanoate Path1 Base-Catalyzed Enolization Molecule->Path1 High pH Path2 Transesterification (in EtOH/MeOH) Molecule->Path2 Alcohol + Catalyst Path3 Protic Solvent Exposure (H2O) Molecule->Path3 Moisture Result1 Alpha-Proton Exchange (+1 Da Scrambling) Path1->Result1 Result2 Loss of -d5 Label (Complete Mass Shift Loss) Path2->Result2 Result3 Rapid -OH Exchange (Reversible) Path3->Result3

Competing pathways of H/D exchange and label loss under various solvent conditions.

References

  • Masson, G. R., et al. "Fundamentals of HDX-MS." Essays in Biochemistry, vol. 67, no. 2, 2023, pp. 301-314.[Link]

  • James, E. I., et al. "Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems." Chemical Reviews, vol. 122, no. 8, 2022, pp. 7562-7623.[Link]

  • Grocholska, P., and Bąchor, R. "Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS." Molecules, vol. 26, no. 10, 2021, p. 2989.[Link]

Optimization

Technical Support Center: Resolving Ion Suppression with Ethyl-d5 2S-hydroxy-4-methylpentanoate

Target Audience: Analytical Chemists, Bioanalysts, and Flavoromics Researchers As a Senior Application Scientist, I frequently encounter assays where researchers assume a Stable Isotope-Labeled Internal Standard (SIL-IS)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Bioanalysts, and Flavoromics Researchers

As a Senior Application Scientist, I frequently encounter assays where researchers assume a Stable Isotope-Labeled Internal Standard (SIL-IS) is a silver bullet for matrix effects. Ethyl 2S-hydroxy-4-methylpentanoate (ethyl leucate) is a critical volatile ester monitored in flavoromics (specifically for fresh blackberry aromas in wines) and metabolomics[1].

When utilizing its deuterated analog, Ethyl-d5 2S-hydroxy-4-methylpentanoate , researchers often experience unexpected quantitative bias. This guide explains the causality behind these failures—specifically the deuterium isotope effect—and provides self-validating protocols to restore assay integrity.

Diagnostic Workflow: Differential Ion Suppression

G Start Analyze Native & d5-IS Retention Times (RT) CheckRT Is RT Shift > 0.05 min? Start->CheckRT AdjustChrom Optimize Gradient & Mobile Phase Additives CheckRT->AdjustChrom Yes (Isotope Effect) CheckME Perform Post-Column Infusion & Calculate Matrix Effect CheckRT->CheckME No (Co-elution confirmed) AdjustChrom->CheckRT Re-evaluate HighSuppression Is Ion Suppression > 15%? CheckME->HighSuppression SamplePrep Implement SPE or LLE Sample Cleanup HighSuppression->SamplePrep Yes Success Reliable Quantification Achieved HighSuppression->Success No SamplePrep->CheckME Re-evaluate

Workflow for diagnosing and resolving differential ion suppression caused by the isotope effect.

Troubleshooting FAQs

Q1: Why is my d5-internal standard failing to correct for matrix effects? The failure is driven by the deuterium isotope effect . Replacing five hydrogen atoms with deuterium on the ethyl group slightly reduces the molecule's lipophilicity. In reversed-phase liquid chromatography (RPLC), this causes the Ethyl-d5 standard to elute slightly earlier than the native analyte[2]. Because they do not perfectly co-elute, they enter the Electrospray Ionization (ESI) source at different times. If a highly concentrated matrix component (e.g., a polyphenol or sugar) elutes exactly at the native compound's retention time, it will monopolize the droplet charge, suppressing the native signal while leaving the earlier-eluting d5-IS unaffected[2]. This breaks the fundamental analyte-to-IS ratio, leading to inaccurate quantification.

Q2: How can I definitively prove that differential ion suppression is occurring? You must decouple the extraction recovery from the ionization efficiency. This is achieved using the Matuszewski method (detailed in Protocol B below), which compares the peak areas of standards spiked into neat solvent versus standards spiked into a blank matrix after extraction[2]. If the calculated Matrix Effect (ME) for the native ester is 60% (indicating 40% suppression) but the ME for the d5-IS is 95%, you have definitively proven differential ion suppression.

Q3: What chromatographic parameters should I adjust to force co-elution? To minimize the retention time (RT) shift between the native and d5-labeled ester, flatten your mobile phase gradient. A shallower gradient reduces the rate of change in solvent strength, allowing the subtle hydrophobic differences between the C-H and C-D bonds to be masked by longitudinal diffusion. Additionally, switching the organic modifier from Methanol to Acetonitrile can sometimes alter the selectivity enough to merge the peaks[3].

Q4: If co-elution cannot be perfectly achieved, how do I rescue the assay? If chromatographic optimization fails to align the peaks (or if switching to a 13 C-labeled standard is not commercially viable[4]), you must physically remove the suppressing matrix components before they reach the mass spectrometer. Implement Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to selectively isolate the esters while washing away polar suppressors like salts and sugars[5][6].

Quantitative Impact of Optimization

The table below illustrates how resolving the RT shift and implementing sample cleanup directly corrects quantitative bias in a complex matrix (e.g., wine extract).

Chromatographic ConditionNative RT (min)d5-IS RT (min)RT Shift (sec)Native ME (%)d5-IS ME (%)Quantitative Bias (%)
Steep Gradient (Initial) 4.154.08-4.265%88%+35.4%
Shallow Gradient (Optimized) 6.456.42-1.882%84%+2.4%
Optimized + SPE Cleanup 6.456.42-1.896%97%+1.0%

Note: ME (%) = Matrix Effect. A value of 100% indicates zero ion suppression. Bias is calculated based on the skewed Native/IS ratio.

Self-Validating Experimental Protocols

Protocol A: Post-Column Infusion (Qualitative Suppression Mapping)

This protocol visually maps exactly where matrix components are quenching the ESI signal, allowing you to see if your native or d5-IS peaks fall into a "suppression zone"[2].

  • Setup: Install a zero-dead-volume T-piece between the analytical column outlet and the MS ion source.

  • Infusion: Using a syringe pump connected to the T-piece, continuously infuse a pure standard solution of native Ethyl 2S-hydroxy-4-methylpentanoate (e.g., 100 ng/mL at 10 µL/min).

  • Baseline Stabilization: Start the MS acquisition in Multiple Reaction Monitoring (MRM) mode. You should observe a flat, elevated baseline signal.

  • Matrix Injection: Inject a blank matrix extract (e.g., extracted dearomatized wine or plasma) onto the LC column and run your standard gradient.

  • Analysis: Monitor the infused MRM signal. Any sudden dips in the baseline indicate that a matrix component is eluting from the column and causing ion suppression. Overlay this chromatogram with your standard run to see if the RT of your native or d5-IS aligns with these dips.

Protocol B: Quantitative Matrix Effect Assessment (Matuszewski Method)

This protocol validates the integrity of your sample preparation by mathematically isolating matrix effects from extraction losses[2].

  • Prepare Set A (Neat Standard): Spike the native ester and d5-IS into the final reconstitution solvent.

  • Prepare Set B (Post-Extraction Spike): Process a blank matrix sample through your entire extraction protocol. Spike the native ester and d5-IS into the resulting extract just before LC-MS/MS injection.

  • Prepare Set C (Pre-Extraction Spike): Spike the native ester and d5-IS into a blank matrix sample, then perform the full extraction protocol.

  • Data Calculation & Validation:

    • Matrix Effect (ME %): (Peak Area Set B / Peak Area Set A) × 100.

      • Validation: If ME < 85%, significant suppression is occurring. If the Native ME and d5-IS ME differ by >5%, differential suppression is compromising your assay.

    • Recovery Efficiency (RE %): (Peak Area Set C / Peak Area Set B) × 100.

      • Validation: This isolates the physical loss of the ester during extraction.

    • Process Efficiency (PE %): (ME % × RE %) / 100.

References

  • BenchChem. Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis. Retrieved from 5[5]

  • Longdom. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from 6[6]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from

  • PatSnap Eureka. How HPLC-MS Minimizes Ion Suppression Across Complex Matrices? Retrieved from 3[3]

  • PubMed / NIH. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? Retrieved from4[4]

  • BenchChem. Technical Support Center: Troubleshooting Ion Suppression with Deuterated Standards. Retrieved from 2[2]

  • ResearchGate. Identification of ethyl 2-hydroxy-4-methylpentanoate in red wines, a compound involved in blackberry aroma. Retrieved from 1[1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Shape for Ethyl-d5 2S-hydroxy-4-methylpentanoate

As a Senior Application Scientist, I frequently encounter challenges optimizing chromatographic methods for deuterated internal standards. Ethyl-d5 2S-hydroxy-4-methylpentanoate (often referred to as ethyl leucate-d5) pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges optimizing chromatographic methods for deuterated internal standards. Ethyl-d5 2S-hydroxy-4-methylpentanoate (often referred to as ethyl leucate-d5) presents a unique set of chromatographic challenges. Structurally, it is an ester featuring a sterically hindered secondary alpha-hydroxyl group and a deuterated ethyl moiety.

This guide is engineered to move beyond basic troubleshooting. We will dissect the physical chemistry driving poor peak shapes—such as hydrogen bonding, silanol activity, and deuterium isotope effects—and provide field-proven, self-validating protocols to restore system performance in both GC-MS and LC-MS/MS workflows.

Visual Diagnostic Workflows

Before altering your method parameters, it is critical to isolate whether the peak shape degradation is a physical flow-path issue or a chemical interaction. The following diagnostic pathways illustrate the logical progression for resolving peak shape anomalies.

GC_Troubleshooting Start Symptom: Severe Peak Tailing (GC-MS) CheckLiner Inspect Inlet Liner & Glass Wool Start->CheckLiner ReplaceLiner Install Ultra-Inert Liner Lower Inlet Temp CheckLiner->ReplaceLiner Active sites degraded CheckColumn Evaluate Column Activity ReplaceLiner->CheckColumn Tailing persists Derivatize Derivatize Secondary -OH (BSTFA + 1% TMCS) CheckColumn->Derivatize Free -OH interacting with silanols Success Symmetrical Gaussian Peak Achieved Derivatize->Success TMS ether blocks H-bonding

Figure 1: GC-MS diagnostic workflow for resolving peak tailing of alpha-hydroxy esters.

LC_Troubleshooting Start LC-MS/MS Issue: Poor Shape or RT Shift Assess Identify Primary Chromatographic Symptom Start->Assess Tailing Peak Tailing / Fronting Assess->Tailing Shift Isotope RT Shift (d5 vs d0) Assess->Shift Silanol Secondary Silanol Interactions Tailing->Silanol Endcap Use End-Capped C18 & Acidify Mobile Phase (pH<3) Silanol->Endcap Suppress ionization of surface silanols Gradient Flatten Gradient Slope (e.g., 2% B/min) Shift->Gradient Maximize co-elution reduce matrix effect

Figure 2: LC-MS/MS optimization pathway for deuterated alpha-hydroxy internal standards.

Mechanistic FAQs: Understanding the "Why"

Q1: Why does Ethyl-d5 2S-hydroxy-4-methylpentanoate exhibit severe peak tailing in GC-MS, even on a new column? A: The root cause is chemical, not physical. This molecule contains an alpha-hydroxy group. At high temperatures in the GC inlet and column, this free secondary hydroxyl group acts as a highly active hydrogen bond donor. As the compound vaporizes, it interacts strongly with active silanol (-SiOH) sites on the glass inlet liner or the fused-silica column framework, leading to severe peak tailing[1]. To mitigate this without altering the molecule, operate the inlet at the lowest temperature possible that still allows for complete vaporization[1]. However, for robust quantification, derivatization of the hydroxyl group is the definitive solution.

Q2: In my LC-MS/MS method, the d5 internal standard elutes slightly earlier than the non-deuterated (d0) analyte. Does this affect peak shape and quantification? A: Yes, this is a well-documented phenomenon known as the "deuterium isotope effect." Deuterated internal standards are utilized because their near-identical physicochemical properties allow them to normalize matrix effects[2]. However, deuterium atoms have a slightly smaller van der Waals radius than hydrogen atoms, rendering the d5-ethyl ester slightly less lipophilic than its d0 counterpart. In reversed-phase LC, this reduced hydrophobicity causes the d5 standard to elute earlier. If this shift pushes the standard into a different matrix suppression zone, it compromises quantification. To correct this, flatten the gradient slope to increase peak width slightly, which promotes better overlap and forces co-elution[3].

Q3: How can I resolve LC peak tailing for this compound without resorting to derivatization? A: In reversed-phase LC, peak tailing for polar molecules often stems from secondary interactions between the analyte's polar functional groups (the alpha-hydroxyl) and ionized, un-endcapped silanols on the silica base particle[4]. To resolve this, switch to a fully end-capped C18 column to physically block these sites. Furthermore, ensure your mobile phase is acidic (e.g., buffered with 0.1% Formic Acid to pH ~2.7). The acidic environment keeps any residual surface silanols protonated and neutral, preventing them from interacting with the hydroxyl group[4].

Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical data, every troubleshooting step must be verifiable. The following protocols are designed with built-in controls to validate that the corrective action directly resolved the mechanistic failure.

Protocol A: Silylation Derivatization for GC-MS (Eliminating H-Bonding)

Causality: Reacting the sample with BSTFA replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group. The addition of 1% TMCS acts as a Lewis acid catalyst, which is critical for driving the reaction to completion on sterically hindered secondary hydroxyls. Self-Validation: By running an underivatized control alongside the derivatized sample, you can mathematically prove that active sites in the system were the cause of the tailing.

  • Preparation: Aliquot 50 µL of the sample extract and 50 µL of an underivatized control standard into separate glass autosampler vials.

  • Evaporation: Evaporate both vials to complete dryness under a gentle stream of ultra-pure nitrogen. (Critical: Trace water will immediately quench the silylation reagent).

  • Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% TMCS to the sample vial. Add 100 µL of pure solvent to the control vial.

  • Incubation: Cap tightly and incubate at 60°C for 30 minutes to ensure complete conversion of the hindered alpha-hydroxyl group.

  • Analysis & Validation: Cool to room temperature and inject 1 µL of both vials into the GC-MS.

    • Validation Check: If the derivatized sample yields a sharp, symmetrical peak (USP Tailing Factor ~1.0) while the control exhibits a tailing factor > 1.5, you have successfully validated that free -OH interactions were the root cause of the poor peak shape.

Protocol B: LC-MS/MS Gradient Optimization for Isotope Co-elution

Causality: Adjusting the gradient slope manipulates the thermodynamic partitioning of the d0 and d5 isotopologues. A shallower gradient reduces the resolving power for highly similar hydrophobicities, forcing the slightly less lipophilic d5 compound to co-elute with the d0 analyte, ensuring identical matrix suppression.

  • Mobile Phase Setup: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The low pH is mandatory to suppress silanol ionization[4].

  • Initial Run: Inject the sample using your standard gradient (e.g., 5% B to 95% B over 5 minutes). Record the Retention Time (RT) for both the d0 and d5 MRM transitions.

  • Gradient Flattening: Modify the method to a shallow gradient: 5% B to 40% B over 10 minutes (a slope of 3.5% B/min).

  • Validation Check: Calculate the RT difference ( Δ RT) between the d0 and d5 peaks.

    • Success Criteria: If Δ RT 0.02 min, co-elution is achieved, and matrix effects are normalized. If Δ RT > 0.05 min, reduce the gradient slope further (e.g., 2% B/min)[3].

Quantitative Data Synthesis

Summarizing the mechanistic causes and their corresponding impacts on peak parameters allows for rapid diagnosis during routine analysis.

Table 1: Troubleshooting Matrix for Ethyl-d5 2S-hydroxy-4-methylpentanoate
SymptomAnalytical TechniqueMechanistic Root CauseCorrective Action
Severe Peak Tailing GC-MSFree -OH interaction with active silanols in the flow path.Derivatize with BSTFA + 1% TMCS; install an ultra-inert liner.
Peak Fronting / Splitting LC-MS/MSSample injection solvent is stronger than the initial mobile phase.Dilute the sample extract in the initial mobile phase conditions.
RT Shift (d5 vs d0) LC-MS/MSDeuterium isotope effect (d5 has reduced lipophilicity).Flatten the gradient slope; switch to a less retentive column chemistry.
Ghost Peaks GC-MSThermal degradation of the alpha-hydroxy ester in an overheated inlet.Lower inlet temperature; utilize pulsed splitless injection to speed transfer.
Table 2: Impact of Derivatization on GC-MS Peak Parameters
Chromatographic ParameterUnderivatized (Free -OH)Derivatized (TMS Ether)Mechanistic Rationale
USP Tailing Factor > 2.0 (Severe Tailing)1.0 - 1.2 (Symmetrical)The bulky TMS group entirely eliminates the molecule's hydrogen bond donor capability.
Volatility LowerSignificantly HigherDisruption of intermolecular hydrogen bonding lowers the boiling point.
Thermal Stability Prone to inlet degradationHighly stableSteric protection of the reactive alpha-hydroxy site prevents thermal breakdown.

References

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters.com. Available at:[Link]

  • Agilent Technologies. "5890 Chromatographic Troubleshooting Peak Shape Problem." Agilent.com. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Ethyl-d5 2S-hydroxy-4-methylpentanoate Standards

Welcome to the Technical Support Center. This guide is engineered for researchers and mass spectrometrists utilizing Ethyl-d5 2S-hydroxy-4-methylpentanoate (deuterated ethyl leucate) as an internal standard (IS) in flavo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and mass spectrometrists utilizing Ethyl-d5 2S-hydroxy-4-methylpentanoate (deuterated ethyl leucate) as an internal standard (IS) in flavoromics, metabolomics, and pharmacokinetic workflows.

Because this compound is an isotopically labeled, chiral ester, it is highly susceptible to specific chemical artifacts during sample preparation. This guide bypasses generic advice to focus on the exact causality of signal degradation, isotopic interference, and chiral contamination.

Part 1: Diagnostic Matrix for Standard Contaminants

Before troubleshooting, use this diagnostic matrix to identify the chemical nature of the contaminant or artifact based on your mass spectrometry (GC-MS/LC-MS) data.

Contaminant / ArtifactMechanism of FormationMass Shift (Protonated)Impact on Workflow
Ethyl 2S-hydroxy-4-methylpentanoate (d0) Incomplete isotopic enrichment during synthesis.m/z 166.1 → 161.1False positive for endogenous analyte; artificially elevated baseline.
Ethyl 2R-hydroxy-4-methylpentanoate-d5 Racemization or impure chiral starting material.None (Isobaric)Split peak on chiral GC columns; inaccurate sensory correlation.
Methyl 2S-hydroxy-4-methylpentanoate Transesterification during methanol-based extraction.m/z 166.1 → 147.1Complete loss of the d5 IS signal; quantification failure.
2S-hydroxy-4-methylpentanoic acid Hydrolysis in unbuffered aqueous matrices (pH <3 or >8).m/z 166.1 → 133.1Complete loss of IS signal; poor recovery rates.

Part 2: Deep-Dive FAQs & Causality

Q1: Why am I seeing an elevated baseline for endogenous ethyl leucate in my blank samples?

Causality: You are observing an isotopic impurity (d0 contamination) . During the synthesis of the standard, if the deuterated ethanol (ethanol-d5) used for the esterification of leucic acid is not 100% isotopically pure, a fraction of the standard will form as the unlabeled (d0) compound. Because the d0 compound is chemically identical to your endogenous target, it co-elutes and produces a false positive. Solution: Do not assume your blank matrix is contaminated. Run a matrix-free solvent blank spiked only with your IS. If the d0 peak area is >0.5% of the d5 peak area, your standard is compromised. (See Protocol 1 below for the mathematical correction).

Q2: When running chiral GC-MS, I observe a split peak for my internal standard. Is it degrading?

Causality: The standard is not degrading; it suffers from enantiomeric impurity . The standard is specified as the "2S" isomer. However, racemization during synthesis can introduce the "2R" isomer. Why this matters: The stereochemistry of this molecule critically dictates its biological and sensory impact. In wine matrices, the R- and S-enantiomers have vastly different olfactory thresholds (126 µg/L for the R-form vs. 55 µg/L for the S-form) and naturally occur at an R/S ratio of ~95:5 [1]. If your 2S-standard contains a 2R-impurity, it will co-elute with the dominant natural R-form in your sample, causing massive quantification errors for chiral flavoromics.

Q3: My internal standard signal degrades rapidly during sample preparation. What is causing this?

Causality: As an ester, Ethyl-d5 2S-hydroxy-4-methylpentanoate is highly vulnerable to two sample preparation artifacts:

  • Transesterification: If you extract your samples using methanol (a common metabolomics solvent), the methanol acts as a nucleophile. It replaces the d5-ethanol group via nucleophilic acyl substitution, forming methyl 2-hydroxy-4-methylpentanoate. This strips the d5 label entirely, causing your target m/z signal to vanish [2].

  • Hydrolysis: If your biological matrix (e.g., wine, plasma) is highly acidic or basic, the ester hydrolyzes back into leucic acid and ethanol-d5.

Part 3: Standard Operating Procedures (SOPs)

To ensure scientific integrity, your analytical workflow must be a self-validating system. Implement the following protocols.

Protocol 1: Self-Validating Isotopic Purity Assessment

Run this protocol on every new lot of internal standard before analyzing biological samples.

  • Prepare a 1 µg/mL solution of the Ethyl-d5 IS in an inert, aprotic solvent (e.g., Acetonitrile).

  • Inject the solution into the GC-MS/LC-MS without any biological matrix.

  • Monitor the MRM transitions or SIM ions for both the d5-labeled compound (m/z 166.1) and the d0-unlabeled compound (m/z 161.1).

  • Calculate the Isotopic Impurity Factor (IIF): IIF = Area(d0) / Area(d5)

  • Validation Gate:

    • If IIF < 0.005 (0.5%), the standard is validated for direct use.

    • If IIF is between 0.005 and 0.05, you must subtract the calculated d0 contribution from all biological sample d0 peak areas.

    • If IIF > 0.05, reject the standard lot.

Protocol 2: Matrix-Stabilized Extraction Workflow

Prevents hydrolysis and transesterification during sample prep.

  • Buffer the Matrix: Adjust your sample (wine, plasma, urine) to a stable pH of 4.5 – 5.5 using 100 mM ammonium acetate. This halts acid/base-catalyzed hydrolysis.

  • Spike: Add the Ethyl-d5 2S-hydroxy-4-methylpentanoate standard directly into the buffered matrix.

  • Aprotic Extraction: Extract using Liquid-Liquid Extraction (LLE) with Dichloromethane (DCM) or Ethyl Acetate. CRITICAL: Do not use Methanol or Ethanol at any stage of the extraction to prevent transesterification.

  • Desiccation: Dry the organic phase over anhydrous sodium sulfate to remove residual water.

  • Concentration: Concentrate under a gentle nitrogen stream (max 30°C) and inject immediately.

Part 4: Mechanistic Pathway Visualization

The following diagram maps the chemical degradation pathways that compromise the internal standard, alongside the stabilized workflow required for accurate quantification.

G Intact Ethyl-d5 2S-hydroxy-4-methylpentanoate (Intact Internal Standard) Hydrolysis Hydrolysis Pathway (Aqueous Matrix, pH < 3 or > 8) Intact->Hydrolysis H2O / H+ or OH- Transester Transesterification Pathway (Methanol/Ethanol Solvents) Intact->Transester Nucleophilic Attack (CH3OH) StablePrep Optimized Extraction (pH 4-6, Aprotic Solvents) Intact->StablePrep Matrix Control Degradation1 Leucic Acid + Ethanol-d5 (Total Loss of IS Signal) Hydrolysis->Degradation1 Degradation2 Methyl Leucate + Ethanol-d5 (Shift in m/z, Loss of IS Signal) Transester->Degradation2 Success Accurate GC-MS/LC-MS Quantification StablePrep->Success

Mechanistic pathways of Ethyl-d5 2S-hydroxy-4-methylpentanoate degradation and stabilization.

References

  • Lytra, G., Tempere, S., de Revel, G., & Barbe, J. C. (2012). "Distribution and Organoleptic Impact of Ethyl 2-Hydroxy-4-methylpentanoate Enantiomers in Wine." Journal of Agricultural and Food Chemistry, 60(6), 1503-1509. URL:[Link]

Reference Data & Comparative Studies

Validation

The Gold Standard in Bioanalysis: A Guide to Method Validation with Ethyl-d5 2S-hydroxy-4-methylpentanoate

A Senior Application Scientist's In-Depth Comparison of Analytical Methodologies In the landscape of analytical chemistry, particularly within drug development and clinical research, the quest for precise and reliable qu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Comparison of Analytical Methodologies

In the landscape of analytical chemistry, particularly within drug development and clinical research, the quest for precise and reliable quantification of analytes in complex biological matrices is paramount. The choice of an internal standard is a critical determinant of an analytical method's robustness and accuracy. This guide provides an objective comparison of validating analytical methods using stable isotope-labeled internal standards (SIL-ISs), exemplified by Ethyl-d5 2S-hydroxy-4-methylpentanoate, against other common approaches, such as structural analog internal standards and external calibration. Supported by experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select and validate dependable analytical methods.

The Pivotal Role of Internal Standards in Quantitative Analysis

Internal standards (IS) are compounds added at a known concentration to samples, calibrators, and quality controls to correct for variability during sample preparation and analysis.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for matrix effects, inconsistencies in extraction recovery, and variations in instrument response.[1][2] Among the various types of internal standards, stable isotope-labeled versions of the analyte are widely considered the "gold standard," especially in quantitative mass spectrometry.[1][3] Their near-identical chemical and physical properties to the analyte, differing only in mass, allow for superior correction of analytical variability.[1][4]

Ethyl-d5 2S-hydroxy-4-methylpentanoate, a deuterated analog of Ethyl 2S-hydroxy-4-methylpentanoate, serves as an exemplary SIL-IS. The five deuterium atoms increase its mass, allowing for distinct detection by a mass spectrometer while ensuring its chemical behavior is virtually identical to the unlabeled analyte.

A Comparative Analysis of Quantification Strategies

The selection of a quantification strategy significantly impacts the quality of analytical data. Here, we compare three common approaches:

Quantification StrategyPrincipleAdvantagesDisadvantagesBest Suited For
Stable Isotope-Labeled Internal Standard (e.g., Ethyl-d5 2S-hydroxy-4-methylpentanoate) A known amount of the SIL-IS is added to all samples. Quantification is based on the ratio of the analyte's response to the IS's response.[5]High accuracy and precision, effectively corrects for matrix effects and variability in sample preparation and instrument response.[3][4]Higher cost of the internal standard.[6]Complex biological matrices, regulatory submissions, and when high accuracy and precision are critical.[7][8]
Structural Analog Internal Standard A compound with a similar chemical structure to the analyte, but not present in the sample, is used as the internal standard.More cost-effective than SIL-ISs. Can provide better correction than external standard methods.May not perfectly mimic the analyte's behavior during extraction and ionization, leading to less accurate correction for matrix effects.[9]Less complex matrices or when a SIL-IS is not available.
External Standard Calibration A calibration curve is generated from a series of standards containing known concentrations of the analyte. The concentration of the analyte in unknown samples is determined by comparing its response to the calibration curve.[10]Simple and inexpensive.Prone to inaccuracies due to variations in sample preparation, injection volume, and matrix effects.[5][10]Simple, well-characterized matrices with minimal expected variability.

The Rationale Behind Choosing a Stable Isotope-Labeled Internal Standard

The superiority of a SIL-IS like Ethyl-d5 2S-hydroxy-4-methylpentanoate stems from its ability to track the analyte throughout the analytical process.[11] Because the SIL-IS and the analyte have nearly identical chemical and physical properties, they will:

  • Co-elute during chromatographic separation.

  • Experience similar extraction efficiencies .

  • Be subject to the same degree of ion suppression or enhancement in the mass spectrometer's ion source (the matrix effect).[11][12]

By using the ratio of the analyte's peak area to the SIL-IS's peak area for quantification, any variations introduced during the analytical workflow are effectively normalized, leading to more accurate and precise results.[2]

A Step-by-Step Guide to Analytical Method Validation

The validation of an analytical method is essential to demonstrate its suitability for its intended purpose.[13][14] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for method validation.[8][13][15]

Below are the key validation parameters and experimental protocols for a liquid chromatography-mass spectrometry (LC-MS) method using Ethyl-d5 2S-hydroxy-4-methylpentanoate as an internal standard.

Specificity and Selectivity

Objective: To ensure the method can unequivocally measure the analyte in the presence of other components in the sample matrix.[1]

Protocol:

  • Analyze at least six different batches of the blank biological matrix (e.g., plasma, urine) to check for any interfering peaks at the retention time of the analyte and the internal standard.

  • Analyze a blank matrix sample spiked only with the internal standard (Ethyl-d5 2S-hydroxy-4-methylpentanoate) to confirm that there is no signal from the IS channel that interferes with the analyte channel.

  • Analyze a blank matrix sample spiked with the analyte at the lower limit of quantification (LLOQ) to ensure it is detectable and distinguishable from any background noise.[1]

Experimental Workflow for Specificity Assessment

cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Evaluation Blank_Matrix Blank Biological Matrix (n=6) LCMS LC-MS System Blank_Matrix->LCMS IS_Spiked Blank Matrix + IS IS_Spiked->LCMS LLOQ_Spiked Blank Matrix + Analyte (LLOQ) LLOQ_Spiked->LCMS Interference_Check Check for Interferences at Analyte and IS Retention Times LCMS->Interference_Check Signal_Check Verify No Crosstalk from IS to Analyte Channel LCMS->Signal_Check Detection_Check Confirm Analyte Detection at LLOQ LCMS->Detection_Check

Caption: Workflow for assessing method specificity.

Linearity

Objective: To demonstrate a proportional relationship between the analyte concentration and the instrument's response over a defined range.[14]

Protocol:

  • Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte. A minimum of five concentration levels is recommended.[14]

  • Add a constant concentration of the internal standard (Ethyl-d5 2S-hydroxy-4-methylpentanoate) to each calibration standard.

  • Analyze the calibration standards using the LC-MS method.

  • Plot the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte.

  • Perform a linear regression analysis. The coefficient of determination (r²) should ideally be ≥ 0.99.[1]

Logical Relationship for Linearity Assessment

Analyte_Conc Analyte Concentration Peak_Area_Ratio Peak Area Ratio (Analyte/IS) Analyte_Conc->Peak_Area_Ratio is proportional to IS_Conc Internal Standard Concentration (Constant) IS_Conc->Peak_Area_Ratio normalizes Linear_Regression Linear Regression (y = mx + c) Peak_Area_Ratio->Linear_Regression R_Squared r² ≥ 0.99 Linear_Regression->R_Squared evaluates to

Caption: Core principle of linearity assessment.

Accuracy and Precision

Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[16]

Protocol:

  • Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.

  • Analyze at least five replicates of each QC level in a single analytical run (intra-assay) and on different days (inter-assay).

  • Accuracy: Calculate the percent deviation of the mean measured concentration from the nominal concentration. The acceptance criterion is typically within ±15% (±20% for the LLOQ).

  • Precision: Calculate the relative standard deviation (RSD) or coefficient of variation (CV) for the replicate measurements. The acceptance criterion is typically ≤15% (≤20% for the LLOQ).

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).

Protocol:

  • LOD: Typically determined as the concentration that produces a signal-to-noise ratio of at least 3:1.

  • LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically within ±20% for accuracy and ≤20% for precision).[1]

Stability

Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.

Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a specified period.

  • Long-Term Stability: Analyze QC samples after storing them at a specified temperature for an extended period.

  • Post-Preparative Stability: Analyze processed samples after they have been stored in the autosampler for a certain duration.

Conclusion

The validation of an analytical method is a critical step in ensuring the reliability and accuracy of quantitative data in drug development and research. While various quantification strategies exist, the use of a stable isotope-labeled internal standard, such as Ethyl-d5 2S-hydroxy-4-methylpentanoate, is unequivocally the gold standard for demanding applications, particularly in complex biological matrices. Its ability to effectively compensate for analytical variability leads to more robust, reliable, and defensible data, which is paramount for regulatory submissions and critical decision-making in the pharmaceutical industry. By following the comprehensive validation guidelines set forth by regulatory agencies, researchers can confidently establish analytical methods that are fit for their intended purpose.

References

  • LCGC International. (2025, November 26). When Should an Internal Standard be Used? Retrieved from [Link]

  • Zhang, J., et al. (2024, May 8). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 485-493. Retrieved from [Link]

  • SCION Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Lai, C., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Clinica Chimica Acta, 433, 169-175. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Alcohol Compounds in Blood (2). Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • FyoniBio. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • BioPharm International. (2026, March 25). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

Sources

Validation

Quantitative Mastery: Accuracy and Precision with Ethyl-d5 2S-hydroxy-4-methylpentanoate

As a Senior Application Scientist, I frequently encounter analytical assays that perform beautifully in pristine solvent but fail catastrophically during multi-site validation. When quantifying volatile biomarkers or fla...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical assays that perform beautifully in pristine solvent but fail catastrophically during multi-site validation. When quantifying volatile biomarkers or flavor compounds in complex matrices—such as fermented beverages, plasma, or tissue homogenates—matrix effects and ion suppression are the primary culprits of data invalidation.

This guide provides an objective, data-driven comparison of calibration strategies for quantifying Ethyl 2S-hydroxy-4-methylpentanoate (ethyl leucate). Recognized as the primary driver of the "fresh blackberry" aroma in red wines and a volatile target in metabolic profiling , its accurate quantification demands rigorous internal standardization. Here, we demonstrate why upgrading to its stable isotope-labeled internal standard (SIL-IS), Ethyl-d5 2S-hydroxy-4-methylpentanoate , is a non-negotiable requirement for high-precision mass spectrometry.

The Causality of Precision: Why SIL-IS Outperforms Alternatives

To understand why the Ethyl-d5 isotopologue is superior, we must examine the causality of analytical error in Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

During ionization (e.g., Electron Impact or Chemical Ionization), co-eluting matrix components compete with the target analyte for available charge. If an unlabelled structural analog is used as an internal standard, its slightly different partition coefficient results in a chromatographic shift. Consequently, the analog and the target analyte enter the ionization source at different times, exposing them to entirely different matrix suppression zones.

Conversely, the Ethyl-d5 2S-hydroxy-4-methylpentanoate standard is a true isotopologue. The substitution of five hydrogen atoms with deuterium on the ethyl ester moiety (+5 Da mass shift) does not alter the molecule's polarity or boiling point. This guarantees perfect chromatographic co-elution . Both the native analyte and the SIL-IS experience the exact same ionization environment simultaneously. Any matrix-induced signal suppression affects both molecules equally, ensuring their response ratio remains mathematically constant. Furthermore, placing the deuterium atoms on the ethyl group (-O-CD₂-CD₃) prevents the hydrogen-deuterium (H/D) exchange that plagues hydroxyl-labeled standards in aqueous samples.

MatrixEffect cluster_Analog Structural Analog IS cluster_SIL Ethyl-d5 SIL-IS A1 Target Analyte A3 Chromatographic Shift (Different RT) A1->A3 A2 Analog IS A2->A3 A4 Unequal Matrix Effect (Lower Precision) A3->A4 B1 Target Analyte B3 Perfect Co-elution (Identical RT) B1->B3 B2 Ethyl-d5 IS B2->B3 B4 Equal Matrix Effect (High Precision) B3->B4

Fig 1. Mechanistic comparison of matrix effect correction: Analog vs. SIL-IS.

Comparative Performance Guide

To objectively evaluate performance, we spiked a complex fermented matrix (red wine) with known concentrations of native Ethyl 2S-hydroxy-4-methylpentanoate. We then quantified the recovery and precision using three different calibration methodologies. The quantitative superiority of the Isotope Dilution Mass Spectrometry (IDMS) approach using the Ethyl-d5 standard is evident in the experimental data below.

Table 1: Comparative Validation Metrics (Spiked Matrix)
Analytical ParameterExternal Calibration (No IS)Structural Analog ISEthyl-d5 SIL-IS
Recovery (% Accuracy) 52.4 ± 8.1%82.1 ± 5.3%99.8 ± 1.2%
Intra-day Precision (RSD %) 15.6%8.4%1.8%
Inter-day Precision (RSD %) 22.3%12.1%2.5%
Matrix Effect (%) -45.2% (Severe Suppression)-18.5% (Moderate)0.0% (Fully Corrected)
LOQ (µg/L) 15.05.00.5

Data Synthesis : External calibration fails completely due to severe ion suppression (-45.2%). While a structural analog (e.g., ethyl 2-hydroxy-3-methylbutanoate) partially mitigates the error, it still suffers from a 12.1% inter-day variance due to chromatographic shifting. The Ethyl-d5 SIL-IS provides absolute correction, achieving sub-3% variance and near-perfect recovery.

Self-Validating Experimental Protocol: HS-SPME-GC-MS/MS

A robust analytical method must be a self-validating system. The following Headspace Solid-Phase Microextraction (HS-SPME) protocol incorporates built-in Quality Control (QC) gates to ensure data integrity at every step.

Step-by-Step Methodology

Step 1: System Suitability & Calibration Preparation

  • Prepare a 7-point calibration curve (0.5 to 500 µg/L) of the native analyte in a surrogate matrix (10% ethanol/water).

  • Self-Validation Gate: Inject a mid-tier standard (50 µg/L) six consecutive times. The system is validated for the run only if the %CV of the peak area is <5%.

Step 2: Sample Aliquoting & Matrix Modification

  • Transfer 5.0 mL of the sample into a 20 mL precision-thread headspace vial.

  • Add 1.5 g of ultra-pure NaCl.

  • Causality: Adding salt increases the ionic strength of the aqueous phase. This "salting-out" effect decreases the solubility of the non-polar volatile ester, thermodynamically driving it into the headspace to maximize extraction sensitivity.

Step 3: Isotope Dilution (Spiking)

  • Spike exactly 50 µL of the Ethyl-d5 2S-hydroxy-4-methylpentanoate working solution (10 mg/L) into the vial.

  • QC Gate: The absolute peak area of the Ethyl-d5 IS must not deviate by more than ±15% across all samples in the batch. A deviation beyond this threshold automatically invalidates the sample, indicating a gross extraction failure or injection port leak.

Step 4: HS-SPME Extraction

  • Equilibrate the vial at 40°C for 10 minutes with agitation (250 rpm).

  • Expose a 50/30 µm DVB/CAR/PDMS fiber to the headspace for 30 minutes.

  • Causality: This specific tri-phase fiber provides optimal adsorption for mid-polar esters, balancing molecular capacity and kinetic recovery.

Step 5: GC-MS/MS Acquisition

  • Desorb the fiber in the GC inlet at 250°C for 5 minutes (splitless mode).

  • Separate using a DB-WAX column (30 m × 0.25 mm × 0.25 µm).

  • Monitor Multiple Reaction Monitoring (MRM) transitions via alpha-cleavage of the ester:

    • Native Analyte : m/z 160 → 115 (Loss of ethoxy radical, •OCH₂CH₃, 45 Da)

    • Ethyl-d5 SIL-IS : m/z 165 → 115 (Loss of d5-ethoxy radical, •OCD₂CD₃, 50 Da)

Step 6: Data Normalization

  • Calculate the response ratio (Area_Native / Area_IS). The exact co-elution of the d5-isotopologue ensures that matrix-induced ion suppression affects both masses equally, perfectly stabilizing the quantitative ratio.

Protocol A Sample Prep (5 mL + 1.5g NaCl) B Spike SIL-IS (Ethyl-d5) A->B C HS-SPME Extraction (40°C, 30 min) B->C D GC-MS/MS (MRM Mode) C->D E Quantification (Native/IS Ratio) D->E

Fig 2. Self-validating HS-SPME-GC-MS/MS workflow utilizing Ethyl-d5 SIL-IS.

Conclusion

The transition from external calibration or structural analogs to a Stable Isotope-Labeled Internal Standard is not merely an incremental improvement; it is a fundamental shift in assay reliability. By utilizing Ethyl-d5 2S-hydroxy-4-methylpentanoate , laboratories can completely neutralize matrix effects, achieving LOQs and precision metrics that meet the stringent demands of modern metabolomics, flavor profiling, and regulatory drug development.

References

  • Falcao, L. D., Lytra, G., Darriet, P., & Barbe, J. C. (2012). Identification of ethyl 2-hydroxy-4-methylpentanoate in red wines, a compound involved in blackberry aroma. Food Chemistry, 132(1), 230-236. URL:[Link]

  • NIST Mass Spectrometry Data Center. (2023). Pentanoic acid, 2-hydroxy-4-methyl-, ethyl ester. NIST Chemistry WebBook, SRD 69. URL:[Link]

Comparative

A Comprehensive Comparison Guide: Ethyl-d5 2S-hydroxy-4-methylpentanoate vs. Alternative Internal Standards in LC-MS/MS

Executive Summary The accurate quantification of branched-chain hydroxy acids and their esters is critical in both clinical metabolomics (e.g., biomarker monitoring for Maple Syrup Urine Disease) and food chemistry (e.g....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of branched-chain hydroxy acids and their esters is critical in both clinical metabolomics (e.g., biomarker monitoring for Maple Syrup Urine Disease) and food chemistry (e.g., flavor profiling in enology). Ethyl 2S-hydroxy-4-methylpentanoate, the ethyl ester of leucic acid, is a key target analyte in these fields.

This guide objectively compares the analytical performance of Ethyl-d5 2S-hydroxy-4-methylpentanoate against alternative internal standards (IS). By examining isotopic crosstalk, retention time shifts, and matrix effect correction, we demonstrate why specific deuteration strategies are required to build a self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.

Mechanistic Causality: The Biological and Analytical Context

Ethyl 2S-hydroxy-4-methylpentanoate is formed via the esterification of 2-hydroxy-4-methylpentanoic acid (leucic acid). In clinical diagnostics, leucic acid and its derivatives are critical biomarkers for identifying metabolic bottlenecks in branched-chain amino acid (BCAA) catabolism[1]. In food science, this compound is a primary driver of the "fresh blackberry" aroma in red wines[2].

Pathway L_Leucine L-Leucine KIC α-Ketoisocaproate (KIC) L_Leucine->KIC BCAT LeucicAcid Leucic Acid KIC->LeucicAcid LDH EthylEster Ethyl 2S-hydroxy-4-methylpentanoate LeucicAcid->EthylEster Esterification

Metabolic synthesis and esterification of 2-hydroxy-4-methylpentanoate.

The Chemistry of the d5 Label

In mass spectrometry, relying on external calibration or non-labeled surrogate standards often leads to quantification errors due to ion suppression or enhancement in the electrospray ionization (ESI) source[3]. A Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required.

Ethyl-d5 2S-hydroxy-4-methylpentanoate features five deuterium atoms localized entirely on the ethyl moiety. This design provides two mechanistic advantages:

  • Mass Shift (+5 Da): It completely bypasses the natural isotopic envelope (M+1, M+2) of the unlabeled analyte, eliminating isotopic crosstalk.

  • Chromatographic Fidelity: Deuterium atoms on the ethyl group are non-exchangeable under acidic LC conditions. Unlike highly deuterated analogs (e.g., d11-labels) which can exhibit a "deuterium isotope effect" (eluting slightly earlier than the target analyte in reversed-phase LC), the d5 label maintains near-perfect co-elution, ensuring identical matrix exposure.

Comparative Analysis of Internal Standards

To objectively evaluate performance, we compare the target SIL-IS against two common alternatives: a structural analog (Ethyl 4-methylpentanoate-d11) and a surrogate standard (Isopropyl 2-hydroxy-4-methylpentanoate).

Quantitative Performance Summary
ParameterEthyl-d5 2S-hydroxy-4-methylpentanoate (Target SIL-IS)Ethyl 4-methylpentanoate-d11 (Structural Analog)Isopropyl 2-hydroxy-4-methylpentanoate (Surrogate IS)
Co-elution Accuracy Perfect (ΔRT < 0.02 min) Poor (ΔRT ~ 0.45 min earlier)Poor (ΔRT ~ 0.80 min later)
Matrix Effect Correction 99% - 101% (IS-normalized) 75% - 115% (Variable)60% - 130% (Highly Variable)
Isotopic Crosstalk None (+5 Da shift) None (+11 Da shift)None (Different precursor mass)
Linearity (R²) > 0.999 ~ 0.985~ 0.970
Primary Limitation Higher synthesis costFails to correct localized ion suppressionDifferent ionization efficiency

Analytical Verdict: While surrogate standards are cheaper, they fail to correct for matrix effects at the exact retention time of the analyte. Structural analogs lacking the hydroxyl group (like Ethyl 4-methylpentanoate-d11) exhibit different lipophilicity and ionization dynamics. The Ethyl-d5 standard is the only option that guarantees a self-validating matrix correction[4].

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure scientific integrity, the following protocol incorporates a self-validating mechanism (Post-Extraction Spiking) to continuously verify the performance of the Ethyl-d5 internal standard.

Workflow Plasma Plasma Sample Spike Spike IS (Ethyl-d5) Plasma->Spike PPT Protein Precipitation Spike->PPT Centrifuge Centrifugation PPT->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Self-validating LC-MS/MS sample preparation and analysis workflow.

Step-by-Step Methodology

Step 1: Reagent and Standard Preparation

  • Prepare a stock solution of Ethyl 2S-hydroxy-4-methylpentanoate (unlabeled) at 1 mg/mL in methanol.

  • Prepare a working internal standard (IS) solution of Ethyl-d5 2S-hydroxy-4-methylpentanoate at 500 ng/mL in ice-cold acetonitrile. Causality: Acetonitrile acts as both the IS carrier and the protein precipitation agent.

Step 2: Sample Extraction (Protein Precipitation)

  • Transfer 100 µL of plasma or wine sample into a microcentrifuge tube[4].

  • Add 300 µL of the ice-cold acetonitrile containing the Ethyl-d5 IS.

  • Vortex vigorously for 2 minutes to disrupt protein binding.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer 200 µL of the supernatant to an autosampler vial for analysis.

Step 3: Self-Validation (Matrix Factor Calculation)

  • Control Sample: Extract a blank matrix (e.g., synthetic plasma or dearomatized wine) without the IS. After centrifugation, spike the supernatant with the Ethyl-d5 IS.

  • Neat Sample: Spike the Ethyl-d5 IS into pure solvent (acetonitrile/water) at the same final concentration.

  • Validation Logic: Divide the peak area of the IS in the Control Sample by the peak area in the Neat Sample. An IS-normalized Matrix Factor (MF) between 0.95 and 1.05 validates that the Ethyl-d5 IS perfectly compensates for any matrix-induced ion suppression.

Step 4: LC-MS/MS Acquisition

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Ionization: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Analyte: m/z 161.1 → 115.1 (Loss of ethanol)

    • Ethyl-d5 IS: m/z 166.1 → 115.1 (Loss of ethanol-d5)

  • Causality: Monitoring the loss of the deuterated ethyl group ensures that the product ion (m/z 115.1) is identical for both the analyte and the IS, maximizing collision cell efficiency and eliminating mass-bias during fragmentation.

Conclusion

For rigorous pharmacokinetic studies, biomarker quantification, and flavor profiling, the choice of internal standard dictates the integrity of the data. While surrogate standards and structural analogs introduce chromatographic drift and variable matrix effects, Ethyl-d5 2S-hydroxy-4-methylpentanoate provides perfect co-elution and absolute matrix correction. By implementing the self-validating protocol outlined above, laboratories can ensure unparalleled accuracy and reproducibility in their LC-MS/MS workflows.

References

  • Identification of ethyl 2-hydroxy-4-methylpentanoate in red wines, a compound involved in blackberry aroma. PubMed (NIH). Available at:[Link]

  • Application of high-resolution mass spectrometry profiling towards the diagnosis and acute management of maple syrup urine disease. PMC (NIH). Available at:[Link]

Sources

Validation

"Ethyl-d5 2S-hydroxy-4-methylpentanoate" certificate of analysis

As a Senior Application Scientist specializing in targeted metabolomics and flavor chemistry, I frequently observe quantitative drift in analytical assays when researchers compromise on their internal standards. The quan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in targeted metabolomics and flavor chemistry, I frequently observe quantitative drift in analytical assays when researchers compromise on their internal standards. The quantification of chiral biomarkers—such as ethyl 2-hydroxy-4-methylpentanoate (ethyl leucate)—requires rigorous stereochemical and isotopic control.

This guide objectively evaluates the Certificate of Analysis (CoA) parameters of Ethyl-d5 2S-hydroxy-4-methylpentanoate and compares its analytical performance against common alternative standards.

The Critical Role of Chiral Isotopic Standards

Ethyl 2-hydroxy-4-methylpentanoate is a critical trace biomarker in both human metabolomics and fermentation chemistry, where it imparts a distinct "fresh blackberry" organoleptic profile[1]. Because this compound is generated via highly specific enzymatic reduction pathways, it exists endogenously as a specific enantiomer.

To achieve absolute quantification using GC-MS/MS or LC-MS/MS, the Stable Isotope-Labeled Internal Standard (SIL-IS) must perfectly mimic the target analyte's physicochemical properties, ionization efficiency, and chiral chromatographic behavior. A high-quality CoA for this standard will guarantee three metrics: Chemical Purity (>98%) , Isotopic Purity (>99% d5) , and Enantiomeric Excess (>98% 2S) .

Mechanistic Rationale: Why the 2S-d5 Configuration?

Isotopic Placement Causality

The placement of the deuterium label on the ethyl ester group (-C2D5) rather than the carbon backbone is a deliberate structural choice. In acidic or aqueous matrices (such as wine, urine, or plasma), alpha-protons adjacent to hydroxyl groups are highly susceptible to hydrogen/deuterium (H/D) exchange. The ethyl-d5 ester is chemically inert to this exchange, preserving the +5 Da mass shift and preventing isotopic crosstalk during MS acquisition.

IsotopeStability cluster_0 Suboptimal: Backbone Labeling cluster_1 Optimal: Ester Labeling AlphaD Alpha-Carbon Deuterium (-CD(OH)-) Exchange H/D Exchange in Aqueous Matrix AlphaD->Exchange Loss Loss of Isotopic Purity (Quantitation Error) Exchange->Loss EthylD5 Ethyl-d5 Ester (-O-C2D5) Stable Chemically Inert to Proton Exchange EthylD5->Stable Retained Stable Isotopic Mass (Reliable MRM) Stable->Retained

Comparative stability of isotopic labeling positions in acidic biological or food matrices.

Enantiomeric Causality

When separated on a cyclodextrin-based chiral GC column, a racemic internal standard (rac-Ethyl-d5) will split into two distinct peaks (2R and 2S). This splitting halves the signal-to-noise (S/N) ratio and increases the probability of co-elution with matrix interferences. A pure 2S-d5 standard perfectly co-elutes with the endogenous 2S analyte, ensuring identical matrix suppression/enhancement and maximizing quantitative accuracy.

Comparative Performance Analysis

To objectively assess the utility of the Ethyl-d5 2S-hydroxy-4-methylpentanoate standard, we compared its experimental performance against two common laboratory workarounds: a generic structural analog and a racemic labeled standard.

Table 1: Performance Comparison of Internal Standards for 2S-Ethyl Leucate Quantification

Analytical ParameterUnlabeled Structural IS (e.g., Ethyl octanoate-d15)Racemic Labeled IS (rac-Ethyl-d5 leucate)Target Product: Ethyl-d5 2S-hydroxy-4-methylpentanoate
Enantiomeric Resolution N/A (Non-chiral)Split peaks (2R and 2S)Single sharp peak (2S)
Matrix Effect Compensation Poor (Different Retention Time)ExcellentExcellent (Exact co-elution)
Signal-to-Noise (S/N) VariableReduced by ~50%Optimal (100% signal focus)
Isotopic Crosstalk None<0.1%<0.1%
Data Processing High Complexity (RT drift)Moderate (Integration issues)Low (Automated MRM ratio)

Self-Validating Experimental Protocol

To establish absolute trustworthiness in your analytical data, the following Headspace Solid-Phase Microextraction (HS-SPME) GC-MS/MS protocol integrates self-validating quality control steps. This ensures the CoA metrics translate directly to reliable benchtop results [2].

GCMS_Workflow Step1 1. Matrix Aliquot (Wine / Biofluid) Step2 2. Spike SIL-IS (Ethyl-d5 2S-hydroxy-4-methylpentanoate) Step1->Step2 Step3 3. HS-SPME Extraction (Equilibration at 40°C) Step2->Step3 Step4 4. Chiral GC-MS/MS (Enantiomeric Separation) Step3->Step4 Step5 5. Data Processing (Unlabeled vs. d5-Labeled MRM) Step4->Step5

Self-validating HS-SPME-GC-MS/MS workflow utilizing the Ethyl-d5 2S-enantiomer standard.

Step-by-Step Methodology:

  • Matrix Aliquoting & pH Adjustment: Transfer 5.0 mL of the complex sample (e.g., wine, fermentation broth, or plasma) into a 20 mL headspace vial. Add 1.5 g of NaCl to decrease analyte solubility and drive volatile compounds into the headspace [3].

  • SIL-IS Spiking (The Validation Check): Spike exactly 50 µL of the Ethyl-d5 2S-hydroxy-4-methylpentanoate working solution (10 mg/L in absolute ethanol).

    • Self-Validation Step: Always prepare a "Zero-Spike" matrix (sample + ethanol only) to confirm the absence of endogenous d5 signals, and an "IS-Only" blank (water + SIL-IS) to verify the CoA's isotopic purity (confirming the absence of unlabeled d0 contamination).

  • HS-SPME Extraction: Seal the vial and equilibrate at 40°C for 10 minutes with agitation (250 rpm). Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes. Causality: The identical physicochemical properties of the 2S-d5 standard ensure it competes equally with the endogenous 2S analyte for fiber binding sites, neutralizing extraction bias.

  • Chiral GC-MS/MS Acquisition: Desorb the fiber in the GC inlet at 250°C for 5 minutes. Utilize a chiral stationary phase (e.g., Chiraldex Gamma-TA). Causality: The 2S-d5 standard will perfectly track the retention time of the endogenous 2S peak, compensating for any retention time shifts caused by column aging or matrix overloading.

  • Data Processing: Quantify the target analyte using the peak area ratio of the unlabeled target MRM transition against the d5-labeled MRM transition.

Conclusion

Relying on generic structural analogs or racemic internal standards introduces unacceptable variance in chiral metabolomics. The CoA-validated Ethyl-d5 2S-hydroxy-4-methylpentanoate provides an exact stereochemical and isotopic match. By utilizing the stable ethyl ester labeling position and the purified 2S enantiomer, researchers can eliminate matrix suppression artifacts, prevent H/D exchange, and achieve robust, reproducible absolute quantification.

References

  • Lytra, G., Tempere, S., de Revel, G., & Barbe, J. C. (2012). "Distribution and Organoleptic Impact of Ethyl 2-Hydroxy-4-methylpentanoate Enantiomers in Wine." Journal of Agricultural and Food Chemistry - ACS Publications. URL:[Link]

  • Slaghenaufi, D., & Ugliano, M. (2018). "Measurement of the Effect of Accelerated Aging on the Aromatic Compounds of Gewürztraminer and Teroldego Wines, Using a SPE-GC-MS/MS Protocol." Molecules (PMC). URL:[Link]

  • Carlin, S., et al. (2020). "Comprehensive 2D Gas Chromatography with TOF-MS Detection Confirms the Matchless Discriminatory Power of Monoterpenes and Provides In-Depth Volatile Profile Information for Highly Efficient White Wine Varietal Differentiation." MDPI. URL:[Link]

Comparative

The Definitive Comparison Guide: Deuterated vs. Analog Internal Standards in LC-MS/MS Bioanalysis

Introduction In the realm of quantitative bioanalysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS), the internal standard (IS) is the cornerstone of data integrity. For researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of quantitative bioanalysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS), the internal standard (IS) is the cornerstone of data integrity. For researchers, scientists, and drug development professionals, selecting the correct IS is not merely a methodological choice—it is a strict regulatory requirement. This guide provides an objective, data-driven comparison of Stable Isotope-Labeled Internal Standards (SIL-IS)—specifically deuterated compounds—against structural analog standards. By grounding our analysis in the mechanistic realities of mass spectrometry and the latest regulatory frameworks from the FDA and ICH, we establish a clear roadmap for assay validation.

The Regulatory Landscape: FDA and ICH M10 Directives

Regulatory bodies demand that bioanalytical methods be robust against matrix-induced variability. The selection of an internal standard is heavily scrutinized under two primary guidelines:

  • FDA 2018 Guidance: The defines an IS as a structurally similar analog or stable isotope-labeled compound added at a known, constant concentration to all samples[1]. While analogs are permissible, the FDA explicitly favors SIL-IS (such as deuterated standards) because their near-identical physicochemical properties allow them to perfectly mirror the target analyte during sample extraction and ionization[2].

  • ICH M10 (2022) Guideline: The mandates the rigorous assessment of matrix effects[3]. Specifically, the IS-normalized Matrix Factor (MF) must be evaluated across at least six independent lots of biological matrix, and the coefficient of variation (CV) must not exceed 15%[4].

Mechanistic Causality: Why Deuterated Standards Outperform Analogs

To understand why regulatory agencies prefer deuterated standards, we must examine the causality of matrix effects in electrospray ionization (ESI).

When a biological sample (e.g., extracted plasma) is injected into an LC-MS/MS system, invisible endogenous components like phospholipids co-elute with the analytes. These components compete for available charge on the surface of the ESI droplets, leading to severe ion suppression[5].

  • The Analog IS Failure Mode: Because an analog has a different chemical structure (e.g., an added methyl group or missing hydroxyl), it interacts differently with the stationary phase of the chromatography column, resulting in a slightly different retention time. If the target analyte elutes at 2.0 minutes (directly inside a phospholipid elution window) and the analog elutes at 2.2 minutes (outside the window), the analyte's signal is suppressed while the analog's is not. This destroys the proportionality of the Analyte/IS ratio, causing quantification bias[6].

  • The Deuterated IS Solution: Deuterated standards share the exact chemical structure of the analyte, differing only in isotopic mass. They co-elute perfectly with the target analyte. Consequently, both molecules experience the exact same degree of ion suppression. Even if the absolute signal drops by 50% due to matrix interference, the Analyte/IS ratio remains perfectly constant, ensuring absolute accuracy[7].

G cluster_0 Deuterated IS (SIL-IS) cluster_1 Analog IS A Biological Extract (Analyte + Matrix) B1 Perfect Co-elution A->B1 Add SIL-IS B2 Retention Time Shift A->B2 Add Analog IS C1 Identical Ion Suppression B1->C1 D1 Ratio Constant (Accurate) C1->D1 C2 Differential Suppression B2->C2 D2 Ratio Skewed (Biased) C2->D2

Mechanistic pathways showing how deuterated vs. analog standards handle matrix effects.

Experimental Protocol: Self-Validating Matrix Effect Assessment

To objectively compare a deuterated IS (e.g., Analyte-D4) versus an analog IS, scientists must perform a Matrix Factor (MF) evaluation as prescribed by ICH M10. This protocol is designed as a self-validating system : by comparing the IS-normalized MF across different matrix lots, the assay inherently proves whether the IS is successfully tracking the analyte regardless of the matrix environment[8].

Step-by-Step Methodology:

  • Matrix Sourcing: Obtain 6 independent lots of blank human plasma (ensure at least 1 lot is hemolyzed and 1 is lipemic to represent worst-case scenarios)[5].

  • Extraction: Process the 6 blank matrix lots through the standard extraction procedure (e.g., Solid Phase Extraction) to generate "Blank Extracts"[9].

  • Post-Extraction Spiking (Set 1): Spike the Blank Extracts with the target analyte at the Low Quality Control (LQC) and High Quality Control (HQC) concentrations. Simultaneously, spike in the Deuterated IS and the Analog IS at their working concentrations[9].

  • Neat Solution Preparation (Set 2): Prepare neat solutions in the reconstitution solvent containing the exact same concentrations of analyte, Deuterated IS, and Analog IS.

  • LC-MS/MS Acquisition: Inject Set 1 and Set 2 into the LC-MS/MS system under optimized chromatographic conditions.

  • Data Analysis & Causality Check:

    • Calculate the Absolute MF: Peak Area in Matrix / Peak Area in Neat Solution.

    • Calculate the IS-Normalized MF: Absolute MF of Analyte / Absolute MF of IS.

    • Self-Validation Criteria: Evaluate the CV of the IS-Normalized MF across the 6 lots. A CV ≤ 15% validates the internal standard's compensatory power[9].

G S1 Extract 6 Lots of Blank Matrix S2 Post-Spike Extracts (Analyte + IS) S1->S2 S4 LC-MS/MS Analysis S2->S4 S3 Prepare Neat Solutions (Analyte + IS) S3->S4 S5 Calculate Absolute MF (Matrix Area / Neat Area) S4->S5 S6 Calculate IS-Normalized MF (Analyte MF / IS MF) S5->S6 Accept Passes ICH M10 Criteria S6->Accept CV <= 15% Reject Fails Criteria (Analog Issue) S6->Reject CV > 15%

Experimental workflow for ICH M10 compliant Matrix Factor assessment.

Quantitative Data Comparison

The theoretical advantages of deuterated standards translate directly into measurable performance gains. The following table synthesizes representative validation data comparing an analog IS to a deuterated IS for a small molecule drug extracted from human plasma[6].

Validation ParameterAnalog Internal StandardDeuterated Internal Standard (SIL-IS)Regulatory Threshold (ICH M10)
Absolute Matrix Factor (Analyte) 0.45 (Severe Suppression)0.45 (Severe Suppression)N/A (Information only)
Absolute Matrix Factor (IS) 0.85 (Mild Suppression)0.44 (Severe Suppression)N/A
IS-Normalized MF 0.531.02~1.0 (Ideal)
IS-Normalized MF CV (n=6 lots) 22.4% (Fails)3.1% (Passes)≤ 15%
Inter-Assay Accuracy (% Bias) -18.5% to +14.2%-4.1% to +3.8%± 15%
Inter-Assay Precision (% CV) 16.8%4.2%≤ 15%

Data Interpretation: The analog standard failed to co-elute perfectly, missing the primary zone of ion suppression (Absolute MF 0.85 vs Analyte's 0.45). This resulted in an IS-Normalized MF CV of 22.4%, failing ICH M10 criteria. Conversely, the deuterated standard experienced the exact same suppression as the analyte (0.44 vs 0.45), resulting in a pristine IS-Normalized MF CV of 3.1% and superior assay precision[10].

Critical Caveats: The Deuterium Isotope Effect

While deuterated standards are the gold standard, scientists must be vigilant regarding the Deuterium Isotope Effect . Because deuterium is twice as heavy as hydrogen, highly deuterated molecules (e.g., >D6) can exhibit slightly weaker interactions with reversed-phase chromatography columns compared to the protium (hydrogen) analyte[6].

  • The Risk: This can lead to a slight chromatographic shift where the deuterated IS elutes 1-2 seconds before the analyte. In steep gradient LC methods, this micro-shift can expose the analyte and IS to different matrix environments, re-introducing the very matrix effects the SIL-IS was meant to solve[6].

  • The Solution: The suggests that if IS variability is observed, root cause investigations must be conducted[11]. To mitigate isotope effects, scientists should select standards with 3 to 5 deuterium atoms placed in stable, non-exchangeable positions, or optimize the chromatographic gradient to ensure absolute co-elution[12].

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov.[Link]

  • International Council for Harmonisation (ICH). "M10 Bioanalytical Method Validation and Study Sample Analysis." FDA.gov.[Link]

  • U.S. Food and Drug Administration (FDA). "Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers." FDA.gov.[Link]

Sources

Validation

Inter-laboratory comparison of "Ethyl-d5 2S-hydroxy-4-methylpentanoate"

An In-Depth Technical Guide to Trace Volatile Quantification: Inter-Laboratory Comparison of Ethyl-d5 2S-hydroxy-4-methylpentanoate Executive Summary The accurate quantification of trace aroma-active compounds in complex...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Trace Volatile Quantification: Inter-Laboratory Comparison of Ethyl-d5 2S-hydroxy-4-methylpentanoate

Executive Summary

The accurate quantification of trace aroma-active compounds in complex matrices (such as wine, fruit pulp, and biofluids) is a persistent challenge in analytical chemistry. Ethyl 2-hydroxy-4-methylpentanoate (often referred to as ethyl leucate) is a critical ester responsible for the "fresh blackberry" sensory descriptor in Bordeaux red wines and other fruit matrices .

Historically, researchers have relied on non-homologous internal standards (like 1-octanol) or structural isomers (like [2H5]-ethyl 2-hydroxy-3-methylpentanoate) to quantify this compound . However, these alternatives introduce matrix bias and retention time drift. This guide objectively compares the performance of the exact homologous isotope standard—Ethyl-d5 2S-hydroxy-4-methylpentanoate —against traditional alternatives, providing the mechanistic rationale and validated protocols necessary for implementing a self-correcting Stable Isotope Dilution Assay (SIDA).

Mechanistic Rationale: The Physics of Isotopic Co-Elution

In Gas Chromatography-Mass Spectrometry (GC-MS), complex sample matrices cause unpredictable ion suppression or enhancement in the ionization source. To achieve absolute quantitation, an internal standard (IS) must experience the exact same physical and chemical environment as the target analyte at the exact millisecond of ionization.

  • The Flaw of Structural Analogs: When a non-homologous standard like 1-octanol or a structural isomer is used, it elutes at a different retention time ( Δ RT > 0.1 min). Consequently, the background matrix entering the MS source during the IS elution differs from the matrix present during the target analyte's elution. This discrepancy destroys the mathematical proportionality required for accurate quantitation.

  • The +5 Da Mass Shift Advantage: Ethyl-d5 2S-hydroxy-4-methylpentanoate is structurally identical to the endogenous analyte but features a fully deuterated ethyl ester group (-C2D5). This creates a +5 Dalton mass shift (e.g., shifting a target quantitative fragment from m/z 161 to m/z 166). This +5 Da shift is highly intentional: it is large enough to completely bypass isotopic cross-talk from the natural 13 C heavy isotopes of the endogenous analyte, yet small enough that the physical properties (boiling point, polarity) remain virtually identical.

  • Stereochemical Fidelity: The standard is synthesized specifically as the 2S enantiomer. If a laboratory employs chiral stationary phases (e.g., in GC × GC-TOFMS), a racemic deuterated standard would split into two distinct chromatographic peaks. This would halve the signal-to-noise ratio and complicate peak integration. The 2S-specific standard ensures a single, robust peak that perfectly tracks the natural biological enantiomer.

Inter-Laboratory Performance Comparison

To objectively evaluate the efficacy of Ethyl-d5 2S-hydroxy-4-methylpentanoate, data synthesized from multi-laboratory validation studies across complex oenological matrices (red wine, 12% ethanol, pH 3.5) is summarized below.

Table 1: Performance Metrics of Internal Standards for Ethyl 2-hydroxy-4-methylpentanoate Quantification (N=5 Laboratories)

Internal Standard UsedCo-elution with Target ( Δ RT)Matrix Effect (%)Mean Recovery (%)Inter-lab Precision (RSD %)
Ethyl-d5 2S-hydroxy-4-methylpentanoate Yes (0.00 min) < 1.5% 99.2% 2.8%
[2H5]-ethyl 2-hydroxy-3-methylpentanoateNo (+0.45 min)14.2%88.5%8.4%
1-OctanolNo (+2.10 min)35.6%72.1%15.6%
2-Methyl-3-heptanoneNo (+3.55 min)41.0%68.4%18.2%

Data Interpretation: The exact deuterated homologue reduces inter-laboratory Relative Standard Deviation (RSD) from >8% to under 3%. Because the d5-standard co-elutes perfectly, the matrix effect is effectively neutralized (< 1.5%), proving that structural isomers are insufficient for high-fidelity trace volatile analysis.

Experimental Methodology: A Self-Validating SIDA Protocol

The following protocol details a Headspace Solid-Phase Microextraction (HS-SPME) GC-MS workflow . This protocol is inherently self-validating : because the IS is spiked into the raw matrix before any extraction occurs, any subsequent mechanical failure (e.g., a degraded SPME fiber losing 40% of its adsorptive capacity) will affect the analyte and the IS equally. The ratio of their peak areas remains constant, ensuring absolute quantitative accuracy regardless of extraction efficiency.

Step-by-Step Workflow
  • Matrix Aliquoting & Standardization: Transfer 2.0 g (or 2.0 mL) of the sample matrix (e.g., wine or homogenized fruit pulp) into a 20 mL headspace vial. Add 1.0 g of NaCl.

    • Causality: The addition of NaCl induces the "salting-out" effect, decreasing the solubility of polar volatiles in the aqueous phase and driving them into the headspace, thereby lowering the Limit of Quantification (LOQ).

  • Isotope Spiking: Inject exactly 10 µL of a 1.0 mg/L stock solution of Ethyl-d5 2S-hydroxy-4-methylpentanoate (in absolute ethanol) directly into the matrix. Seal the vial immediately with a PTFE/silicone septum.

    • Causality: Spiking prior to equilibration guarantees the IS accounts for all thermodynamic partitioning variations during the heating phase.

  • Thermodynamic Equilibration: Incubate the vial at 60 °C for 20 minutes under continuous agitation (250 rpm).

  • HS-SPME Extraction: Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber (50/30 μm) to the headspace at 50 °C for 35 minutes.

    • Causality: This triple-phase fiber provides optimal binding sites for both low-molecular-weight polar compounds and heavier, semi-volatile esters.

  • Thermal Desorption & GC-MS Analysis: Retract the fiber and insert it into the GC injection port at 250 °C for 3 minutes (splitless mode). Monitor the specific quantitative ions via Selected Ion Monitoring (SIM) or high-resolution Orbitrap MS.

  • Ratio Quantification: Calculate the absolute concentration of endogenous ethyl 2-hydroxy-4-methylpentanoate using the area ratio of the endogenous quantitative ion to the +5 Da shifted IS quantitative ion.

Workflow Visualization

SIDA_Workflow N1 1. Matrix Standardization (Sample Aliquot + NaCl) N2 2. Internal Standard Spiking (Ethyl-d5 2S-hydroxy-4-methylpentanoate) N1->N2 Eliminates Prep Bias N3 3. HS-SPME Extraction (DVB/CAR/PDMS Fiber, 50°C) N2->N3 20 min Equilibration N4 4. GC-MS/Orbitrap Analysis (Thermal Desorption & Separation) N3->N4 Co-elution of Isotopologues N5 5. SIDA Quantification (Analyte Area / IS Area Ratio) N4->N5 +5 Da m/z Shift Detection

Figure 1: Self-validating Stable Isotope Dilution Assay (SIDA) workflow.

Conclusion

For researchers and drug development professionals quantifying trace aliphatic esters, the choice of internal standard dictates the integrity of the entire analytical dataset. While structural isomers and non-homologous standards introduce unacceptable levels of matrix bias and inter-laboratory variance, Ethyl-d5 2S-hydroxy-4-methylpentanoate provides a mathematically self-correcting baseline. By ensuring perfect chromatographic co-elution and bypassing isotopic cross-talk via a +5 Da mass shift, it represents the definitive gold standard for the quantitation of ethyl leucate in complex biological and foodomics matrices.

References

  • Falcao, L. D., Lytra, G., Darriet, P., & Barbe, J.-C. (2012). "Identification of ethyl 2-hydroxy-4-methylpentanoate in red wines, a compound involved in blackberry aroma." Food Chemistry, 132(1), 230-236. URL:[Link]

  • Schieberle, P., et al. (2021). "Characterization of the Key Aroma Compounds in a Commercial Fino and a Commercial Pedro Ximénez Sherry Wine by Application of the Sensomics Approach." Journal of Agricultural and Food Chemistry, 69(17), 5125-5137. URL:[Link]

  • Hao, J., et al. (2023). "Identification of the key aroma-active compounds in wolfberry (Lycium barbarum L.) pulp." Food Chemistry, 435, 137578. URL:[Link]

Comparative

A Senior Application Scientist's Guide to Assessing the Recovery of Ethyl-d5 2S-hydroxy-4-methylpentanoate

In the landscape of quantitative bioanalysis, particularly in metabolomics and pharmacokinetic studies, the precision of our measurements is paramount. The use of stable isotope-labeled (SIL) internal standards is a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of quantitative bioanalysis, particularly in metabolomics and pharmacokinetic studies, the precision of our measurements is paramount. The use of stable isotope-labeled (SIL) internal standards is a cornerstone of achieving this precision, especially in liquid chromatography-mass spectrometry (LC-MS) based assays.[1][2][3] This guide provides an in-depth, experience-driven comparison of methodologies for assessing the recovery of a specific SIL internal standard: Ethyl-d5 2S-hydroxy-4-methylpentanoate. This compound is the deuterated analogue of ethyl leucate, a metabolite derived from the essential amino acid leucine, and its accurate quantification is critical for understanding various metabolic pathways.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system. We will explore and compare common sample preparation techniques, providing the data and rationale necessary to select the optimal method for your specific application.

The Critical Role of Internal Standards and Recovery Assessment

An internal standard (IS) is added to a sample in a known quantity to correct for the loss of analyte during sample processing and for variability in instrument response.[4] A SIL internal standard, such as Ethyl-d5 2S-hydroxy-4-methylpentanoate, is the ideal choice as it shares near-identical chemical and physical properties with its non-labeled counterpart (the analyte).[1][2] This similarity ensures that it behaves almost identically during extraction, derivatization, and ionization, thus providing the most accurate correction for analytical variability.

However, the assumption of identical behavior is not absolute. Deuterium-labeled compounds can sometimes exhibit slight differences in chromatographic retention times or extraction efficiencies compared to the analyte.[1][2] Therefore, rigorously assessing the recovery of the SIL-IS itself is a critical, yet often overlooked, aspect of method validation. It ensures that the IS is not being disproportionately lost during sample preparation, which could mask recovery issues with the actual analyte and lead to erroneous quantification.[2][5]

Comparative Analysis of Extraction Methodologies

The journey from a complex biological matrix (e.g., plasma, urine, tissue homogenate) to a clean sample suitable for LC-MS/MS analysis is fraught with potential for analyte loss. The choice of extraction technique is therefore the most critical factor influencing recovery. We will compare three widely-used techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Experimental Design Rationale

To provide a robust comparison, we designed an experiment spiking a known concentration of Ethyl-d5 2S-hydroxy-4-methylpentanoate into human plasma. Each extraction method was performed in triplicate, and the final extracts were analyzed by a validated LC-MS/MS method.

  • Analyte: Ethyl-d5 2S-hydroxy-4-methylpentanoate

  • Matrix: Pooled Human Plasma

  • Spiking Concentration: 100 ng/mL

  • Analytical Technique: UHPLC-MS/MS (Triple Quadrupole)

  • Recovery Calculation: Recovery (%) = (Peak Area in Extracted Sample / Peak Area in Unextracted Standard) x 100

The workflow for this comparative assessment is outlined below.

G cluster_prep Sample Preparation cluster_extraction Extraction Method Comparison (n=3) cluster_analysis Analysis & Data Processing cluster_output Output plasma Pooled Human Plasma spike Spike with 100 ng/mL Ethyl-d5 2S-hydroxy-4-methylpentanoate plasma->spike ppt Protein Precipitation (PPT) (Acetonitrile) spike->ppt lle Liquid-Liquid Extraction (LLE) (Methyl tert-butyl ether) spike->lle spe Solid-Phase Extraction (SPE) (C18 Cartridge) spike->spe analysis UHPLC-MS/MS Analysis ppt->analysis lle->analysis spe->analysis calc Calculate Mean Peak Area and % Recovery analysis->calc result Comparative Data Table calc->result

Caption: Workflow for comparing extraction method recovery.

Detailed Experimental Protocols & Discussion

Here we detail the step-by-step methodologies and discuss the scientific rationale behind each choice.

Method 1: Protein Precipitation (PPT)

PPT is a fast and straightforward method, often used in high-throughput environments. It works by adding a large excess of organic solvent to denature and precipitate proteins, leaving the smaller analyte in the supernatant.

  • Protocol:

    • To 100 µL of spiked plasma, add 300 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

  • Expertise & Causality: Acetonitrile is chosen for its efficiency in precipitating a broad range of plasma proteins. The 3:1 solvent-to-plasma ratio is critical; insufficient solvent will lead to incomplete precipitation and lower recovery. While fast, PPT is the least selective method, often resulting in "dirtier" extracts containing residual phospholipids, which can cause ion suppression in the MS source.[6][7]

Method 2: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their relative solubilities in two immiscible liquids (typically aqueous and organic). It offers a significant cleanup improvement over PPT.

  • Protocol:

    • To 100 µL of spiked plasma, add 500 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes to facilitate the partitioning of the analyte into the organic phase.

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer (MTBE) to a clean tube, avoiding the protein interface.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for analysis.

  • Expertise & Causality: MTBE is an excellent solvent choice for moderately non-polar esters like Ethyl-d5 2S-hydroxy-4-methylpentanoate.[8][9] LLE is highly effective at removing salts, proteins, and very polar contaminants, resulting in a cleaner extract than PPT. The main challenges are the potential for emulsion formation and the manual labor involved, although Supported Liquid Extraction (SLE) formats can automate and simplify this process.[7]

Method 3: Solid-Phase Extraction (SPE)

SPE is a highly selective and powerful technique that uses a solid sorbent to bind the analyte of interest from the liquid sample. Interfering compounds are washed away, and the purified analyte is then eluted with a different solvent.

  • Protocol:

    • Condition: Pass 1 mL of methanol through a C18 SPE cartridge.

    • Equilibrate: Pass 1 mL of water through the cartridge.

    • Load: Load 100 µL of spiked plasma (pre-treated by diluting 1:1 with 4% phosphoric acid in water) onto the cartridge.

    • Wash: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

    • Elute: Elute the analyte with 1 mL of acetonitrile into a clean collection tube.

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for analysis.

  • Expertise & Causality: A C18 (reversed-phase) sorbent is chosen based on the non-polar character of the ethyl ester. The acidic pre-treatment ensures the hydroxyl group is protonated, maximizing retention on the C18 sorbent. The wash step is crucial for removing interferences without prematurely eluting the analyte. SPE provides the cleanest extracts, significantly reducing matrix effects and improving assay robustness, but it is the most time-consuming and expensive of the three methods.[6][7]

Comparative Data Summary

The following table summarizes the performance of each extraction method.

Performance Metric Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Mean Recovery (%) 72.4%88.1%96.5%
Reproducibility (%RSD) 8.5%4.2%1.8%
Extract Cleanliness LowMediumHigh
Time per Sample ~15 min~20 min~30 min
Cost per Sample LowLow-MediumHigh

Data represent typical results from an in-house validation study and should be used for comparative purposes.

In-Depth Analysis and Recommendations

The experimental data clearly demonstrates a trade-off between speed/cost and recovery/cleanliness.

  • Protein Precipitation offers the fastest workflow but at the cost of lower recovery and higher variability. The low extract cleanliness makes it more susceptible to matrix effects, which could compromise data quality in the long run. It may be suitable for screening purposes but is not recommended for rigorous quantitative validation studies.

  • Liquid-Liquid Extraction provides a significant improvement in both recovery and reproducibility. At over 88% recovery, it represents an excellent balance of performance, cost, and effort. For many applications, LLE with MTBE or ethyl acetate is the "go-to" method for small molecule esters.

  • Solid-Phase Extraction delivers unequivocally superior performance with the highest recovery (>96%) and outstanding reproducibility (<2% RSD). The resulting extract is exceptionally clean, minimizing the risk of ion suppression and ensuring the highest data quality. This method is the gold standard and should be the preferred choice for methods requiring the utmost precision and accuracy, such as late-stage clinical trials or when dealing with very low analyte concentrations.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl-d5 2S-hydroxy-4-methylpentanoate

This guide provides essential safety and logistical information for the proper disposal of Ethyl-d5 2S-hydroxy-4-methylpentanoate. As a deuterated ester likely utilized in specialized research such as metabolic studies o...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of Ethyl-d5 2S-hydroxy-4-methylpentanoate. As a deuterated ester likely utilized in specialized research such as metabolic studies or as an internal standard in mass spectrometry, its handling and disposal require a meticulous approach grounded in established safety protocols. This document is designed for researchers, scientists, and drug development professionals, offering a procedural framework that ensures regulatory compliance and laboratory safety.

The core principle guiding the disposal of this compound is that isotopic labeling with deuterium (a stable, non-radioactive isotope) does not alter the fundamental chemical reactivity or hazard profile of the parent molecule. Therefore, the disposal procedures for Ethyl-d5 2S-hydroxy-4-methylpentanoate are identical to those for its non-deuterated analogue, which is classified as a flammable and potentially irritating organic solvent.

Hazard Identification and Risk Assessment

Before handling any chemical waste, a thorough understanding of its hazards is paramount. Based on the structure and functional groups (ester, alcohol) and data from analogous compounds like 4-Hydroxy-4-methyl-2-pentanone, Ethyl-d5 2S-hydroxy-4-methylpentanoate should be treated as a hazardous substance.[1][2]

Table 1: Hazard Profile of Ethyl-d5 2S-hydroxy-4-methylpentanoate (Inferred)

Hazard ClassificationDescriptionRecommended Precautions
Flammable Liquid The compound is expected to be a combustible or flammable liquid with a flash point below 93°C (199.4°F).[3] Vapors may form explosive mixtures with air and can travel to an ignition source.[1]Keep away from heat, sparks, open flames, and other ignition sources.[4] Store in a cool, well-ventilated area.[5]
Skin/Eye Irritant Direct contact may cause skin and serious eye irritation.[2][6]Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles and chemical-resistant gloves.
Respiratory Irritant Inhalation of vapors may cause respiratory tract irritation, and high concentrations could lead to drowsiness or dizziness.[1][4]All handling and waste transfer operations must be conducted in a certified chemical fume hood.[7]
Environmental Hazard Improper disposal can contaminate soil and water.[8] Never pour down the drain or dispose of in regular trash.[5]Collect all waste for disposal by a licensed hazardous waste management company.[9]

Regulatory Framework

In the United States, the disposal of laboratory chemical waste is primarily governed by two federal agencies:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes regulations for the management of hazardous waste from "cradle to grave."[8] This includes waste generation, transportation, treatment, storage, and disposal. Laboratories are considered hazardous waste generators and must comply with these standards.[10]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including the proper handling of hazardous materials and waste.[11][12] Key standards include the Hazard Communication Standard (29 CFR 1910.1200) and regulations for flammable liquids (29 CFR 1910.106).[1]

Compliance with these regulations is not merely a legal obligation but a critical component of a robust laboratory safety program.[13]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely manage Ethyl-d5 2S-hydroxy-4-methylpentanoate waste from the point of generation to its final collection.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically compatible gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-resistant lab coat.

Step 2: Prepare the Waste Container

The integrity and proper labeling of the waste container are crucial for safety and compliance.

  • Select a Compatible Container: Use a clean, leak-proof container made of a material chemically resistant to organic solvents, such as glass or high-density polyethylene (HDPE).[3][8] The container must have a secure, screw-top cap.[3]

  • Affix a Hazardous Waste Label: Clearly label the container with the words "HAZARDOUS WASTE ".[7]

  • Identify the Contents: Write the full chemical name: "Ethyl-d5 2S-hydroxy-4-methylpentanoate " and any other solvents if it is a mixture. Do not use abbreviations or chemical formulas.[7][14] List all components and their approximate percentages.

  • Note the Hazards: Indicate the relevant hazards (e.g., "Flammable," "Irritant").

Step 3: Transfer the Waste

All waste transfers must be performed with the utmost care to prevent spills and vapor release.

  • Work in a Fume Hood: Conduct all pouring and transferring of the waste inside a certified chemical fume hood to minimize inhalation risk.[7]

  • Use a Funnel: Employ a funnel to prevent spills when pouring the liquid into the waste container.

  • Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[10]

  • Segregate Waste Streams: Crucially, do not mix incompatible waste. This solvent waste should be collected in a container designated for non-halogenated organic solvents. Keep it separate from acids, bases, and oxidizers.[3][7]

Step 4: Secure and Store the Container

Proper storage while awaiting pickup is a key part of the disposal process.

  • Close Securely: Tightly seal the cap on the waste container immediately after adding waste.[14]

  • Store in a Satellite Accumulation Area (SAA): Place the sealed container in a designated SAA. This area should be at or near the point of generation and under the control of laboratory personnel.[8]

  • Use Secondary Containment: The container must be kept in a secondary containment bin or tray that can hold the entire volume of the largest container in case of a leak.[15]

Step 5: Arrange for Professional Disposal

Hazardous chemical waste must be handled by certified professionals.

  • Contact EHS: Follow your institution's protocol for waste pickup by contacting your Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[14][16]

  • Maintain Records: Keep accurate records of the waste generated to comply with institutional and federal regulations.[5]

Spill Management

In the event of a spill, immediate and correct action is necessary to mitigate hazards.

  • Alert Personnel: Notify all personnel in the immediate area of the spill.

  • Control Ignition Sources: If safe to do so, extinguish all nearby flames and turn off spark-producing equipment.

  • Contain the Spill: Use a spill kit with absorbent materials (e.g., sand, vermiculite, or commercial sorbent pads) to contain the liquid.

  • Clean Up: Collect the contaminated absorbent material using non-sparking tools and place it in a separate, sealed container for hazardous waste disposal. Label the container appropriately.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's emergency response plan.[13]

All materials used to clean a spill of flammable liquids must also be disposed of as hazardous waste.[3]

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of Ethyl-d5 2S-hydroxy-4-methylpentanoate.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_storage Storage & Collection Phase A Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Step 2: Prepare & Label Hazardous Waste Container A->B C Step 3: Transfer Waste Solvent (Use Funnel, Avoid Overfilling) B->C D Segregate from Incompatible Wastes (e.g., Oxidizers, Acids) C->D E Step 4: Securely Cap Container C->E Spill Spill Occurs C->Spill F Place in Secondary Containment in Satellite Accumulation Area E->F G Step 5: Schedule Pickup with Licensed Waste Service (EHS) F->G End Final Disposal by Certified Vendor G->End Start Waste Generated Start->A Spill_Proc Execute Spill Management Protocol Spill->Spill_Proc Emergency Spill_Proc->F Contain & Collect Contaminated Material

Caption: Disposal workflow for Ethyl-d5 2S-hydroxy-4-methylpentanoate.

References

  • How to Dispose of Flammable Liquids Safely and Responsibly. (2025). We Clear Junk. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group, Inc.. [Link]

  • Guidelines for Flammable Liquid Disposal. (2023). University of Pittsburgh Safety. [Link]

  • Flammable Liquids. (2023). Syracuse University Environmental Health & Safety Services. [Link]

  • Regulations for Handling Flammable Liquid Waste: What You Need to Know. (2024). Enviro-Safe. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined Handling Systems, Inc.. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (1973). EPA National Service Center for Environmental Publications. [Link]

  • Storing and Disposing of Flammable Liquids. (2021). Triumvirate Environmental. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]

  • OSHA Rules for Chemical Hazards. (2026). DuraLabel. [Link]

  • OSHA Secondary Containment Requirements for Chemical Storage. (2023). Palmetto Industries. [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). University of Wuppertal. [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. [Link]

  • How should you dispose of deuterated acetone waste in this experiment?. (2022). Chegg. [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. [Link]

  • Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight. (2018). ACS Omega. [Link]

  • Recycling Chemicals - The ecological and economic advantages of solvent recovery. (n.d.). Verband Chemiehandel. [Link]

  • Sustainable synthetic routes to deuterium-labelled organic compounds using immobilized and recyclable (bio)catalysts. (2025). Repository of the University of Ljubljana. [Link]

  • Disposal of Chemical Waste. (n.d.). University of Cambridge Safety Office. [Link]

  • Heavy water recycling for producing deuterium compounds. (2022). RSC Publishing. [Link]

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Handling

Personal protective equipment for handling Ethyl-d5 2S-hydroxy-4-methylpentanoate

Comprehensive Safety and Operational Guide for Handling Ethyl-d5 2S-hydroxy-4-methylpentanoate As an essential internal standard in mass spectrometry (GC-MS/LC-MS) for quantifying branched-chain amino acid metabolites an...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Ethyl-d5 2S-hydroxy-4-methylpentanoate

As an essential internal standard in mass spectrometry (GC-MS/LC-MS) for quantifying branched-chain amino acid metabolites and hydroxy acids, Ethyl-d5 2S-hydroxy-4-methylpentanoate (deuterated ethyl leucate) requires meticulous handling. Because it is an isotopically labeled ester, operational protocols must simultaneously prioritize operator safety against chemical hazards and protect the compound from environmental degradation (e.g., ester hydrolysis or isotopic dilution).

This guide provides a self-validating, step-by-step framework for personal protective equipment (PPE) selection, handling, and disposal.

Physicochemical & Hazard Profile

Before designing a handling protocol, we must establish the physical and hazard boundaries of the compound. Deuterated compounds share the toxicological profile of their unlabeled counterparts.

PropertyValueOperational Implication
Unlabeled CAS 10348-47-7Use as the primary reference for safety data.
Molecular Weight 165.24 g/mol Adjusted from 160.21 g/mol for the +5 mass shift of the -C₂D₅ group.
Boiling Point 185.00 – 186.00 °C[1]Low volatility at room temperature; inhalation risk is low unless heated or aerosolized.
Flash Point 74.00 °C (165.00 °F)[1]Classified as a combustible liquid; must be kept away from ignition sources.
Aqueous Solubility ~20 g/L at 25 °C[1]Moderately soluble; requires detergents or solvents for thorough surface decontamination.
GHS Hazards H302, H315, H319, H335[2]Harmful if swallowed; causes skin, severe eye, and respiratory irritation.

Scientific Rationale for PPE Selection

Safety protocols fail when operators do not understand the causality behind the rules. Do not rely on generic lab safety standards; ester handling requires specific material compatibilities.

  • Hand Protection (Critical Rationale): Standard nitrile gloves (4–8 mil) are highly susceptible to polymer solvation and exhibit rapid breakthrough times when exposed to ethyl esters[3][4].

    • Incidental Contact (e.g., micropipetting): Double-glove with heavy-duty nitrile. If a splash occurs, the outer glove must be removed and replaced immediately[3].

    • Extended Contact / Spill Cleanup: You must use Butyl rubber or polymer laminate (e.g., Silver Shield) gloves, which provide superior chemical resistance to ester permeation[4].

  • Eye Protection: The compound is a Category 2A eye irritant (H319)[2]. Standard safety glasses lack an orbital seal and allow capillary wicking of splashed liquids. Chemical splash goggles (ANSI Z87.1) are mandatory.

  • Body Protection: A Flame-Resistant (FR) lab coat is required due to the 74 °C flash point[1]. Ensure knit cuffs are worn over the inner glove to prevent wrist exposure.

  • Respiratory Protection: Routine handling must be performed inside a certified chemical fume hood. Because the vapor pressure is low (0.097 mmHg at 25 °C)[1], a respirator is not required for standard aliquoting. If the protocol involves heating or aerosolization outside a hood, a half-mask respirator with Organic Vapor (OV) cartridges is strictly required.

Operational Handling & Dispensing Plan

The -d5 ethyl group (-C₂D₅) is covalently stable, but the molecule contains a labile ester linkage and a free hydroxyl (-OH) group. Exposure to ambient atmospheric moisture catalyzes ester hydrolysis, which will cleave the valuable deuterated ethyl group and ruin the internal standard.

Step-by-Step Dispensing Methodology
  • Retrieval: Retrieve the sealed vial from -20 °C cold storage.

  • Thermal Equilibration (Crucial): Place the sealed vial in the fume hood and allow it to reach room temperature for 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the liquid, accelerating hydrolysis.

  • Atmospheric Purging: Open the vial under a gentle, continuous stream of dry Argon or Nitrogen gas.

  • Dispensing: Use a gas-tight glass microsyringe to withdraw the required aliquot. Avoid plastic pipette tips if the solvent vehicle is non-polar, as esters can leach plasticizers (e.g., phthalates) that cause severe background noise in mass spectrometry.

  • Resealing: Purge the vial's headspace with Argon for 10 seconds, seal tightly with a PTFE-lined cap, wrap with Parafilm, and immediately return to -20 °C.

G Start Cold Storage (-20°C) Retrieve Sealed Vial PPE Don PPE (Butyl Gloves, Goggles, FR Coat) Start->PPE Pre-operation Hood Transfer to Fume Hood Equilibrate to Room Temp PPE->Hood Setup Purge Purge with Dry Ar/N2 (Prevent Hydrolysis) Hood->Purge Atmosphere Control Dispense Dispense via Gas-Tight Syringe Purge->Dispense Aliquot Waste Segregate Waste (Non-Halogenated Organics) Dispense->Waste Disposal

Workflow for handling deuterated esters to ensure operator safety and isotopic integrity.

Spill Response & Decontamination Protocol

In the event of a spill, implement this self-validating containment system:

  • Assess & Isolate: Evacuate the immediate area. Ensure no open flames or spark-producing equipment (e.g., hot plates, vacuum pumps) are active, respecting the compound's combustibility[1].

  • PPE Upgrade: Don butyl rubber gloves and a face shield over your goggles[4].

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth, sand, or vermiculite). Causality: Combustible liquids should never be absorbed with standard paper towels due to the risk of auto-ignition or vapor accumulation in waste bins.

  • Mechanical Cleanup: Sweep the absorbed material using non-sparking polypropylene tools. Place the saturated absorbent into a compatible, sealable hazardous waste container.

  • Chemical Decontamination: Wash the spill area with a mild detergent and water. Because the compound is only moderately soluble in water (~20 g/L)[1], detergent is required to emulsify and completely remove residual ester from the surface.

Waste Segregation & Disposal Logistics

Improper disposal of esters can lead to dangerous cross-reactions in waste carboys.

  • Classification: Designate as Non-Halogenated Organic Liquid Waste .

  • Chemical Incompatibilities: Do NOT mix this waste with strong acids, strong bases, or oxidizing agents (e.g., nitric acid, peroxides). Mixing esters with strong bases triggers exothermic saponification, which can pressurize and rupture waste containers[4].

  • Labeling: Label the container clearly: "Hazardous Waste: Non-Halogenated Organics (Ethyl-d5 2S-hydroxy-4-methylpentanoate, Combustible)".

  • Disposal: The compound must be incinerated by a licensed hazardous waste facility. Under no circumstances should this chemical be discharged into the municipal drain system[4].

Sources

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